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  • Product: (3-Formyl-2-methyl-indol-1-yl)-acetic acid
  • CAS: 432001-45-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Introduction The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3] Among the vast array of indole derivatives, (3...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3] Among the vast array of indole derivatives, (3-Formyl-2-methyl-indol-1-yl)-acetic acid stands out as a valuable intermediate in the synthesis of various biologically active compounds. Its unique structural features, combining a reactive formyl group at the C3 position, a methyl group at C2, and an acetic acid moiety on the indole nitrogen, provide a versatile platform for further chemical modifications. This guide offers a comprehensive overview of the synthetic strategies for preparing this key molecule, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule, (3-Formyl-2-methyl-indol-1-yl)-acetic acid, reveals a primary disconnection at the C3-formyl group. This points towards a formylation reaction on a pre-functionalized indole core. The most direct precursor would be (2-methyl-indol-1-yl)-acetic acid. This precursor, in turn, can be synthesized from 2-methylindole and a suitable two-carbon electrophile for N-alkylation. The synthesis of 2-methylindole itself is a well-established process, often achieved through the Fischer indole synthesis.

G Target (3-Formyl-2-methyl-indol-1-yl)-acetic acid Precursor1 (2-Methyl-indol-1-yl)-acetic acid Target->Precursor1 Vilsmeier-Haack Formylation Precursor2 2-Methylindole Precursor1->Precursor2 N-Alkylation Precursor3 Phenylhydrazine + Acetone Precursor2->Precursor3 Fischer Indole Synthesis

Caption: Retrosynthetic pathway for (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Part 1: Synthesis of the Core Intermediate - 2-Methylindole

The synthesis of 2-methylindole is a critical first step. The Fischer indole synthesis is a robust and widely used method for this transformation.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone.

Mechanism of the Fischer Indole Synthesis

The reaction is initiated by the condensation of phenylhydrazine with acetone to form acetone phenylhydrazone. Under acidic conditions, the hydrazone undergoes a[4][4]-sigmatropic rearrangement (the key step), followed by the elimination of ammonia to afford the aromatic indole ring. Zinc chloride is a commonly employed Lewis acid catalyst for this process.[1][5]

Experimental Protocol: Fischer Indole Synthesis of 2-Methylindole[5]

Materials:

  • Phenylhydrazine

  • Acetone

  • Anhydrous Zinc Chloride

  • Hydrochloric Acid (concentrated)

  • Water

Procedure:

  • In a round-bottom flask, carefully mix 30 g of phenylhydrazine with 18 g of acetone. The reaction is exothermic and water will separate.

  • Heat the mixture on a water bath for 15 minutes.

  • Add 200 g of anhydrous zinc chloride to the crude acetone phenylhydrazone and heat the mixture on an oil bath to 180°C with stirring.

  • The reaction is complete when the color of the fusion mass darkens and vapor evolution ceases.

  • Allow the reaction mixture to cool and then treat it with approximately 3.5 times its weight of hot water.

  • Acidify the mixture with a small amount of hydrochloric acid and perform steam distillation.

  • The 2-methylindole will distill over as a pale yellow oil that solidifies upon cooling.

  • Filter the solid product, melt it to remove residual water, and then distill it for further purification.

Expected Yield: ~55% Physical Properties: Pale yellow crystals, m.p. 59°C, b.p. 272°C.[5]

An alternative, high-yield procedure involves the cyclization of acetyl-o-toluidine with sodium amide at elevated temperatures.[4]

Part 2: N-Alkylation to Form (2-Methyl-indol-1-yl)-acetic acid

With 2-methylindole in hand, the next step is the introduction of the acetic acid moiety at the N1 position. This is typically achieved through an N-alkylation reaction using a suitable two-carbon electrophile, such as an α-haloacetic acid or its ester, in the presence of a base.

Causality in Experimental Choices:

The choice of base is critical to deprotonate the indole nitrogen, making it nucleophilic for the subsequent alkylation. Stronger bases like sodium hydride (NaH) are often preferred to ensure complete deprotonation, driving the reaction to completion. The use of an ester of the haloacetic acid (e.g., ethyl bromoacetate) followed by hydrolysis is a common strategy to avoid potential side reactions with the carboxylic acid group.

Experimental Protocol: Synthesis of (2-Methyl-indol-1-yl)-acetic acid

Materials:

  • 2-Methylindole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of 2-methylindole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0°C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude ethyl (2-methyl-indol-1-yl)-acetate.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure and wash the aqueous layer with ether.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford (2-methyl-indol-1-yl)-acetic acid.

Part 3: Formylation via the Vilsmeier-Haack Reaction

The final and key transformation is the introduction of the formyl group at the C3 position of the indole ring. The Vilsmeier-Haack reaction is the method of choice for this formylation, as it is highly effective for electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Mechanism of the Vilsmeier-Haack Reaction

The reaction involves the formation of the Vilsmeier reagent, a chloromethyliminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6][8] This electrophilic species then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[6]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole (2-Methyl-indol-1-yl)-acetic acid Indole->Iminium_Intermediate Electrophilic Attack Aldehyde (3-Formyl-2-methyl-indol-1-yl)-acetic acid Iminium_Intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Materials:

  • (2-Methyl-indol-1-yl)-acetic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Acetate

  • Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF and cool it to 0-5°C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

  • Add a solution of (2-methyl-indol-1-yl)-acetic acid in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0-5°C.

  • After the addition, allow the reaction mixture to come to room temperature and then heat it on a water bath at 60-70°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium acetate until the pH is approximately 6.

  • The product will precipitate out of the solution.

  • Filter the solid, wash it thoroughly with cold water, and dry it to obtain (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Characterization and Data

The final product and intermediates should be characterized using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
2-MethylindoleC₉H₉N131.1759¹H NMR, ¹³C NMR, IR
(2-Methyl-indol-1-yl)-acetic acidC₁₁H₁₁NO₂189.21205 (dec.)[9]¹H NMR, ¹³C NMR, IR, Mass Spec
(3-Formyl-2-methyl-indol-1-yl)-acetic acidC₁₂H₁₁NO₃217.22-¹H NMR: characteristic aldehyde proton signal (~10 ppm), ¹³C NMR: carbonyl carbon signal (~185 ppm), IR: C=O stretching frequencies for aldehyde and carboxylic acid.

Conclusion

The synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a multi-step process that relies on classical and reliable organic reactions. A thorough understanding of the underlying mechanisms of the Fischer indole synthesis, N-alkylation, and the Vilsmeier-Haack reaction is crucial for a successful outcome. The protocols provided in this guide, along with the rationale behind the experimental choices, offer a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Scribd. (n.d.). 3 Formyl Indole 2 Acetic Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-methylindole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-formyl-2-methyl-1h-indol-1-yl)acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. Retrieved from [Link]

  • Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • PubMed. (2015). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2025). Natural and Synthesized Indole Derivatives and their Biological Activities. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

Sources

Exploratory

(3-Formyl-2-methyl-indol-1-yl)-acetic acid: A Comprehensive Technical Profile for Advanced Research

An In-depth Technical Guide: Abstract (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a multifunctional indole derivative of significant interest to researchers in synthetic organic chemistry and drug discovery. Possessing...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a multifunctional indole derivative of significant interest to researchers in synthetic organic chemistry and drug discovery. Possessing three distinct points for chemical modification—the N-acetic acid moiety, the C2-methyl group, and the C3-formyl group—this compound serves as a versatile scaffold for the construction of complex heterocyclic systems. The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This guide provides a detailed examination of the chemical identity, physicochemical properties, synthesis, reactivity, and potential applications of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, offering a foundational resource for its use in advanced research and development programs.

Chemical Identity and Physicochemical Profile

The structural and physical properties of (3-Formyl-2-methyl-indol-1-yl)-acetic acid are fundamental to its handling, characterization, and application in synthetic protocols.

Table 1: Chemical Identifiers and Properties

Property Value Reference
IUPAC Name 2-(3-formyl-2-methyl-1H-indol-1-yl)acetic acid [3]
CAS Number 432001-45-1 [4][5][6]
Molecular Formula C₁₂H₁₁NO₃ [3][5]
Molecular Weight 217.22 g/mol [3][5]
Canonical SMILES CC1=C(C2=CC=CC=C2N1CC(=O)O)C=O [3]

| InChI Key | SPDRKMLFDFIREG-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Data

Property Value Reference / Notes
Physical Form Solid
Melting Point Data not available. The related compound (3-Formyl-1-indolyl)acetic acid melts at 197-200 °C.[7] This value serves as an estimate; substitution can alter melting points.
Storage Temp. 2-8°C [4]

| Hazard Codes | Xi, T (Irritant, Toxic) |[4] |

Synthesis and Mechanistic Insight

The synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is logically achieved through a two-stage process commencing with the functionalization of the indole core, followed by N-alkylation. This approach leverages the inherent reactivity of the indole ring system.

Synthetic Strategy: A Two-Stage Approach

The most direct synthetic route involves:

  • Vilsmeier-Haack Formylation: Introduction of the C3-formyl group onto the electron-rich 2-methylindole scaffold. This reaction is highly regioselective for the C3 position of indoles.[8][9]

  • N-Alkylation and Saponification: Attachment of the acetic acid side chain to the indole nitrogen, typically using an haloacetate ester, followed by hydrolysis to yield the final carboxylic acid.

Synthetic_Workflow Start 2-Methylindole Reagent1 Vilsmeier Reagent (POCl₃, DMF) Intermediate 3-Formyl-2-methyl-1H-indole Reagent1->Intermediate Vilsmeier-Haack Formylation Reagent2 1. BrCH₂CO₂Et, Base 2. NaOH (aq), H₃O⁺ Product (3-Formyl-2-methyl-indol-1-yl) -acetic acid Reagent2->Product N-Alkylation & Saponification

Caption: High-level synthetic workflow for the target compound.

Mechanism: The Vilsmeier-Haack Reaction

The cornerstone of this synthesis is the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[10] The reaction proceeds via an electrophilic aromatic substitution mechanism where the active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Adduct->VilsmeierReagent - Cl⁻, - OPO₂Cl₂⁻ Attack Electrophilic Attack at C3 VilsmeierReagent->Attack Indole 2-Methylindole Indole->Attack IminiumSalt Iminium Salt Intermediate Attack->IminiumSalt Hydrolysis Hydrolysis (H₂O workup) IminiumSalt->Hydrolysis Product 3-Formyl-2-methyl-1H-indole Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 2-methylindole.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established procedures for analogous transformations.[8][9][10]

Part A: Synthesis of 3-Formyl-2-methyl-1H-indole

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C with an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C.

  • Indole Addition: Dissolve 2-methylindole (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-50°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide (e.g., 30% w/v) or sodium carbonate until the pH is ~7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Part B: Synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

  • N-Alkylation: To a solution of 3-formyl-2-methyl-1H-indole (1 eq.) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Ester Addition: Add ethyl bromoacetate (1.1 eq.) to the suspension and heat the mixture to 60-70°C. Monitor the reaction by TLC.

  • Isolation of Ester: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography or used directly in the next step.

  • Saponification (Hydrolysis): Dissolve the crude ethyl (3-formyl-2-methyl-indol-1-yl)-acetate in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq.) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is ~2-3. The final product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry thoroughly.

Spectroscopic and Analytical Characterization

Structural confirmation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid relies on a combination of standard spectroscopic techniques. The expected data are summarized below.

Table 3: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Frequency
¹H NMR Aldehyde proton (-CHO) ~9.9-10.1 ppm (singlet)
Aromatic protons (C4-C7) ~7.2-8.3 ppm (multiplets)
Methylene protons (-N-CH₂-) ~5.0-5.2 ppm (singlet)
Methyl protons (-CH₃) ~2.5-2.7 ppm (singlet)
Carboxylic acid proton (-COOH) >10 ppm (broad singlet)
¹³C NMR Aldehyde carbonyl (C=O) ~185 ppm
Carboxylic acid carbonyl (C=O) ~170 ppm
Aromatic/Heterocyclic carbons ~110-140 ppm
Methylene carbon (-N-CH₂-) ~45-50 ppm
Methyl carbon (-CH₃) ~10-15 ppm
IR Spectroscopy O-H stretch (carboxylic acid) 2500-3300 cm⁻¹ (broad)
C=O stretch (aldehyde) ~1670-1690 cm⁻¹
C=O stretch (carboxylic acid) ~1700-1725 cm⁻¹
Mass Spec. Monoisotopic Mass [M] 217.0739 g/mol

| | [M+H]⁺ | 218.0812 m/z |

Chemical Reactivity and Stability

The molecule's trifunctional nature dictates its reactivity profile, offering multiple avenues for subsequent derivatization.

  • Aldehyde Moiety : The C3-formyl group is a versatile handle for synthetic transformations. It can readily undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.[11] It is also susceptible to oxidation to a carboxylic acid or reduction to a primary alcohol.

  • Carboxylic Acid Moiety : The N-acetic acid group can be converted into a variety of functional groups, including esters, amides, or acid chlorides, providing a key point for conjugating this scaffold to other molecules of interest.[12]

  • Stability and Storage : The compound should be stored in a cool, dry place, away from strong oxidizing agents.[4] The aldehyde functionality may be susceptible to air oxidation over long periods. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.

Applications in Medicinal Chemistry and Drug Discovery

The indole scaffold is a cornerstone of modern medicinal chemistry.[2] Molecules containing this ring system exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Versatile Synthetic Intermediate : (3-Formyl-2-methyl-indol-1-yl)-acetic acid is an ideal starting material for building libraries of novel compounds. The orthogonal reactivity of the aldehyde and carboxylic acid groups allows for selective and sequential modifications.

  • Analogs of Bioactive Molecules : Indole-3-acetic acid (IAA) is a primary plant hormone (auxin) that has also been investigated for its effects in animal systems.[13][14] This compound can be seen as a constrained and functionalized analog of IAA, making it a valuable tool for probing biological pathways. Its derivatives are candidates for screening in various therapeutic areas.

  • Precursor for Fused Heterocycles : The C3-aldehyde can participate in cyclization reactions with adjacent groups or external reagents to construct more complex, fused heterocyclic systems, which are often sought after in drug discovery programs.

Conclusion

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a high-value synthetic building block with significant potential for the development of novel chemical entities. Its synthesis is achievable through well-established organic reactions, and its trifunctional nature provides a robust platform for chemical diversification. This guide has detailed its core chemical properties, synthetic pathways, and potential applications, providing researchers with the critical information needed to effectively utilize this compound in their scientific endeavors.

References

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • International Journal of Pharmaceutical Sciences. Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. [Link]

  • ResearchGate. Synthesis of indole‐3‐carboxaldehyde based amide derivatives. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubMed Central (PMC). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • ResearchGate. Synthesis and antibacterial activity of some indole acetic acid derivatives. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Scribd. 3 Formyl Indole 2 Acetic Acid. [Link]

  • MDPI. Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. [Link]

  • ResearchGate. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver. [Link]

  • RSC Publishing. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • International Journal of PharmTech Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • PubMed. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • PubChemLite. 2-(3-formyl-2-methyl-1h-indol-1-yl)acetic acid. [Link]

  • ChemTik. (3-formyl-2-methyl-1h-indol-1-yl)acetic acid. [Link]

Sources

Foundational

An In-depth Technical Guide to (3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS 432001-45-1): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Critical Building Block (3-Formyl-2-methyl-indol-1-yl)-acetic acid, with the CAS number 432001-45-1, is a specialized organic comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Building Block

(3-Formyl-2-methyl-indol-1-yl)-acetic acid, with the CAS number 432001-45-1, is a specialized organic compound that holds a significant position in the landscape of pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) in itself, its true value lies in its role as a pivotal intermediate in the manufacturing of complex therapeutic agents. This guide provides a comprehensive technical overview of this molecule, from its chemical synthesis and characterization to its critical application in the production of the nonbenzodiazepine hypnotic agent, Zopiclone. Understanding the nuances of this intermediate is essential for chemists and pharmacologists involved in the development and optimization of synthetic routes for indole-based pharmaceuticals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical characteristics of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is fundamental for its effective use in synthesis and for quality control.

PropertyValue
CAS Number 432001-45-1
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Typically a solid
IUPAC Name (3-formyl-2-methyl-1H-indol-1-yl)acetic acid

The structure of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is characterized by a central indole ring system, which is substituted at several key positions. A methyl group at the 2-position, a formyl (aldehyde) group at the 3-position, and an acetic acid moiety attached to the indole nitrogen at the 1-position define its unique reactivity and utility as a synthetic precursor.

Synthetic Pathways: A Strategic Approach

The synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic strategy involves a two-step process: the formylation of a 2-methylindole precursor followed by N-alkylation.

Step 1: Vilsmeier-Haack Formylation of 2-Methylindole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2][3][4] This reaction introduces a formyl group (-CHO) at the electron-rich C3 position of the indole ring.

Vilsmeier_Haack

Experimental Protocol:

  • Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an equimolar amount of N,N-dimethylformamide (DMF) in an inert solvent such as dichloromethane (DCM) at 0°C with constant stirring.

  • Reaction Setup: Dissolve 2-methylindole in anhydrous DMF in a separate reaction vessel equipped with a magnetic stirrer and maintain a nitrogen atmosphere.

  • Addition: Cool the 2-methylindole solution to 0°C and slowly add the pre-formed Vilsmeier reagent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The product, 2-methyl-3-indolecarboxaldehyde, will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: N-Alkylation and Hydrolysis

The second crucial step is the N-alkylation of the synthesized 2-methyl-3-indolecarboxaldehyde with an ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.[5][6]

N_Alkylation_Hydrolysis

Experimental Protocol:

  • N-Alkylation:

    • Dissolve 2-methyl-3-indolecarboxaldehyde in a polar aprotic solvent such as acetone or DMF.

    • Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution.

    • Add ethyl bromoacetate dropwise at room temperature and stir the mixture for several hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure to obtain the crude ethyl (3-formyl-2-methyl-indol-1-yl)acetate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of tetrahydrofuran (THF), methanol, and water.

    • Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

    • The desired product, (3-Formyl-2-methyl-indol-1-yl)-acetic acid, will precipitate.

    • Filter the solid, wash with water, and dry to obtain the final product.

The Pivotal Role in Zopiclone Synthesis

The primary and most significant application of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is its function as a key precursor in the multi-step synthesis of Zopiclone. Zopiclone is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia.

The synthesis of Zopiclone involves a complex series of reactions where the indole-based acetic acid derivative is transformed and ultimately cyclized to form the core structure of the final drug molecule. While the exact proprietary industrial synthesis routes are often not fully disclosed, the indole moiety of (3-Formyl-2-methyl-indol-1-yl)-acetic acid provides the foundational scaffold upon which the rest of the Zopiclone molecule is constructed.

Mechanism of Action of the Downstream Product: Zopiclone

To fully appreciate the importance of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, it is essential to understand the pharmacological action of the final product, Zopiclone. Zopiclone is a cyclopyrrolone derivative that acts as a hypnotic agent. Its mechanism of action involves modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor complex in the central nervous system.

Zopiclone_MoA

Zopiclone binds to a specific site on the α-subunit of the GABA-A receptor, which is distinct from the benzodiazepine binding site but allosterically coupled to it. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride ion channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing a sedative and hypnotic effect.

Analytical Characterization

Robust analytical methods are crucial for ensuring the purity and quality of (3-Formyl-2-methyl-indol-1-yl)-acetic acid throughout the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for this purpose.

Representative HPLC Method for Indole-3-Acetic Acid Derivatives

While a specific monograph for (3-Formyl-2-methyl-indol-1-yl)-acetic acid may not be publicly available, a general reversed-phase HPLC method for related indole-3-acetic acid derivatives can be adapted.[7][8][9][10]

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at a wavelength of approximately 280 nm
Temperature Ambient or controlled at 25-30°C

This method allows for the separation of the main compound from potential starting materials, intermediates, and degradation products, ensuring the high purity required for subsequent synthetic steps.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling (3-Formyl-2-methyl-indol-1-yl)-acetic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion: A Molecule of Strategic Importance

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is more than just a chemical compound; it is a testament to the intricate and elegant strategies employed in modern pharmaceutical synthesis. Its carefully designed structure allows it to serve as a highly effective building block for the creation of complex and life-improving drugs like Zopiclone. For researchers and professionals in the field of drug development, a deep understanding of the synthesis, properties, and applications of such key intermediates is indispensable for innovation and the advancement of medicinal chemistry.

References

  • Idris, A. S., Toh, M., & Nasrullah, M. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 3, 633. [Link]

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology, 127(4), 1845–1853. [Link]

  • Cai, Y., et al. (2017). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 22(10), 1642. [Link]

  • Kojima, M., et al. (2009). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography--Electrospray Ionization. Bioscience, Biotechnology, and Biochemistry, 73(1), 126-130. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Ethyl (3-formyl-1H-indol-2-yl)acetate in Organic Synthesis.
  • Bloch, M., et al. (1985). Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. Clinical Chemistry, 31(11), 1849-1852.
  • Hosseini, S. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of novel pyrazole, enamine, cyanoacetamide and cyanopyridone derivatives. International Journal of Organic Chemistry, 3(3), 187-194.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sivakumar, D., et al. (n.d.). 3 Formyl Indole 2 Acetic Acid. Scribd. Retrieved from [Link]

  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Retrieved from [Link]

  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2013). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 18(10), 11986–12001. [Link]

  • Bourlot, A. S., & Merour, J. Y. (1995). Alkylation of methyl 3-hydroxyindole-2-carboxylate use in pyrimidine synthesis.
  • Zhang, Z., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 854681. [Link]

  • Reddy, S. R. S. R., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(1), 123-130.
  • Wang, X., et al. (2014). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. The Journal of Organic Chemistry, 79(10), 4683–4690. [Link]

  • Zhang, Z., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 854681. [Link]

  • El-Faham, A., et al. (2016). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 1(4), 686–690. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000177 - Indole-3-acetic Acid. Retrieved from [Link]

  • Wieber, T., et al. (2015). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry, 11, 2328–2338. [Link]

  • Jakše, R., et al. (2004). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Helvetica Chimica Acta, 87(2), 413-424.

Sources

Exploratory

biological activity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

An In-Depth Technical Guide to the Biological Activity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid Abstract Indole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Abstract

Indole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, leading to the development of numerous therapeutic agents.[1] (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a synthetic derivative of the well-known phytohormone and neuromodulator, indole-3-acetic acid (IAA).[2] While direct studies on the biological activity of this specific derivative are not extensively documented in publicly available literature, its structural similarity to other biologically active indole acetic acid derivatives suggests a high potential for therapeutic applications. This guide provides a comprehensive overview of the plausible biological activities of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, drawing on the established pharmacology of related compounds. We will delve into hypothesized mechanisms of action and present detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel indole derivative.

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic drugs with diverse pharmacological properties.[1] The parent compound, indole-3-acetic acid (IAA), is a primary auxin in plants, regulating cell growth and development.[2] In mammals, IAA is a product of tryptophan metabolism by the gut microbiota and has been shown to possess anti-inflammatory and antioxidant properties.[3][4]

Systematic modifications of the indole-3-acetic acid structure have led to the discovery of potent therapeutic agents. A notable example is Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that is an indole-3-acetic acid derivative.[5][6] This precedent strongly suggests that novel derivatives, such as (3-Formyl-2-methyl-indol-1-yl)-acetic acid, may exhibit significant and potentially improved biological activities. The introduction of a formyl group at the 3-position and a methyl group at the 2-position of the indole ring, along with the acetic acid side chain at the 1-position, creates a unique chemical entity with the potential for novel interactions with biological targets.

This guide will explore the potential of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in three key therapeutic areas: anti-inflammatory and analgesic, antimicrobial, and anticancer activities. For each area, we will propose a detailed experimental workflow to rigorously evaluate its efficacy and elucidate its mechanism of action.

Potential Anti-inflammatory and Analgesic Activity

The structural analogy to indomethacin and other anti-inflammatory indole derivatives strongly suggests that (3-Formyl-2-methyl-indol-1-yl)-acetic acid may possess significant anti-inflammatory and analgesic properties.[7][8] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[5]

Hypothesized Mechanism of Action: COX Inhibition

We hypothesize that (3-Formyl-2-methyl-indol-1-yl)-acetic acid may act as a selective or non-selective inhibitor of COX-1 and COX-2 enzymes. The acetic acid side chain is crucial for binding to the active site of COX enzymes, while the substituted indole ring can influence the potency and selectivity of inhibition.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound (3-Formyl-2-methyl- indol-1-yl)-acetic acid Test_Compound->COX_Enzymes Inhibition Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation MTT_Assay MTT Assay (Cytotoxicity) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot (Apoptotic Proteins) MTT_Assay->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Angiogenesis_Assay Tube Formation Assay (Angiogenesis) Western_Blot->Angiogenesis_Assay Xenograft_Model Xenograft Mouse Model (Tumor Growth Inhibition) Angiogenesis_Assay->Xenograft_Model

Caption: Experimental Workflow for Anticancer Evaluation.

Experimental Protocol: In Vitro and In Vivo Anticancer Evaluation

4.2.1. In Vitro Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic potential of a compound.

Methodology:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of (3-Formyl-2-methyl-indol-1-yl)-acetic acid for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value for each cell line.

4.2.2. Apoptosis and Cell Cycle Analysis by Flow Cytometry

These assays will determine if the compound induces apoptosis and/or causes cell cycle arrest.

Methodology:

  • Cell Treatment: Treat the cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.

  • For Apoptosis: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic.

  • For Cell Cycle: Fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

4.2.3. In Vivo Xenograft Model

This model evaluates the in vivo antitumor efficacy of the compound.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the mice.

  • Compound Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) daily for a specified period.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth between the treated and control groups.

Conclusion

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a novel synthetic compound with a chemical structure that suggests significant potential for biological activity. Based on the extensive research on related indole acetic acid derivatives, this compound warrants thorough investigation as a potential anti-inflammatory, analgesic, antimicrobial, and anticancer agent. The detailed experimental protocols provided in this guide offer a robust framework for elucidating the therapeutic potential and mechanism of action of this promising molecule. The findings from these studies could pave the way for the development of new and effective therapeutic agents based on the versatile indole scaffold.

References

  • Trinagaraju, K., Prasad, A., & Prasad, P. S. (n.d.). Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. Semantic Scholar. [Link]

  • Wikipedia. (2025). Indole-3-acetic acid. [Link]

  • Lyu, M., et al. (2022). Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. Frontiers in Immunology, 13. [Link]

  • Stamm, M., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007. [Link]

  • Stefek, M., & Krizanová, L. (2010). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: Structure-activity relationship. ResearchGate. [Link]

  • Scribd. (n.d.). 3 Formyl Indole 2 Acetic Acid. [Link]

  • Greco, O., et al. (2002). Use of indole-3-acetic acid derivatives in medicine.
  • Alam, M. S., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(9), 1218. [Link]

  • Cheng, Y., et al. (2022). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Antioxidants, 11(10), 1957. [Link]

  • El-Din, N. A. S. (1999). Synthesis and antibacterial activity of some indole acetic acid derivatives. Acta Pharmaceutica, 49(2), 127-132. [Link]

  • Jadoon, M. S. K., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Medicinal Chemistry, 14(11), 2269-2283. [Link]

  • Feung, C. S., et al. (1976). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. Plant Physiology, 58(5), 666-670. [Link]

  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. [Link]

  • Merck & Co. (2001). 2-aryl indole derivatives and their use as therapeutic agents.
  • Yang, Z., et al. (2007). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Plant Science, 172(4), 856-862. [Link]

  • Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. [Link]

  • Dell, H. D., & Fiedler, J. (1977). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. Arzneimittel-Forschung, 27(7), 1322-1325. [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Schneider, E. A., & Wightman, F. (1974). Biosynthesis and metabolism of indol-3yl-acetic acid: II. IN vivo EXPERIMENTS with >14>c-labelled PRECURSORS of IAA in TOMATO and BARLEY shoots. Canadian Journal of Botany, 52(6), 1369-1377. [Link]

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

  • Al-Soud, Y. A., et al. (2016). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(2), 318-324. [Link]

  • Ose, T., et al. (2022). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Rapolu, M., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. International Journal of Advanced Biotechnology and Research. [Link]

  • Kolbeinsson, A. (2016). In silico Pharmacological Target Characterisation of indole-3-acetate. [Link]

  • Sharma, P., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22359-22383. [Link]

  • Pathak, D., et al. (2011). Pharmacokinetic evaluation and In Vitro–In Vivo Correlation (IVIVC) of novel methylene-substituted 3,3′ diindolylmethane (DIM). Pharmaceutical Research, 28(2), 389-400. [Link]

  • Ielo, L., et al. (2017). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 22(12), 2059. [Link]

Sources

Foundational

Topic: (3-Formyl-2-methyl-indol-1-yl)-acetic acid Derivatives and Analogs: A Framework for Rational Drug Design

An In-depth Technical Guide for Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in biologically active compounds.[1] This guide focuses on...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in biologically active compounds.[1] This guide focuses on a specific, highly versatile scaffold: (3-Formyl-2-methyl-indol-1-yl)-acetic acid. We will dissect the synthetic strategies for this core and its analogs, explore its significant role as an aldose reductase inhibitor in the context of diabetic complications, and provide a framework for establishing a robust structure-activity relationship (SAR). This document is intended for researchers and drug development professionals, offering both foundational knowledge and actionable experimental insights.

The Strategic Value of the Indole Scaffold

The indole ring system is considered a "privileged structure" in drug discovery. Its unique aromatic and electronic properties allow it to mimic peptide structures and participate in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[2] This inherent versatility has led to the development of numerous indole-containing drugs. The specific substitution pattern of the (3-Formyl-2-methyl-indol-1-yl)-acetic acid core provides three key points for chemical modification, making it an ideal starting point for library synthesis and lead optimization.

Synthetic Strategies: Building the Core and Its Analogs

The construction of (3-Formyl-2-methyl-indol-1-yl)-acetic acid derivatives is a multi-step process that offers flexibility for generating diverse analogs.

Core Synthesis: The Fischer Indole Synthesis

A classic and efficient method for creating the indole core is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde. For our target scaffold, this would typically involve reacting a substituted phenylhydrazine with a ketone that will ultimately provide the 2-methyl group.

Functionalization Workflow

Once the 2-methylindole core is formed, a logical sequence of reactions is employed to install the required functional groups at the N1 and C3 positions.

G cluster_workflow Core Functionalization Workflow A 2-Methylindole (Core Nucleus) B N-Alkylation (e.g., with Ethyl Bromoacetate) A->B Step 1 C Ethyl (2-methyl-indol-1-yl)acetate B->C D Vilsmeier-Haack Formylation (POCl3, DMF) C->D Step 2 E Ethyl (3-formyl-2-methyl-indol-1-yl)acetate D->E F Ester Hydrolysis (e.g., LiOH) E->F Step 3 G (3-Formyl-2-methyl-indol-1-yl)-acetic acid F->G

Caption: A typical reaction sequence for synthesizing the target compound.

  • Causality Behind the Workflow: The N-alkylation is performed first because the indole nitrogen is a stronger nucleophile than the C3 position. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group specifically at the electron-rich C3 position of the indole ring. Finally, hydrolysis converts the ester to the carboxylic acid, which is often crucial for biological activity.

High-Throughput Synthesis

For generating compound libraries to explore SAR, solid-phase organic synthesis (SPOS) offers a streamlined and efficient alternative to traditional solution-phase chemistry.[1] This methodology simplifies purification and allows the use of excess reagents to drive reactions to completion. An indole-3-acetic acid precursor can be immobilized on a resin, followed by on-resin chemical transformations to build diversity.[1]

Primary Biological Target: Aldose Reductase

A significant body of research has identified indole-based acetic acid derivatives as potent inhibitors of aldose reductase (AR), a critical enzyme in the polyol pathway.[4][5]

The Role of Aldose Reductase in Diabetic Complications

Under normal glycemic conditions, the polyol pathway plays a minor role in glucose metabolism. However, in the hyperglycemic state of diabetes, the flux of glucose through this pathway increases dramatically.[5]

  • Sorbitol Accumulation: AR, the pathway's first and rate-limiting enzyme, converts excess glucose to sorbitol using NADPH as a cofactor.[5][6]

  • Osmotic Stress: Sorbitol does not readily cross cell membranes and its intracellular accumulation leads to osmotic stress, causing tissue damage in areas like the nerves, retina, and kidneys.[5][7]

  • Oxidative Stress: The depletion of the cellular antioxidant NADPH and an imbalance in the NADH/NAD⁺ ratio contribute to a state of oxidative stress, further exacerbating diabetic complications.[5]

Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or treat a wide array of diabetic complications.[4][5]

G cluster_pathway The Polyol Pathway in Hyperglycemia Glucose High Glucose (Hyperglycemia) AR Aldose Reductase (AR) (Target Enzyme) Glucose->AR Sorbitol Sorbitol Accumulation AR->Sorbitol NADPH -> NADP+ Stress Osmotic & Oxidative Stress Sorbitol->Stress Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Stress->Complications Inhibitor (3-Formyl-2-methyl-indol-1-yl) -acetic acid Analog Inhibitor->AR Inhibition

Caption: Mechanism of aldose reductase inhibitors in preventing diabetic complications.

Experimental Protocols & Methodologies

Synthesis Protocol: (3-Formyl-2-methyl-indol-1-yl)-acetic acid

This protocol outlines a standard solution-phase synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

  • 2-Methylindole

  • Sodium Hydride (60% in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Phosphorus oxychloride (POCl₃)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • N-Alkylation: Suspend NaH (1.2 eq) in anhydrous DMF under N₂ atmosphere at 0°C. Add a solution of 2-methylindole (1.0 eq) in DMF dropwise. Stir for 1 hour at room temperature. Cool back to 0°C and add ethyl bromoacetate (1.1 eq). Allow to warm to room temperature and stir overnight. Quench reaction with water, extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Formylation: Cool anhydrous DMF to 0°C under N₂. Add POCl₃ (1.5 eq) dropwise and stir for 30 min. Add a solution of the product from Step 1 (1.0 eq) in DMF. Stir at room temperature for 4-6 hours (monitor by TLC). Pour the reaction mixture onto ice and neutralize with a saturated NaHCO₃ solution. Extract with EtOAc (3x), wash with brine, dry, and concentrate.

  • Hydrolysis: Dissolve the formylated ester from Step 2 in a 3:1 mixture of THF:H₂O. Add LiOH (2.0 eq) and stir at room temperature until TLC indicates complete consumption of starting material (2-4 hours). Remove THF in vacuo, dilute with water, and acidify to pH ~2 with 1M HCl. Extract the product with EtOAc (3x), wash with brine, dry, and concentrate to yield the final product. Purify by recrystallization or column chromatography.

In Vitro Aldose Reductase Inhibition Assay

This is a self-validating spectrophotometric assay to determine the inhibitory potential (IC₅₀) of synthesized compounds.

Principle: The enzymatic activity of aldose reductase is monitored by measuring the decrease in absorbance at 340 nm resulting from the oxidation of the cofactor NADPH to NADP⁺.

Materials:

  • Partially purified aldose reductase from rabbit or rat eye lenses.[8]

  • NADPH solution

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Epalrestat)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • In a 96-well plate, add phosphate buffer, NADPH solution, and the test compound at various concentrations (typically a serial dilution). Include a positive control (reference inhibitor) and a negative control (DMSO vehicle).

  • Add the aldose reductase enzyme solution to each well and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Comparative Analysis

Compound IDAldose Reductase (ALR2) IC₅₀ (µM)Aldehyde Reductase (ALR1) IC₅₀ (µM)Selectivity Index (ALR1/ALR2)
Parent Scaffold [Experimental Value][Experimental Value][Calculated Value]
Analog A (e.g., C5-fluoro substitution)[Experimental Value][Experimental Value][Calculated Value]
Analog B (e.g., C3-hydrazone derivative)[Experimental Value][Experimental Value][Calculated Value]
Epalrestat (Reference)[Literature Value, e.g., ~0.98 µM][9][Literature Value][Calculated Value]

Note: Determining selectivity against the closely related aldehyde reductase (ALR1) is critical, as co-inhibition can lead to undesired side effects.[5][10]

Structure-Activity Relationship (SAR) & Rational Design

Systematic modification of the core structure allows for the development of a robust SAR, guiding the design of more potent and selective inhibitors.[8]

  • N1-Acetic Acid Moiety: This group is paramount for activity. It is believed to interact with an anionic binding site or a protonated histidine (His110) within the AR active site.[6] Marked differences in inhibitory activity are observed between 1- and 3-indole acetic acid derivatives, highlighting the importance of this specific regioisomer.[8]

  • C3-Formyl Group: This position is a primary point for diversification. Converting the aldehyde to Schiff bases or thiosemicarbazones can significantly modulate potency and selectivity.[11] This is a key handle for exploring different pockets within the active site.

  • Indole Ring Substituents: Adding electron-donating or electron-withdrawing groups to the benzene portion of the indole ring can fine-tune the molecule's electronic properties and lipophilicity. For instance, a methoxy group can be beneficial for achieving selective inhibition of ALR2.[7]

  • C2-Methyl Group: This group provides a steric constraint that can favorably position the molecule within the active site.

Conclusion and Future Outlook

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a highly tractable and validated scaffold for the development of aldose reductase inhibitors. The synthetic accessibility and clear SAR drivers make it an excellent starting point for drug discovery campaigns targeting diabetic complications. Future work should focus on creating diverse libraries by modifying the C3-formyl group and exploring substitutions on the indole ring to optimize potency, selectivity over ALR1, and pharmacokinetic properties. Combining AR inhibition with antioxidant activity in a single molecule represents a promising strategy for creating multifunctional drugs for treating diabetic complications.[4][5]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Solid-Phase Synthesis of 1H-Indole-3-propanal Derivatives.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (General chemical knowledge, supported by mentions of Fischer Indole Synthesis in search results like and )
  • Stefek, M., & Karasu, C. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules, 26(10), 2867. [Link]

  • Čenková, I., Janočková, J., & Štefek, M. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules, 26(10), 2867. [Link]

  • Kollárová, P., et al. (2018). Ligand-Based Drug Design of Novel Aldose Reductase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1059-1073. [Link]

  • ResearchGate. (n.d.). Some known acetic acid derivatives as aldose reductase inhibitors. Retrieved from Google Search. [Link]

  • Scribd. (n.d.). 3 Formyl Indole 2 Acetic Acid. Retrieved from Google Search. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from Google Search. [Link]

  • Cuestiones de Fisioterapia. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Retrieved from Google Search. [Link]

  • ResearchGate. (n.d.). Structure−activity relationship for the most potent/selective ALR2.... Retrieved from Google Search. [Link]

  • Shehzad, M. T., et al. (2022). Synthesis of Indole-Substituted Thiosemicarbazones as an Aldose Reductase Inhibitor: An In Vitro, Selectivity and In Silico Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1849. [Link]

  • Imran, A., et al. (2022). Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. Molecules, 27(14), 4616. [Link]

  • ResearchGate. (n.d.). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: Structure-activity relationship. Retrieved from Google Search. [Link]

  • Semantic Scholar. (n.d.). ALTERATIONS OF ALDOSE REDUCTASE ACTIVITY BY INDOLE-3-CARBOXALDEHYDE DERIVATIVES. Retrieved from Google Search. [Link]

  • PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from Google Search. [Link]

  • Springer. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. Retrieved from Google Search. [Link]

  • ScienceDirect. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from Google Search. [Link]

Sources

Exploratory

The Indole Nucleus: A Historical and Synthetic Odyssey in Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ubiquitous Scaffold of Life and Medicine The indole nucleus, a deceptively simple bicyclic aromatic heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Scaffold of Life and Medicine

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the landscape of chemical and biological sciences. Comprising a benzene ring fused to a pyrrole ring, its unique electronic properties and steric profile have made it a cornerstone in countless natural products and synthetic pharmaceuticals.[1] From the essential amino acid tryptophan, the building block of proteins, to complex alkaloids with potent physiological activities, the indole scaffold is nature's preferred framework for biological function.[1][2] This guide provides a comprehensive exploration of the discovery and history of indole compounds, tracing their journey from ancient dyes to the forefront of modern drug development. We will delve into the seminal synthetic methodologies that unlocked the potential of this versatile core, examine its critical roles in biochemistry, and highlight its enduring impact on medicinal chemistry.

Part 1: The Dawn of Indole Chemistry - From Natural Pigments to Structural Elucidation

The story of indole begins not in a laboratory, but in the vibrant colors of nature. For millennia, the deep blue pigment indigo, extracted from plants of the Indigofera genus, was a prized commodity. However, its chemical nature remained a mystery until the 19th century. The pivotal work fell to the German chemist Adolf von Baeyer , whose fascination with indigo dye chemistry ultimately led to the first encounter with the indole core.[3][4]

In 1866, through a series of degradative reactions on indigo, Baeyer successfully converted the pigment into a new, oxygen-free parent compound which he named "indole"—a portmanteau of indigo and oleum (Latin for oil), reflecting its origin.[5][6] This discovery was a landmark achievement. Three years later, in 1869, Baeyer proposed the correct chemical structure for indole, laying the foundational stone for an entirely new field of heterocyclic chemistry.[4][7] His systematic degradation and eventual synthesis of indigo not only solved an ancient chemical puzzle but also provided the first glimpse into the fundamental architecture of this now-ubiquitous chemical entity.[3]

Part 2: Forging the Core - Landmark Synthetic Methodologies

The isolation and structural elucidation of indole ignited a quest among chemists to develop efficient methods for its synthesis. The ability to construct the indole nucleus in the laboratory was paramount for studying its properties and exploring its potential. Over the decades, several named reactions have become the workhorses of indole synthesis, each with its own unique logic and applications.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for synthesizing indoles.[8][9] The classical approach involves the acid-catalyzed thermal reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[8]

Causality of the Fischer Synthesis: The ingenuity of the Fischer synthesis lies in its exploitation of a[10][10]-sigmatropic rearrangement. The reaction is not a simple condensation but a sophisticated cascade. The acid catalyst is crucial for protonating the initially formed hydrazone, which facilitates tautomerization to the key enamine intermediate. This enamine is primed for the subsequent intramolecular rearrangement, which breaks the weak N-N bond and forms a new C-C bond, ultimately leading to the indole ring after elimination of ammonia.[8][11] The choice of acid catalyst, ranging from Brønsted acids like HCl to Lewis acids like ZnCl₂, can significantly influence reaction outcomes.[9]

Experimental Protocol: Classical Fischer Indole Synthesis of 2-phenylindole

  • Hydrazone Formation: Phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) are dissolved in ethanol. A catalytic amount of acetic acid is added. The mixture is refluxed for 1 hour to form the corresponding phenylhydrazone, which may precipitate upon cooling and can be isolated.

  • Indolization: The isolated phenylhydrazone is added to a pre-heated solution of polyphosphoric acid (PPA) at 100°C.

  • Reaction Execution: The mixture is stirred vigorously at 100-120°C for 15-30 minutes. The reaction is highly exothermic and requires careful temperature control.

  • Workup: The hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is filtered, washed with water, and then recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 2-phenylindole.

The Reissert Indole Synthesis (1897)

The Reissert synthesis offers an alternative route starting from ortho-nitrotoluenes.[12] The key steps involve the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[12][13] This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated by heating.[14][15]

Causality of the Reissert Synthesis: This method cleverly utilizes the electron-withdrawing nature of the nitro group to facilitate the initial deprotonation and condensation at the benzylic position of the toluene. The subsequent reduction of the nitro group to an amine is the critical step that unmasks the nucleophile required for the intramolecular cyclization onto the adjacent ketone, forming the pyrrole ring of the indole.[15]

The Madelung Synthesis (1912)

Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxides.[16] The reaction is a powerful tool for creating indoles that might be difficult to access through other means.

Causality of the Madelung Synthesis: The harsh conditions (strong base, high heat) are necessary to generate a benzylic carbanion from the o-methyl group on the aniline ring.[17] This potent nucleophile then attacks the carbonyl carbon of the adjacent amide group in an intramolecular fashion. The resulting tetrahedral intermediate subsequently eliminates water to form the indole nucleus. Modern modifications of this reaction have been developed to proceed under milder conditions.[16][18][19]

Fischer_Indole_Synthesis

Part 3: Indole in Nature's Blueprint - Essential Biomolecules

The indole ring is not merely a synthetic curiosity; it is woven into the very fabric of biology. Its discovery in natural products revealed its fundamental importance in the processes of life.

Tryptophan: The Essential Amino Acid

In 1901, Sir Frederick Gowland Hopkins isolated a new amino acid from the hydrolysis of casein, the main protein in milk.[20][21] He named it tryptophan .[22] Subsequent nutritional studies by Hopkins demonstrated that tryptophan is an "essential" amino acid, meaning the human body cannot synthesize it, and it must be obtained from the diet.[20][23] This work laid the groundwork for our modern understanding of nutrition and protein metabolism.[20] Tryptophan is the biosynthetic precursor to a host of vital neurochemicals.[21]

Serotonin: The Mood Modulator

The story of serotonin began with two separate lines of inquiry. In 1935, Vittorio Erspamer discovered a substance in enterochromaffin cells of the gut that caused intestinal contraction, which he called "enteramine".[24][25] Separately, in 1948, a team at the Cleveland Clinic including Irvine Page, Arda Green, and Maurice Rapport isolated a vasoconstrictor substance from blood serum, which they named "serotonin" for "serum tonic".[25][26][27] By 1952, it was confirmed that enteramine and serotonin were the same molecule: 5-hydroxytryptamine (5-HT).[24] This discovery opened the door to understanding its vast role as a neurotransmitter in the central nervous system, regulating mood, sleep, and appetite.[25][28]

Serotonin_Pathway

Auxins: The Plant Growth Hormones

The discovery of auxins began with observations by Charles Darwin and his son Francis in 1880.[29][30] They noted that the tip of a canary grass coleoptile was responsible for sensing light and transmitting a signal downwards that caused the shoot to bend.[29][31] It was not until 1928 that Frits Went successfully isolated this growth-promoting substance.[32][33] Later, this substance, named auxin, was identified as indole-3-acetic acid (IAA) , structurally confirming the importance of the indole nucleus in regulating plant growth and development.[29][30]

Part 4: The Indole Scaffold in Modern Pharmacology

The indole ring is a "privileged scaffold" in medicinal chemistry, a structural framework that is frequently found in active pharmaceutical ingredients. Its ability to mimic the structure of tryptophan allows indole-containing molecules to interact with a wide array of biological targets.[1]

Anti-Inflammatory Agents: Indomethacin

The development of Indomethacin by Merck in the early 1960s was a major advance in the treatment of inflammatory conditions.[34] A potent nonsteroidal anti-inflammatory drug (NSAID), its synthesis relies on the foundational principles of indole chemistry. The classical synthesis, developed by Tsung-Ying Shen, employs the Fischer indole synthesis as the key step to construct the drug's 5-methoxy-2-methylindole core.[34][35][36] Indomethacin functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[34][37]

Antimigraine Drugs: The Triptans

The development of the triptans in the late 1980s and early 1990s revolutionized the acute treatment of migraine headaches.[10][38][39] The first of this class, Sumatriptan , was designed as a selective agonist for serotonin 5-HT1B/1D receptors, based on the hypothesis that migraine attacks were related to serotonin level fluctuations.[39][40] The chemical structure of sumatriptan and subsequent triptans features a core indole moiety, directly mimicking the structure of serotonin to achieve their therapeutic effect.[40] Many triptans are synthesized using the versatile Fischer indole synthesis.[8]

Anticancer Agents: Vinca Alkaloids

Nature itself provides some of the most potent indole-based drugs. The vinca alkaloids , such as vinblastine and vincristine, are isolated from the Madagascar periwinkle (Catharanthus roseus).[2] These complex dimeric indole alkaloids are powerful anticancer agents used in chemotherapy for decades.[1] They exert their effect by binding to tubulin, thereby inhibiting the assembly of microtubules and arresting cells in mitosis.[1] The success of these natural products has inspired countless research programs aimed at discovering and synthesizing new indole alkaloids for therapeutic use.[41][42][43]

Key Indole-Containing Drug Year of Introduction Therapeutic Class Core Synthetic Method
Indomethacin 1963NSAIDFischer Indole Synthesis[34][36]
Sumatriptan 1991Antimigraine (Triptan)Fischer Indole Synthesis[40]
Vincristine 1963Anticancer (Vinca Alkaloid)Natural Product Isolation[2]
Ondansetron 1990Antiemetic (5-HT₃ antagonist)Fischer-type cyclizations
Melatonin (Endogenous)Hormone/SupplementBiosynthesis from Tryptophan

Conclusion: An Enduring Legacy and Future Horizons

From its cryptic origins in a natural dye to its central role in neurotransmission and its status as a premier scaffold in drug design, the history of the indole nucleus is a testament to the power of chemical inquiry. The foundational work of pioneers like Baeyer and Fischer not only provided the tools to synthesize this crucial heterocycle but also paved the way for understanding its profound biological significance. Today, research into indole chemistry continues to thrive, with new synthetic methods, novel indole-containing natural products, and innovative therapeutic agents constantly emerging. The simple bicyclic structure discovered over 150 years ago remains one of the most vital and versatile building blocks in the ongoing quest to understand and improve life at the molecular level.

References

  • Madelung synthesis. In: Wikipedia. [Link]

  • Reissert indole synthesis. In: Wikipedia. [Link]

  • The discovery and development of the triptans, a major therapeutic breakthrough. PubMed. [Link]

  • Hopkins Announces the Discovery of Tryptophan. Research Starters - EBSCO. [Link]

  • Fischer indole synthesis. In: Wikipedia. [Link]

  • The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. RSC Publishing. [Link]

  • Discovery and development of triptans. In: Wikipedia. [Link]

  • Auxins. Plant Hormones. [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]

  • Reissert Indole Synthesis. ResearchGate. [Link]

  • The history of migraine treatments. Medical News Today. [Link]

  • Auxins: History, Bioassay, Function and Uses. Biology Discussion. [Link]

  • The Discovery and Development of the Triptans, a Major Therapeutic Breakthrough. ResearchGate. [Link]

  • Triptans and migraine: advances in use, administration, formulation, and development. Taylor & Francis Online. [Link]

  • Auxin: Discovery and Functions, Cholodny Went Theory, Practice Problems and FAQs. Toppr. [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]

  • Tryptophan: History & Politics. Molecule of the Month. [Link]

  • Serotonin: A Biography. Psychiatric Times. [Link]

  • Organic synthesis of indomethacin. The Science Snail. [Link]

  • What is Serotonin? News-Medical.Net. [Link]

  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. ACS Publications. [Link]

  • Discovery of Auxin. World Scientific Publishing. [Link]

  • Reissert Indole Synthesis. Merck Index. [Link]

  • Adolf von Baeyer – Biographical. NobelPrize.org. [Link]

  • Biochemistry, Serotonin. NCBI Bookshelf. [Link]

  • INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Metabolite of the month – Tryptophan. biocrates life sciences gmbh. [Link]

  • Madelung Indole Synthesis. ResearchGate. [Link]

  • 75 Years Later: Cleveland Clinic Recalls Researchers' Pivotal Role in Discovery of Serotonin. Cleveland Clinic. [Link]

  • Celebrating Serotonin. PMC - PubMed Central - NIH. [Link]

  • The History of 5-HTP, Serotonin and Tryptophan. Oxford Vitality. [Link]

  • Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

  • Auxin Discovery. Hortus USA. [Link]

  • Plant-Derived Alkaloids In Pharmaceutical Development: Mechanisms And Applications. LinkedIn. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

  • Adolf von Baeyer. New World Encyclopedia. [Link]

  • L-Tryptophan. American Chemical Society. [Link]

  • Johann Friedrich Wilhelm Adolf von Baeyer. Indian Academy of Sciences. [Link]

  • Baeyer Adolf Johann Friedrich Wilhelm von. Encyclopedia.com. [Link]

  • Madelung synthesis of indole. Química Organica.org. [Link]

  • Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. [Link]

  • Alkaloids in Future Drug Discovery. MDPI. [Link]

  • Fischer Indole Synthesis. J&K Scientific LLC. [Link]

  • Adolf von Baeyer. chemeurope.com. [Link]

  • A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. bioRxiv. [Link]

  • Indole Alkaloids as New Leads for the Design and Development of Novel DPP-IV Inhibitors for the Treatment of Diabetes. Ingenta Connect. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Executive Summary The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a mole...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a molecule of interest in medicinal chemistry, likely as a synthetic intermediate or a novel therapeutic agent. However, a comprehensive public solubility profile for this specific compound is not available. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the complete solubility profile of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. We will dissect its structural components to predict its physicochemical behavior, provide gold-standard, step-by-step protocols for experimental validation, and discuss the interpretation of the resulting data.

Predicted Physicochemical Profile from Structural Analysis

Predicting the solubility of a novel compound begins with a thorough analysis of its chemical structure.[1][2][3][4] The structure of (3-Formyl-2-methyl-indol-1-yl)-acetic acid (Molecular Formula: C₁₂H₁₁NO₃) contains several key functional groups that dictate its solubility behavior.

  • Indole Ring System: The bicyclic indole core is predominantly nonpolar and hydrophobic. This large aromatic system contributes negatively to aqueous solubility.

  • Carboxylic Acid Moiety (-CH₂COOH): This is the most significant group for determining pH-dependent aqueous solubility. As a weak acid, it will exist in its neutral, less soluble form at low pH and its ionized, more soluble carboxylate form at higher pH.

  • Formyl Group (-CHO): The aldehyde group at the 3-position is polar and can act as a hydrogen bond acceptor, which can slightly improve aqueous solubility.

  • Methyl Group (-CH₃): The methyl group at the 2-position is small but hydrophobic, slightly decreasing water solubility.

  • N-Substitution: The acetic acid group is attached to the indole nitrogen (N-1), which prevents this nitrogen from acting as a hydrogen bond donor.

pKa Estimation and its Impact on pH-Solubility

The ionization constant (pKa) of the carboxylic acid group is the single most important predictor of its pH-dependent solubility. For a typical acetic acid, the pKa is around 4.76. The electron-withdrawing nature of the adjacent indole ring system is expected to slightly lower this pKa, likely placing it in the range of 4.0 to 4.5 .

This predicted pKa leads to a critical hypothesis:

  • At pH < 3.0: The compound will be almost entirely in its neutral, protonated form (R-COOH). In this state, its aqueous solubility will be at its minimum, governed by the hydrophobicity of the indole ring.

  • At pH > 6.0: The compound will be predominantly in its ionized, deprotonated carboxylate form (R-COO⁻). This ionic form is significantly more polar and will exhibit substantially higher aqueous solubility.

The relationship between pH, pKa, and solubility (S) can be described by the Henderson-Hasselbalch equation, leading to the following expected pH-solubility profile:

S_total = S_0 * (1 + 10^(pH - pKa))

Where S₀ is the intrinsic solubility of the neutral form.

Predicted Solubility in Organic Solvents

Based on its structure, the compound is expected to exhibit good solubility in polar organic solvents.

  • High Solubility: Expected in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their high polarity and ability to disrupt crystal lattice energy.

  • Moderate to Good Solubility: Expected in polar protic solvents like ethanol and methanol, which can hydrogen bond with the carboxylic acid and formyl groups.[5][6][7]

  • Low to Sparingly Soluble: Expected in less polar solvents like chloroform and poorly soluble in nonpolar solvents like hexanes.[5]

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic or equilibrium solubility is the saturation concentration of a compound in a solvent after an extended period, ensuring a true equilibrium is reached between the dissolved and solid states.[8] The shake-flask method is the internationally recognized gold standard for this measurement.[9][10][11][12]

Principle

An excess amount of the solid compound is added to a specific solvent (e.g., a pH buffer). The mixture is agitated at a constant temperature until equilibrium is achieved. The suspension is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, typically HPLC-UV.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh excess solid (3-Formyl-2-methyl- indol-1-yl)-acetic acid add_solid Add solid to each buffer vial prep_solid->add_solid prep_buffer Prepare aqueous buffers (pH 1.2 to 7.4) prep_buffer->add_solid incubate Incubate with agitation (e.g., 24-48h at 37°C) add_solid->incubate filter Filter to remove undissolved solid (e.g., 0.22 µm PVDF) incubate->filter quantify Quantify filtrate concentration via HPLC-UV filter->quantify result pH-Solubility Profile quantify->result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol
  • Buffer Preparation: Prepare a series of pharmacopoeial-grade aqueous buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 4.5, 5.0, 6.8, and 7.4)[10].

  • Compound Addition: Weigh an excess amount of solid (3-Formyl-2-methyl-indol-1-yl)-acetic acid into glass vials. A common starting point is to add enough compound to achieve a concentration of at least 2 mg/mL if it were all to dissolve.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each pH buffer to the corresponding vials.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 37°C for biopharmaceutical relevance)[9][12]. Agitate for a sufficient duration to reach equilibrium. A 24 to 48-hour period is standard, but should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Sample Preparation: After incubation, allow the vials to rest briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Create a set of calibration standards by diluting the stock solution with the mobile phase or a relevant solvent mixture.

    • Analyze the filtered samples and calibration standards by a validated HPLC-UV method.

    • Construct a calibration curve and determine the concentration of the compound in each filtered sample.

  • pH Measurement: Measure the final pH of each sample after the experiment to ensure the buffer capacity was maintained[10].

High-Throughput Kinetic Solubility Assessment

In early drug discovery, a faster, less material-intensive method is often required. Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[8][13][14] This method often overestimates thermodynamic solubility but is excellent for ranking compounds.

Principle

A small volume of a high-concentration DMSO stock of the test compound is added to an aqueous buffer in a microplate well. The formation of precipitate is detected by measuring the turbidity (light scattering) of the solution using a nephelometer or a plate reader. The concentration at which precipitation occurs is the kinetic solubility.

Workflow for Turbidimetric Kinetic Solubility Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM DMSO stock solution of test compound add_stock Add DMSO stock to buffer (e.g., 2 µL into 198 µL) to initiate precipitation prep_stock->add_stock prep_plate Dispense aqueous buffer (e.g., PBS pH 7.4) into 96-well plate prep_plate->add_stock incubate Incubate briefly (e.g., 2h at RT) with shaking add_stock->incubate measure Measure turbidity (light scattering) using a plate reader incubate->measure result Kinetic Solubility Value measure->result

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Detailed Step-by-Step Protocol
  • Stock Solution: Prepare a 10 mM stock solution of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in 100% DMSO.

  • Plate Preparation: Using a 96-well microplate, add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to the wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Perform this in a serial dilution format to test a range of concentrations.

  • Incubation: Seal the plate and shake for 1-2 hours at room temperature.

  • Measurement: Place the microplate in a nephelometer or a UV/Vis plate reader capable of measuring light scattering (turbidity) at a wavelength such as 620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank (buffer + 1% DMSO).

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Thermodynamic Solubility of (3-Formyl-2-methyl-indol-1-yl)-acetic acid
Buffer pHMean Solubility (µg/mL)Standard DeviationMean Solubility (µM)
1.2Experimental ValueExperimental ValueCalculated Value
4.5Experimental ValueExperimental ValueCalculated Value
6.8Experimental ValueExperimental ValueCalculated Value
7.4Experimental ValueExperimental ValueCalculated Value
Table 2: Solubility in Common Organic Solvents
SolventSolubility (mg/mL)Observations
DMSOExperimental Valuee.g., Freely Soluble
EthanolExperimental Valuee.g., Soluble
MethanolExperimental Valuee.g., Soluble
AcetonitrileExperimental Valuee.g., Sparingly Soluble
DichloromethaneExperimental Valuee.g., Slightly Soluble

Interpretation: The results from the pH-solubility profile will validate the prediction based on the compound's pKa. A sharp increase in solubility as the pH rises above ~4.5 would be expected. This profile is critical for predicting oral absorption, as the compound's solubility will change as it transits from the acidic environment of the stomach to the more neutral pH of the small intestine. A solubility of >100 µg/mL is often considered a good starting point for drug discovery candidates.[8]

Conclusion

While no public data exists for the solubility of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, its chemical structure provides a strong basis for predicting its behavior. It is expected to be a classic weakly acidic compound with low intrinsic solubility in acidic conditions and significantly higher solubility in neutral to basic conditions. Its solubility in polar organic solvents is predicted to be favorable. This guide provides the detailed, authoritative protocols necessary for any research or drug development professional to experimentally determine the definitive thermodynamic and kinetic solubility profiles, enabling informed decisions in synthesis, formulation, and preclinical development.

References

Exploratory

A Spectroscopic Investigation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid: A Technical Guide for Researchers

Introduction: The Importance of Spectral Characterization (3-Formyl-2-methyl-indol-1-yl)-acetic acid belongs to the indole family, a privileged scaffold in numerous natural products and pharmaceuticals. The presence of a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Spectral Characterization

(3-Formyl-2-methyl-indol-1-yl)-acetic acid belongs to the indole family, a privileged scaffold in numerous natural products and pharmaceuticals. The presence of a formyl group at the 3-position, a methyl group at the 2-position, and an acetic acid moiety on the indole nitrogen creates a unique electronic and steric environment. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this and similar molecules, which is a critical step in any research and development pipeline. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predictions based on foundational spectroscopic principles and comparative data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of (3-Formyl-2-methyl-indol-1-yl)-acetic acid are presented below, with detailed assignments based on the analysis of substituent effects on the indole ring.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-formyl~10.1s-The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring current.
H-4~8.3d~8.0This proton is peri to the formyl group, leading to significant deshielding.
H-5, H-6~7.3-7.5m-These protons on the benzene ring of the indole will appear as a complex multiplet.
H-7~7.4d~8.0
N-CH₂~5.0s-The methylene protons adjacent to the indole nitrogen are deshielded by the nitrogen and the adjacent carbonyl group.
C-CH₃~2.6s-The methyl protons at the 2-position of the indole ring.
COOH~11-12br s-The carboxylic acid proton is typically broad and appears at a very downfield chemical shift.

Expert Insight: The chemical shifts are predicted based on data from similar compounds like 1-methyl-1H-indole-3-carbaldehyde and 2-methylindole.[1][2] The N-acetic acid moiety will influence the electronic environment of the entire indole system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (aldehyde)~185The aldehyde carbonyl carbon is characteristically found in this downfield region.[3]
C=O (acid)~172The carboxylic acid carbonyl carbon is also deshielded, but typically less so than an aldehyde.
C-2~140The presence of the methyl group and the N-substituent will shift this carbon downfield.
C-3~118The attachment of the formyl group influences this position.[3]
C-3a~125Quaternary carbon at the ring junction.
C-4~124
C-5~123
C-6~121
C-7~111
C-7a~137Quaternary carbon at the ring junction.
N-CH₂~48The carbon of the methylene group attached to the nitrogen.
C-CH₃~12The methyl carbon at the 2-position.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve ~5-10 mg of sample B in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Place sample in NMR spectrometer (≥400 MHz) C->D E Acquire ¹H NMR spectrum D->E F Acquire ¹³C NMR spectrum D->F G Fourier Transform E->G F->G H Phase and baseline correction G->H I Integration and peak picking H->I J Final Structure I->J Structural Elucidation

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
O-H stretch (carboxylic acid)3300-2500BroadCharacteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[4]
C-H stretch (aromatic)3100-3000MediumTypical for C-H bonds on an aromatic ring.
C-H stretch (aliphatic)2950-2850MediumCorresponding to the methyl and methylene groups.
C=O stretch (aldehyde)~1680StrongThe conjugated aldehyde carbonyl stretch is a strong, sharp peak.[5]
C=O stretch (carboxylic acid)~1710StrongThe carboxylic acid carbonyl stretch is also strong and may overlap with the aldehyde stretch.[4]
C=C stretch (aromatic)1600-1450Medium-WeakVibrations of the indole ring.

Trustworthiness: The predicted values are based on well-established correlation tables and spectral data of similar molecules such as indole-3-carboxaldehyde and indole-3-acetic acid.[4][5]

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis A Place a small amount of solid sample B onto the ATR crystal A->B C Acquire background spectrum B->C D Acquire sample spectrum C->D E Identify characteristic absorption bands D->E F Correlate bands to functional groups E->F G Confirmed Functional Groups F->G Functional Group Identification

Caption: Workflow for acquiring and analyzing an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The predicted exact mass of (3-Formyl-2-methyl-indol-1-yl)-acetic acid (C₁₂H₁₁NO₃) is 217.0739. The molecular ion peak should be readily observable in the mass spectrum.

  • Key Fragmentation Pathways:

    • Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a fragment ion at m/z 172.

    • Loss of CH₂COOH: Cleavage of the entire acetic acid side chain (59 Da) would result in a fragment at m/z 158.

    • Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the formyl group is a possibility, especially after initial fragmentation.

MS_Fragmentation MolIon [M]⁺˙ m/z 217 Frag1 [M - COOH]⁺ m/z 172 MolIon->Frag1 - •COOH Frag2 [M - CH₂COOH]⁺˙ m/z 158 MolIon->Frag2 - •CH₂COOH Frag3 [Frag2 - CO]⁺˙ m/z 130 Frag2->Frag3 - CO

Caption: Predicted major fragmentation pathways for (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_sample_intro Sample Introduction cluster_analysis Mass Analysis cluster_data_interp Data Interpretation A Dissolve sample in a suitable solvent (e.g., methanol) B Infuse into the mass spectrometer via ESI or APCI A->B C Ionize the sample B->C D Separate ions by m/z ratio C->D E Detect ions D->E F Determine molecular weight E->F G Analyze fragmentation pattern F->G H Verified Structure G->H Structural Confirmation

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. By leveraging data from analogous structures and fundamental principles, we have established a strong foundation for the interpretation of experimental data for this and related indole derivatives. The detailed protocols and visualizations are intended to empower researchers to confidently acquire and interpret their own spectral data, ensuring the scientific integrity of their work. As a self-validating system, the concordance between the predicted and experimentally obtained spectra will provide a high degree of confidence in the structural assignment.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

safety and handling of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

An In-Depth Technical Guide to the Safe Handling of (3-Formyl-2-methyl-indol-1-yl)-acetic acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the esse...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for (3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS No. 432001-45-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes data from safety data sheets of structurally similar compounds, toxicological information on constituent functional groups, and established best practices for laboratory safety. The guide details hazard identification, risk mitigation strategies, personal protective equipment (PPE), emergency procedures, and proper disposal methods to ensure the safe and effective use of this compound in a research environment.

Introduction and Compound Profile

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a multifunctional organic molecule featuring an indole core, a scaffold of significant interest in medicinal chemistry. Its structure is characterized by three key functional groups:

  • An indole ring system , which is a common motif in biologically active compounds.

  • An aldehyde group (formyl) at the 3-position, which is a reactive moiety useful for synthetic transformations but also a potential source of chemical hazards.

  • A carboxylic acid moiety attached via an N-acetic acid linkage, which imparts acidic properties and influences solubility.

Given its potential as a building block in the synthesis of novel therapeutic agents, a thorough understanding of its chemical hazards and the implementation of rigorous safety protocols are paramount. This guide serves as a foundational resource for its safe handling.

Hazard Identification and Classification

While a specific, comprehensive Safety Data Sheet (SDS) for the 2-methyl substituted title compound is not widely available, a reliable hazard profile can be constructed by analyzing the SDS for the closely related analogue, 3-Formylindole-1-acetic acid (CAS 138423-98-0), and considering the known hazards of its constituent functional groups.[1]

The primary hazards are associated with its irritant properties. The classification according to the Globally Harmonized System (GHS) is summarized below.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation Category 2 H319: Causes serious eye irritation[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Causality of Hazards:

  • Indole Core: The parent indole structure can be harmful if swallowed and toxic upon skin contact, while also causing serious eye damage and respiratory irritation.[2][3] This inherent reactivity of the indole ring system contributes to the overall hazard profile of its derivatives.

  • Aldehyde Group: Aromatic aldehydes are known reactive intermediates.[4] While generally less toxic than their low molecular weight aliphatic counterparts, they are recognized as potential irritants to the respiratory tract and skin.[5][6] The H335 warning is strongly linked to the presence of this formyl group.

  • Carboxylic Acid Group: Organic acids can be irritants or corrosive to skin and mucous membranes.[5][7] This functionality contributes to the skin and eye irritation classifications (H315 and H319).

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₂H₁₁NO₃ [8] (analogue)
Molecular Weight 217.22 g/mol [9] (analogue)
Physical State Solid, Powder [1]
Appearance White / Beige [1][10]

| Melting Point | ~205 °C / 401 °F |[1] |

Risk Assessment and Exposure Control

Effective risk management hinges on a multi-layered approach that combines engineering controls, appropriate personal protective equipment, and stringent hygiene practices.

Engineering Controls

The primary engineering control for handling (3-Formyl-2-methyl-indol-1-yl)-acetic acid in its solid, powdered form is a certified chemical fume hood .[7]

  • Rationale: A fume hood is critical to protect personnel from inhaling airborne particles, which may cause respiratory irritation (STOT SE 3 hazard).[1] It serves as the primary barrier between the researcher and the chemical hazard.[7] All weighing operations and solution preparations should be conducted within the sash of the fume hood. Ensure the ventilation system is functioning correctly before beginning work.

Personal Protective Equipment (PPE)

PPE is the final line of defense against chemical exposure and must be worn at all times when handling the compound.[7]

  • Eye Protection: Chemical safety goggles are mandatory to protect against airborne powder and potential splashes when preparing solutions. Standard safety glasses do not provide a sufficient seal. This is critical to prevent serious eye irritation (H319).[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.[1] Always use the proper glove removal technique to avoid contaminating your skin and dispose of used gloves as hazardous waste.

  • Body Protection: A full-length laboratory coat must be worn and buttoned to protect skin and clothing from contamination.[1]

Hygiene Practices
  • Avoid all skin and eye contact.[11]

  • Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[1]

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[1][11]

  • Keep the work area clean and organized to minimize the risk of accidental spills.

Standard Operating Procedure (SOP): Weighing and Solution Preparation

This section details a self-validating protocol for the safe handling of the compound during a common laboratory task. The causality behind each step is explained to reinforce best practices.

Workflow: Safe Handling and Solution Preparation

Caption: Workflow for safe handling of solid (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Step-by-Step Protocol:

  • Preparation: 1.1. Review this guide and the most relevant Safety Data Sheet (e.g., for 3-Formylindole-1-acetic acid) before starting.[1] 1.2. Don all required PPE: chemical safety goggles, a buttoned lab coat, and nitrile gloves. 1.3. Prepare the workspace inside a chemical fume hood. Ensure the area is clean and uncluttered.

  • Weighing: 2.1. Place a weigh boat or paper on the analytical balance and tare it. 2.2. Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Perform this action slowly to prevent the fine powder from becoming airborne.

  • Solubilization: 3.1. Carefully transfer the weighed solid into a labeled flask or vial suitable for your experiment. 3.2. Using a pipette or graduated cylinder, slowly add the desired solvent to the vessel, directing the stream down the inner wall to avoid splashing. 3.3. Securely cap the vessel and mix by vortexing, sonicating, or stirring until the solid is fully dissolved.

  • Cleanup: 4.1. Dispose of the contaminated weigh boat and any used pipette tips into a designated solid hazardous waste container. 4.2. Decontaminate the spatula and the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry. 4.3. Remove gloves and dispose of them in the solid hazardous waste. 4.4. Wash hands thoroughly with soap and water.

Storage and Stability

  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][10] Keep it away from incompatible materials.

  • Incompatibilities: While some data sheets list no specific incompatible materials, it is prudent practice in drug discovery and chemical research to avoid storing compounds with aldehyde or carboxylic acid functionalities alongside strong oxidizing agents or strong bases.[12]

  • Stability: The compound is stable under recommended storage conditions.[1] However, many indole-containing molecules exhibit sensitivity to light.[11] It is advisable to store the material in an amber vial or in a dark location to preserve its integrity.

Emergency Procedures

Prompt and correct response to an emergency is critical to mitigating harm.

Accidental Release / Spill

For a small solid spill:

  • Ensure you are wearing appropriate PPE.

  • Gently sweep up the solid material, avoiding the creation of dust clouds.[1]

  • Place the swept material and any contaminated cleaning supplies into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and paper towels, which should also be disposed of as hazardous waste.

First Aid Measures

The following first aid measures are based on the hazard profile of the compound.[1] In all cases of significant exposure, seek immediate medical attention.

Emergency Response Logic

Caption: First aid response flowchart for exposure incidents.

Table 3: First Aid Measures

Exposure Route Action
Inhalation Remove the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[1]

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][13] |

Waste Disposal

All waste containing (3-Formyl-2-methyl-indol-1-yl)-acetic acid, including unused material, contaminated consumables (gloves, weigh boats, wipes), and solutions, must be treated as hazardous chemical waste.[1]

  • Collect waste in clearly labeled, sealed containers.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.

Conclusion

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a valuable research chemical with a well-defined, manageable hazard profile. Its primary risks are skin, eye, and respiratory irritation. By adhering to the principles of risk mitigation—utilizing engineering controls like fume hoods, consistently wearing appropriate PPE, and following the detailed handling and emergency protocols outlined in this guide—researchers can work with this compound safely and effectively. A proactive and informed approach to safety is the cornerstone of successful scientific innovation.

References

  • Neogen. (2024). Kovac's Indole Reagent, Safety Data Sheet. [Online] Available at: [Link]

  • PubMed. (n.d.). [Toxicological characteristic of indole as a basis for its hygienic regulation]. [Online] Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-propionic acid. [Online] Available at: [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. [Online] Available at: [Link]

  • University of California, Riverside - Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. [Online] Available at: [Link]

  • Thermo Fisher Scientific. (2011). Indole-3-acetic acid - SAFETY DATA SHEET. [Online] Available at: [Link]

  • ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. [Online] Available at: [Link]

  • MDPI. (2022). Aldehydes: What We Should Know About Them. [Online] Available at: [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of (3-Formyl-2-methyl-indol-1-yl)-acetic acid: A Technical Guide for Novel Drug Discovery

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the development of novel therapeutic agents.[2] This guide delves into the untapped research potential of a specific, functionalized indole derivative: (3-Formyl-2-methyl-indol-1-yl)-acetic acid. By dissecting its structural features and drawing logical inferences from closely related analogs, we will explore promising avenues for its application in oncology, infectious diseases, and inflammatory disorders. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to pioneer new frontiers in medicine with this versatile molecule.

Chemical Synthesis and Derivatization: Crafting the Molecular Toolkit

The strategic placement of a formyl group at the C3 position, a methyl group at C2, and an acetic acid moiety at the N1 position endows (3-Formyl-2-methyl-indol-1-yl)-acetic acid with a unique combination of reactivity and potential biological interactions. The synthesis of this core structure can be approached through established methodologies in indole chemistry.

A plausible synthetic route commences with the N-alkylation of 2-methylindole with an appropriate haloacetic acid ester, followed by formylation at the electron-rich C3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich heterocycles like indoles.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to effect the electrophilic substitution.[6] Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Hydrolysis 2-Methylindole 2-Methylindole Intermediate_1 (2-Methyl-indol-1-yl)-acetic acid ester 2-Methylindole->Intermediate_1 Haloacetic_acid_ester Haloacetic acid ester (e.g., Ethyl bromoacetate) Haloacetic_acid_ester->Intermediate_1 Base Base (e.g., K2CO3) Base->Intermediate_1 Solvent Solvent (e.g., Acetone) Solvent->Intermediate_1 Intermediate_2 (3-Formyl-2-methyl-indol-1-yl)-acetic acid ester Intermediate_1->Intermediate_2 Vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_reagent->Intermediate_2 Target_Molecule (3-Formyl-2-methyl-indol-1-yl)-acetic acid Intermediate_2->Target_Molecule Base_hydrolysis Base Hydrolysis (e.g., LiOH, H2O/THF) Base_hydrolysis->Target_Molecule

Caption: Proposed synthetic pathway for (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

The true potential of this molecule lies in its capacity for diverse chemical modifications, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. The aldehyde functionality is a particularly versatile handle for derivatization.

  • Reductive Amination: To introduce diverse amine functionalities.

  • Wittig Reaction: To form carbon-carbon double bonds.

  • Condensation Reactions: With hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. These derivatives have shown significant biological activities in other indole series.[7]

  • Knoevenagel Condensation: Reaction with active methylene compounds to generate various substituted alkenes.[8]

The carboxylic acid moiety can also be readily converted to esters, amides, and other derivatives, further expanding the chemical space for biological screening.[9]

Potential Research Application 1: Anticancer Drug Discovery

The indole scaffold is a hallmark of many potent anticancer agents.[2] Derivatives of indole-3-carboxaldehyde, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[2][10] The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways implicated in cancer progression.[2]

Hypothesized Mechanism of Action

We hypothesize that (3-Formyl-2-methyl-indol-1-yl)-acetic acid and its derivatives could exert anticancer activity through one or more of the following mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Key Kinases: Targeting kinases that are often dysregulated in cancer.

  • Disruption of Microtubule Dynamics: Interfering with the cellular machinery required for cell division.

Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow Start Synthesize Library of (3-Formyl-2-methyl-indol-1-yl)-acetic acid Derivatives Cell_Viability_Assay Cell Viability Assay (MTT/XTT) on Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Start->Cell_Viability_Assay Determine_IC50 Determine IC50 Values Cell_Viability_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (for apoptotic and cell cycle markers) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Kinase_Inhibition_Assay Kinase Inhibition Assays (e.g., against EGFR, VEGFR) Western_Blot->Kinase_Inhibition_Assay Lead_Optimization Lead Optimization and In Vivo Studies Kinase_Inhibition_Assay->Lead_Optimization

Caption: A streamlined workflow for the initial anticancer screening of novel indole derivatives.

Hypothetical Data Presentation

The following table illustrates how data from a primary anticancer screen could be presented. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative TypeMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
FMI-001 Parent Acid25.432.128.9
FMI-002 Methyl Ester15.220.518.7
FMI-003 Hydrazone8.712.39.5
FMI-004 Oxime11.315.813.1
Doxorubicin Standard Drug0.81.21.0

Note: The above data is hypothetical and for illustrative purposes only.

Potential Research Application 2: Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Indole derivatives have a long history of investigation as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][11][12][13]

Plausible Antimicrobial Mechanisms

The structural features of (3-Formyl-2-methyl-indol-1-yl)-acetic acid suggest several potential mechanisms for antimicrobial activity:

  • Disruption of Bacterial Cell Membranes: The lipophilic indole core could facilitate insertion into and disruption of the bacterial cell membrane.

  • Inhibition of Biofilm Formation: Many indole derivatives are known to interfere with bacterial communication systems (quorum sensing), which are crucial for biofilm formation.

  • Inhibition of Essential Enzymes: The molecule or its derivatives could act as inhibitors of key bacterial enzymes involved in metabolic pathways or cell wall synthesis. For instance, Schiff bases derived from 2-methyl-indole-3-carboxaldehyde have been investigated as potential inhibitors of fungal lanosterol 14α-demethylase.[14]

Protocol for Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of new compounds is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Candida krusei).[11][12]

  • Preparation of Inoculum: Grow the microbial strains in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative MIC Data Table
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
FMI-001 64128>128
FMI-005 163264
FMI-006 81632
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Note: The above data is hypothetical and for illustrative purposes only.

Potential Research Application 3: Anti-inflammatory Drug Discovery

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indole-3-acetic acid (IAA) itself has been shown to possess anti-inflammatory properties.[15][16][17][18] It is plausible that the structurally related (3-Formyl-2-methyl-indol-1-yl)-acetic acid could also exhibit potent anti-inflammatory effects.

Potential Anti-inflammatory Signaling Pathways

The anti-inflammatory activity of this compound could be mediated through the modulation of key inflammatory pathways, such as:

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[16]

  • Activation of the Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor that plays a crucial role in modulating immune responses.[18]

  • Induction of Heme Oxygenase-1 (HO-1): HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties.[16][17]

Workflow for In Vitro Anti-inflammatory Evaluation

Anti_inflammatory_Workflow Start Treat Macrophages (e.g., RAW 264.7) with Test Compounds LPS_Stimulation Induce Inflammation with LPS Start->LPS_Stimulation Cytokine_Measurement Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA LPS_Stimulation->Cytokine_Measurement NO_Assay Measure Nitric Oxide (NO) Production (Griess Assay) LPS_Stimulation->NO_Assay Western_Blot_NFkB Western Blot for NF-κB Pathway Proteins (p-p65, IκBα) Cytokine_Measurement->Western_Blot_NFkB NO_Assay->Western_Blot_NFkB Western_Blot_HO1 Western Blot for HO-1 Expression Western_Blot_NFkB->Western_Blot_HO1 AhR_Activation_Assay Aryl Hydrocarbon Receptor (AhR) Activation Assay Western_Blot_HO1->AhR_Activation_Assay Lead_Compound_Selection Select Lead Compounds for In Vivo Models AhR_Activation_Assay->Lead_Compound_Selection

Caption: Workflow for evaluating the in vitro anti-inflammatory potential of the indole derivatives.

Conclusion and Future Directions

(3-Formyl-2-methyl-indol-1-yl)-acetic acid represents a molecule of significant, yet largely unexplored, potential in medicinal chemistry. Its strategically placed functional groups offer a rich platform for chemical derivatization and the generation of diverse compound libraries. Based on the extensive body of literature surrounding the indole scaffold, we have outlined compelling, data-driven hypotheses for its application in the discovery of novel anticancer, antimicrobial, and anti-inflammatory agents.

The experimental workflows and protocols detailed in this guide provide a robust framework for initiating a comprehensive investigation into the biological activities of this compound and its analogs. The key to unlocking its full potential will be a systematic approach to synthesis, screening, and SAR studies. It is our firm belief that the exploration of (3-Formyl-2-methyl-indol-1-yl)-acetic acid and its chemical space will yield novel lead compounds that can be further developed into next-generation therapeutics to address pressing unmet medical needs.

References

  • Synthesis, Antimycobacterial and Anticancer Activity of Novel Indole-Based Thiosemicarbazones. (2013). PubMed. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). ResearchGate. [Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (2008). PubMed. [Link]

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. [Link]

  • Derivatives of indole-1-acetic acid as antiinflammatory agents. (1972). PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. [Link]

  • Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. (2025). ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). NIH. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF N-SUBSTITUTED INDOLE DERIVATIVES. (2025). Semantic Scholar. [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (n.d.). MDPI. [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023). Frontiers. [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023). NIH. [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (2020). PubMed. [Link]

  • 3 Formyl Indole 2 Acetic Acid. (n.d.). Scribd. [Link]

  • Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. (2022). Frontiers. [Link]

  • Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. (2023). PubMed. [Link]

  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023). RSC Publishing. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2025). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (n.d.). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. (n.d.). PubMed. [Link]

  • Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. (2025). AIP Publishing. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). NIH. [Link]

  • Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. (n.d.). MDPI. [Link]

  • New 3H-indole synthesis by Fischer's method. Part I. (2010). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Characterization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

For: Researchers, scientists, and drug development professionals. Introduction Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The compound (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a versatile intermediate, combining the reactivity of an aldehyde with the structural features of an N-substituted indole acetic acid. The formyl group at the C3 position is particularly useful for the synthesis of more complex heterocyclic systems and for the introduction of various functional groups through reactions such as reductive amination, Wittig reactions, and condensations. This document provides a comprehensive, field-proven guide to the synthesis, purification, and characterization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, designed to be a self-validating system for researchers in drug discovery and organic synthesis.

Synthesis Pathway Overview

The synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is most effectively achieved in a two-step process starting from 2-methylindole. The first step involves the N-alkylation of 2-methylindole with an ethyl bromoacetate to introduce the acetic acid ester moiety at the N1 position. The subsequent step is a Vilsmeier-Haack formylation, which selectively introduces a formyl group at the electron-rich C3 position of the indole ring. Finally, hydrolysis of the ester yields the target carboxylic acid.

Synthesis_Pathway A 2-Methylindole B Ethyl (2-methyl-indol-1-yl)-acetate A->B Ethyl bromoacetate, Base (e.g., NaH or K2CO3), DMF C Ethyl (3-formyl-2-methyl-indol-1-yl)-acetate B->C Vilsmeier-Haack Reaction (POCl3, DMF) D (3-Formyl-2-methyl-indol-1-yl)-acetic acid C->D Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Synthetic route to (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Part 1: Synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

This part is divided into three stages: N-alkylation of 2-methylindole, Vilsmeier-Haack formylation, and ester hydrolysis.

Stage 1: N-Alkylation of 2-Methylindole to Ethyl (2-methyl-indol-1-yl)-acetate

Scientific Rationale: The nitrogen atom of the indole ring is readily deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction.[2][3][4] The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Anhydrous conditions are essential to prevent quenching of the base and the anionic intermediate.

Experimental Protocol:

  • Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (5.0 g, 38.1 mmol) and anhydrous N,N-dimethylformamide (DMF, 80 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.68 g, 42.0 mmol, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle under a nitrogen atmosphere.

  • Alkylation: After stirring for 30 minutes at 0 °C, add ethyl bromoacetate (5.0 mL, 45.7 mmol, 1.2 eq) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 20:80 v/v).

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford ethyl (2-methyl-indol-1-yl)-acetate as a pale yellow oil.

Stage 2: Vilsmeier-Haack Formylation of Ethyl (2-methyl-indol-1-yl)-acetate

Scientific Rationale: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[5] It involves the reaction of a substituted amide, such as DMF, with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[6][7] This reagent then attacks the indole ring, which is activated towards electrophilic substitution, predominantly at the C3 position. A subsequent hydrolysis step during work-up yields the aldehyde.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (30 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.5 mL, 48.3 mmol, 1.5 eq) dropwise with vigorous stirring. Caution: POCl₃ is highly corrosive and reacts violently with water.[6] This step is exothermic.[8] Maintain the temperature below 10 °C.

  • Addition of Substrate: After stirring for 30 minutes at 0 °C, add a solution of ethyl (2-methyl-indol-1-yl)-acetate (7.0 g, 32.2 mmol) in anhydrous DMF (20 mL) dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice (200 g).

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 4 M) until the pH is approximately 7-8. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude ethyl (3-formyl-2-methyl-indol-1-yl)-acetate.

Stage 3: Hydrolysis to (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Scientific Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification to protonate the carboxylate salt.

Experimental Protocol:

  • Saponification: Suspend the crude ethyl (3-formyl-2-methyl-indol-1-yl)-acetate (from the previous step) in a mixture of ethanol (50 mL) and water (50 mL). Add sodium hydroxide (2.6 g, 65 mmol, ~2 eq) and heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of cold hydrochloric acid (e.g., 2 M).

  • Precipitation and Isolation: The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove any inorganic salts, and dry in a vacuum oven at 50 °C.

Part 2: Purification and Characterization

Purification

Rationale: Recrystallization is an effective method for purifying the final solid product, leveraging differences in solubility between the desired compound and any impurities.

Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.

  • Procedure: Dissolve the crude (3-Formyl-2-methyl-indol-1-yl)-acetic acid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Purification_Workflow A Crude Solid Product B Dissolve in minimal hot ethanol A->B C Add hot water until turbidity appears B->C D Add hot ethanol to clarify C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold ethanol/water G->H I Dry under vacuum H->I J Pure (3-Formyl-2-methyl-indol-1-yl)-acetic acid I->J

Caption: Workflow for the purification of the final product.

Characterization

Rationale: A combination of spectroscopic techniques and physical property measurements is essential to confirm the structure and purity of the synthesized compound.

Technique Expected Observations
¹H NMR Signals corresponding to the aldehydic proton (singlet, ~10 ppm), aromatic protons of the indole ring, the methylene protons of the acetic acid side chain (singlet), and the methyl protons at the C2 position (singlet).[9][10][11][12][13]
¹³C NMR Resonances for the carbonyl carbon of the aldehyde (~185 ppm), the carboxylic acid carbonyl (~170 ppm), and aromatic carbons of the indole core.[9][14][15][16]
FTIR Characteristic stretching vibrations for the O-H of the carboxylic acid (broad), C=O of the carboxylic acid (~1700 cm⁻¹), C=O of the aldehyde (~1670 cm⁻¹), and C-H and C=C bonds of the aromatic system.[17][18][19][20]
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (C₁₂H₁₁NO₃, MW: 217.22 g/mol ). Fragmentation patterns can provide further structural information.[21][22][23][24][25]
Melting Point A sharp melting point range indicates high purity.

Part 3: Potential Applications and Further Reactions

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a valuable building block in medicinal chemistry. The aldehyde functionality can be further elaborated to synthesize a variety of derivatives with potential therapeutic applications.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can generate a library of amine-substituted indole derivatives.

  • Wittig Reaction: Conversion of the aldehyde to an alkene allows for carbon chain extension and the introduction of diverse substituents.

  • Condensation Reactions: Reaction with active methylene compounds can lead to the formation of new heterocyclic rings fused to the indole core.

These potential applications make (3-Formyl-2-methyl-indol-1-yl)-acetic acid a key intermediate in the discovery of novel therapeutic agents targeting a range of diseases.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care.[6]

  • N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin.

  • The Vilsmeier-Haack reaction and its work-up are exothermic and can release corrosive gases.[26][27] Ensure adequate cooling and perform quenching steps slowly.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). PMC - NIH. [Link]

  • 13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). Scirp.org. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • (PDF) Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]

  • Complete 1H NMR assignment of 3-formylindole derivatives. (2014). PubMed. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Source not provided]
  • Refinement method of indole-2-carboxylic acid. (2016).
  • Phosphorus oxychloride. ChemBK. [Link]

  • Complete 1H NMR assignment of 3-formylindole derivatives | Request PDF. (2014). ResearchGate. [Link]

  • Indole-3-Carboxaldehyde. PubChem. [Link]

  • Indole-3-carboxaldehyde - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • p. 331 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

  • Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. (2009).
  • CHAPTER 14: Phosphorus Oxychloride: Production and Use. (2022). Books.
  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Source not provided]
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid. (2017). Taylor & Francis Online. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). [Source not provided]
  • My friend phosphorus oxychloride. (2009). Chemical Space - WordPress.com. [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. ACS Publications. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2020). MDPI. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). [Source not provided]
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. [Link]

  • Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... (2020). ResearchGate. [Link]

  • Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. (2011). [Source not provided]
  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers. [Link]

  • A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. (2025). Thieme Connect. [Link]

  • Synthesis of N-alkylated indoles. ResearchGate. [Link]

  • N-alkylation of indole derivatives. (2005).

Sources

Application

Application Notes and Protocols for (3-Formyl-2-methyl-indol-1-yl)-acetic acid in Cell Culture Assays

Introduction: Unveiling the Potential of a Novel Indole Acetic Acid Derivative (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a synthetic derivative of the well-known indole-3-acetic acid (IAA), a prominent member of the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indole Acetic Acid Derivative

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a synthetic derivative of the well-known indole-3-acetic acid (IAA), a prominent member of the auxin class of phytohormones. While IAA itself has been extensively studied for its role in plant physiology, its synthetic derivatives are gaining significant attention in the field of drug discovery for their diverse pharmacological activities. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Derivatives of indole acetic acid have demonstrated a wide spectrum of biological effects, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[2][1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in cell culture-based assays. We will delve into the foundational principles of its potential mechanisms, based on the broader understanding of indole acetic acid derivatives, and provide detailed protocols for its evaluation in common experimental paradigms.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is paramount for its effective use in in vitro studies.

PropertyValueSource
CAS Number 432001-45-1, [3][4][5]
Molecular Formula C₁₂H₁₁NO₃, [3][4][5]
Molecular Weight 217.22 g/mol , [3][4][5]
Solubility Soluble in polar organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be limited.Inferred from general properties of indole acetic acid derivatives.[6]
Storage Store at -20°C for long-term use. Protect from light.Standard practice for synthetic organic compounds.

Potential Biological Activities and Mechanisms of Action

While specific studies on (3-Formyl-2-methyl-indol-1-yl)-acetic acid are not extensively documented in peer-reviewed literature, the broader class of indole acetic acid derivatives offers valuable insights into its potential biological activities and mechanisms of action.

Anticancer and Cytotoxic Potential

A significant body of research points to the anticancer properties of indole acetic acid derivatives.[2][7][8] These compounds can exert their effects through various mechanisms:

  • Tubulin Polymerization Inhibition: Certain indole derivatives have been designed to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

  • Enzyme Inhibition: Novel indole acetic acid sulfonate derivatives have been synthesized as inhibitors of ectonucleotidases (ENPPs), enzymes that are overexpressed in the tumor microenvironment and contribute to cancer progression.[7]

  • Prodrug Strategy: Indole-3-acetic acid (IAA) has been investigated as a non-toxic prodrug that can be converted into a cytotoxic species by horseradish peroxidase (HRP).[9][10] This enzyme, when targeted to tumor cells, can oxidize IAA to generate reactive radicals that induce cell death.[9] The oxidation of IAA can lead to the formation of 3-methylene-2-oxindole, a reactive species that can interact with cellular nucleophiles like DNA and thiols.[9][11]

Hypothesized Mechanism of Action

The following diagram illustrates a potential mechanism of action for (3-Formyl-2-methyl-indol-1-yl)-acetic acid, drawing parallels from related indole compounds.

putative_moa cluster_0 Cellular Environment Compound (3-Formyl-2-methyl-indol-1-yl)- acetic acid Target Potential Cellular Targets (e.g., Tubulin, Kinases, ENPPs) Compound->Target Binding/Inhibition Pathway Signaling Pathway Disruption (e.g., Cell Cycle, Apoptosis) Target->Pathway Modulation Response Cellular Response (e.g., Proliferation Inhibition, Apoptosis) Pathway->Response Induction

Caption: Putative mechanism of action for (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Experimental Protocols

The following protocols provide a starting point for evaluating the biological activity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in cell culture. It is crucial to note that these are generalized protocols and may require optimization based on the cell line and specific experimental objectives.

Protocol 1: Preparation of Stock Solutions

Rationale: Due to the expected low aqueous solubility, a high-concentration stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice for its solvating power and relative biocompatibility at low concentrations.

Materials:

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Accurately weigh a precise amount of (3-Formyl-2-methyl-indol-1-yl)-acetic acid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) in your experiments.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or CCK-8)

Rationale: This initial screening assay is essential to determine the concentration-dependent effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization buffer (for MTT assay, e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (3-Formyl-2-methyl-indol-1-yl)-acetic acid from the stock solution in complete medium. A typical concentration range to start with could be 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment (using CCK-8 as an example):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow for Cell Viability Assay

cytotoxicity_workflow cluster_workflow Cell Viability Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddReagent Add Viability Reagent (e.g., CCK-8) Incubate2->AddReagent Incubate3 Incubate (1-4h) AddReagent->Incubate3 Read Measure Absorbance Incubate3->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for a typical cell viability assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Rationale: To investigate if the observed cytotoxicity is due to cell cycle arrest, this protocol allows for the quantitative analysis of the cell population in different phases of the cell cycle.

Materials:

  • Cells treated with (3-Formyl-2-methyl-indol-1-yl)-acetic acid (at IC₅₀ and 2x IC₅₀ concentrations) for 24 or 48 hours in 6-well plates.

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect the culture medium (containing floating/apoptotic cells).

    • Wash the adherent cells with PBS and then detach them with trypsin.

    • Combine the detached cells with the collected medium, and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Troubleshooting and Considerations

  • Compound Precipitation: If the compound precipitates in the culture medium, consider preparing intermediate dilutions in a co-solvent or reducing the final concentration.

  • DMSO Toxicity: Always include a vehicle control to ensure that the observed effects are not due to the solvent. If DMSO toxicity is suspected, reduce its final concentration.

  • Cell Line Specificity: The response to the compound can vary significantly between different cell lines. It is advisable to screen a panel of cell lines representing different cancer types.

  • Mechanism of Action Studies: If significant cytotoxicity is observed, further assays such as apoptosis assays (Annexin V/PI staining), western blotting for cell cycle and apoptosis markers (e.g., cyclins, caspases), and target engagement assays should be performed to elucidate the mechanism of action.

Conclusion

(3-Formyl-2-methyl-indol-1-yl)-acetic acid represents a promising scaffold for further investigation in drug discovery. The protocols and guidelines presented here provide a solid foundation for its initial characterization in cell-based assays. By leveraging the knowledge from the broader class of indole acetic acid derivatives, researchers can systematically explore the therapeutic potential of this novel compound.

References

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. [Link]

  • Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Current Medicinal Chemistry. [Link]

  • 3 Formyl Indole 2 Acetic Acid. Scribd. [Link]

  • Use of indole-3-acetic acid derivatives in medicine.
  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. [Link]

  • Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. Semantic Scholar. [Link]

  • Indole-3-acetic acid. Wikipedia. [Link]

  • The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. PubMed. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health. [Link]

  • A convenient synthesis of 3-methyleneoxindoles: cytotoxic metabolites of indole-3-acetic acids. Arkivoc. [Link]

  • Methyl indole-3-acetate. PubChem. [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. National Institutes of Health. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. SpringerLink. [Link]

Sources

Method

(3-Formyl-2-methyl-indol-1-yl)-acetic Acid: A Chemical Probe for Investigating the Indoleamine 2,3-Dioxygenase 1 (IDO1) Pathway

Introduction (3-Formyl-2-methyl-indol-1-yl)-acetic acid is an indole derivative that holds significant potential as a chemical probe for studying the activity of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-conta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is an indole derivative that holds significant potential as a chemical probe for studying the activity of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3][4] This metabolic pathway is of profound interest in various physiological and pathological processes, most notably in the context of immune regulation and cancer.[3][4][5] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which collectively create a tolerogenic state, allowing tumor cells to evade the host immune system.[3][6] Consequently, IDO1 has emerged as a critical therapeutic target in oncology.[7][8][9]

The structural features of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, particularly the indole core, are common to a number of known IDO1 inhibitors.[5][10][] Structure-activity relationship (SAR) studies of various indole-based compounds, including derivatives of indomethacin, have demonstrated that substitutions on the indole ring, especially at the 3-position, can significantly influence their IDO1 inhibitory potency.[5][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (3-Formyl-2-methyl-indol-1-yl)-acetic acid as a chemical probe to investigate IDO1 activity. Detailed protocols for both biochemical and cell-based assays are provided, along with insights into data interpretation and potential applications.

Hypothesized Mechanism of Action

Based on the structural similarities to known IDO1 inhibitors, it is hypothesized that (3-Formyl-2-methyl-indol-1-yl)-acetic acid acts as a competitive inhibitor of IDO1. The indole nucleus likely interacts with the active site of the enzyme, potentially coordinating with the heme iron, a common mechanism for many indole-based inhibitors.[12] The acetic acid side chain and the formyl group at the 3-position are predicted to form additional interactions within the enzyme's binding pocket, contributing to its inhibitory activity. The diagram below illustrates the central role of IDO1 in the tryptophan catabolism pathway.

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate NFK N-Formylkynurenine IDO1->NFK catalysis Probe (3-Formyl-2-methyl-indol-1-yl) -acetic acid (Chemical Probe) Probe->IDO1 inhibition Kynurenine Kynurenine NFK->Kynurenine ImmuneSuppression Immune Suppression (T-cell dysfunction, Treg activation) Kynurenine->ImmuneSuppression

Caption: Hypothesized inhibition of the IDO1-mediated tryptophan catabolic pathway by (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Properties and Specifications

Herein are the key chemical properties of (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

PropertyValue
CAS Number 432001-45-1
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Off-white to pale yellow solid
Purity ≥95% (recommended for biological assays)
Solubility Soluble in DMSO, DMF, and ethanol
Storage Store at -20°C, protected from light and moisture

Experimental Protocols

The following protocols are designed to assess the inhibitory effect of (3-Formyl-2-methyl-indol-1-yl)-acetic acid on IDO1 activity. It is crucial to include appropriate positive and negative controls in all experiments. A known IDO1 inhibitor, such as epacadostat, can serve as a positive control.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay (Biochemical Assay)

This assay directly measures the enzymatic activity of recombinant human IDO1 (rhIDO1) and its inhibition by the chemical probe. The activity is determined by quantifying the production of N-formylkynurenine, which is subsequently converted to kynurenine for detection.

Materials:

  • Recombinant human IDO1 (rhIDO1)

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid

  • Epacadostat (positive control)

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Spectrophotometer

Workflow:

Caption: General workflow for the in vitro IDO1 enzyme inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of (3-Formyl-2-methyl-indol-1-yl)-acetic acid (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the probe in the assay buffer to achieve the desired final concentrations.

    • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[13]

    • Prepare a stock solution of L-Tryptophan (e.g., 4 mM in assay buffer).

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of the reaction mixture to each well.

    • Add 10 µL of the diluted chemical probe or control (DMSO for negative control, epacadostat for positive control) to the respective wells.

    • Add 20 µL of rhIDO1 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 20 µL of L-Tryptophan solution to each well to start the reaction. The final concentration of L-tryptophan should be around 400 µM.[13]

    • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the Reaction:

    • Terminate the reaction by adding 30 µL of 30% (w/v) TCA to each well.[13]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]

  • Color Development and Measurement:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 490-492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each concentration of the probe compared to the DMSO control.

    • Plot the percentage of inhibition against the log of the probe concentration to determine the IC₅₀ value.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This assay measures the ability of the chemical probe to inhibit IDO1 activity in a cellular context. IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ), and the production of kynurenine in the cell culture supernatant is quantified.[8][13][14]

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IFN-γ

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid

  • Epacadostat (positive control)

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent

  • 96-well cell culture plate

  • Spectrophotometer

Workflow:

Sources

Application

Application Notes &amp; Protocols: Development of Bioassays for (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of biological assays for the characterization of (3-Formyl-2-methyl-i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of biological assays for the characterization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of indole-3-acetic acid, in particular, have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[2][3] This guide details protocols for a suite of assays to explore the bioactivity of this specific molecule, focusing on methodologies for assessing its potential as an anticancer agent through cytotoxicity, kinase inhibition, and as a component of a prodrug/enzyme therapeutic system. The protocols are designed for adaptability to high-throughput screening (HTS) environments, a critical component of modern drug discovery.[4][5]

Introduction: The Scientific Rationale

The indole ring system is a fundamental structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[6] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a diverse range of biological targets. The parent compound, indole-3-acetic acid (IAA), is a primary plant hormone (auxin), but its derivatives have been extensively explored for therapeutic applications in human health.[7]

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a synthetic derivative featuring key functional groups—a formyl group, a methyl group, and an acetic acid side chain—that can significantly influence its pharmacological profile. The formyl group can act as a hydrogen bond acceptor or participate in covalent interactions, while the acetic acid moiety imparts solubility and a potential binding site for various enzymes.

Given the known activities of related indole compounds, the primary hypotheses for the biological activity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid include:

  • Anticancer Activity: Many indole derivatives exhibit potent anticancer effects through mechanisms such as inhibition of tubulin polymerization, modulation of protein kinases, or induction of apoptosis.[1][6]

  • Enzyme Inhibition: The indole scaffold is a common feature in inhibitors of various enzymes, including protein kinases and ectonucleotidases.[1][3]

  • Prodrug Potential: Indole-3-acetic acids can be utilized in enzyme-prodrug systems, such as with horseradish peroxidase (HRP), to generate localized cytotoxic agents for targeted cancer therapy.[8][9]

This guide provides the foundational assays to systematically investigate these potential activities.

Core Experimental Workflows

The following sections detail step-by-step protocols for primary and secondary assays. These are designed to be robust and adaptable for both initial characterization and larger-scale screening campaigns.

Workflow Overview

The logical flow for characterizing a novel indole derivative like (3-Formyl-2-methyl-indol-1-yl)-acetic acid begins with broad phenotypic screening to identify general bioactivity, followed by more specific, target-based assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening (Phenotypic) cluster_1 Phase 2: Mechanistic Elucidation (Target-Based) cluster_2 Phase 3: Lead Optimization A Compound Preparation (Stock Solution in DMSO) B Cell-Based Cytotoxicity Assay (MTT) Broad Cancer Cell Line Panel A->B C Protein Kinase Inhibition Assay (e.g., ATP-Glo™) B->C If Cytotoxic D HRP-Mediated Cytotoxicity Assay (Prodrug Activation) B->D If Cytotoxic E Tubulin Polymerization Assay B->E If Cytotoxic F Structure-Activity Relationship (SAR) Studies C->F D->F E->F

Caption: Workflow for Bioactivity Screening of (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Protocol 1: Cell-Based Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is a fundamental first step in identifying potential anticancer activity.[1][6]

Materials:

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in DMSO. Create a series of 2-fold serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with DMSO only as a negative (vehicle) control and doxorubicin as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation:

CompoundCell LineIncubation TimeIC₅₀ (µM) [Hypothetical]
(3-Formyl-2-methyl-indol-1-yl)-acetic acidMCF-748 hours12.5
(3-Formyl-2-methyl-indol-1-yl)-acetic acidA54948 hours25.8
(3-Formyl-2-methyl-indol-1-yl)-acetic acidHCT11648 hours8.2
Doxorubicin (Positive Control)HCT11648 hours0.5

Protocol 2: In Vitro Kinase Inhibition Assay (ATP-Glo™ Model)

Principle: Many indole derivatives function as ATP-competitive kinase inhibitors.[1] This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption (higher luminescent signal) indicates inhibition of the kinase. The ATP-Glo™ Kinase Assay is a common, robust method for this purpose.

Materials:

  • Recombinant protein kinase of interest (e.g., JAK2, SYK)

  • Kinase-specific substrate peptide

  • Kinase reaction buffer

  • ATP solution

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid library in DMSO

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • ATP-Glo™ Kinase Assay Kit (Promega or similar)

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a 2X kinase/substrate solution and a 2X ATP solution in kinase reaction buffer according to the manufacturer's protocol.

  • Compound Plating: Dispense 50 nL of the test compound at various concentrations (or controls) into the wells of a 384-well plate using an acoustic dispenser or pin tool.

  • Kinase Addition: Add 5 µL of the 2X kinase/substrate solution to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC₅₀ value.

G cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection A Dispense Compound (or DMSO/Staurosporine) B Add Kinase + Substrate A->B C Incubate (15 min) B->C D Add ATP to Initiate C->D E Incubate (60 min) D->E F Add ATP-Glo™ Reagent E->F G Incubate (10 min) F->G H Read Luminescence G->H

Caption: Workflow for the ATP-Glo™ Kinase Inhibition Assay.

Protocol 3: HRP-Mediated Prodrug Activation Assay

Principle: This assay evaluates the potential of (3-Formyl-2-methyl-indol-1-yl)-acetic acid to act as a prodrug that is converted into a cytotoxic agent by horseradish peroxidase (HRP). The one-electron oxidation of indole-3-acetic acids by HRP generates reactive free radicals that can induce cell death.[8] This is a cell-based assay that measures viability only in the presence of both the compound and the enzyme.

Materials:

  • All materials from Protocol 1 (MTT Assay)

  • Horseradish Peroxidase (HRP), high purity

  • Target cells that have been engineered to express HRP (for targeted therapy models) or co-incubation with soluble HRP.

Procedure:

  • Cell Seeding: Follow Step 1 from the MTT Assay protocol.

  • Compound & Enzyme Preparation: Prepare serial dilutions of the indole compound as in the MTT assay. Prepare a working solution of HRP in complete medium (concentration to be optimized, e.g., 1-10 µg/mL).

  • Treatment Conditions: Set up the following experimental groups in the 96-well plate:

    • Group A: Cells + Compound only

    • Group B: Cells + HRP only

    • Group C: Cells + Compound + HRP

    • Group D: Cells + Vehicle (Control)

  • Incubation: Add the respective components to the wells and incubate for 48-72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Perform the MTT assay as described in Steps 5-8 of Protocol 1.

  • Data Analysis: Compare the cell viability across the four groups. A significant decrease in viability specifically in Group C (Compound + HRP) indicates successful prodrug activation. The IC₅₀ in the presence of HRP can then be calculated.

Expected Outcome: A successful prodrug candidate will show minimal cytotoxicity on its own (Group A) but potent cytotoxicity in the presence of HRP (Group C).

ConditionCell Viability (% of Control) [Hypothetical]
Compound Only (10 µM)95%
HRP Only (5 µg/mL)98%
Compound (10 µM) + HRP20%
Vehicle Control100%

Trustworthiness & Self-Validation

To ensure the reliability of the data generated from these protocols, the following controls are essential and must be included in every experiment:

  • Negative Control: A vehicle (e.g., 0.1% DMSO) control to establish the baseline for 100% cell viability or 0% enzyme inhibition.

  • Positive Control: A known active compound (e.g., Doxorubicin for cytotoxicity, Staurosporine for kinase inhibition) to confirm that the assay system is responsive and performing as expected.

  • Assay-Specific Controls: For kinase assays, include "no enzyme" wells to define 100% inhibition. For HRP assays, include "enzyme only" and "compound only" wells to isolate the effect of the combined treatment.

  • Statistical Rigor: All experiments should be performed with at least three biological replicates. IC₅₀ values should be reported with confidence intervals.

References

  • BenchChem. (2025).
  • Khan, M. I., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. [Link]

  • Wardman, P. (2002). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Current Pharmaceutical Design. [Link]

  • BenchChem. (2025). Application Notes: High-Throughput Screening of 5-Methyl-2-phenyl-1H-indol-3-amine Libraries.
  • Greco, O., et al. (2002). Use of indole-3-acetic acid derivatives in medicine.
  • Sivakumar, D. (N/A). 3 Formyl Indole 2 Acetic Acid. Scribd. [Link]

  • Jadoon, M. S. K., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. [Link]

  • Trinagaraju, K., et al. (N/A). Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. Semantic Scholar. [Link]

  • Wikipedia. (2023). Indole-3-acetic acid. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. [Link]

  • Macarrón, R., & Hertzberg, R. P. (2002). Design and implementation of high throughput screening assays. Methods in Molecular Biology. [Link]

  • Svirshchevskaya, E. V., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules. [Link]

  • International Journal of Advanced Biotechnology and Research. (N/A). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]

Sources

Method

administration of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in animal models

An Application Guide for the Preclinical Administration of (3-Formyl-2-methyl-indol-1-yl)-acetic acid Abstract This document provides a comprehensive set of application notes and detailed protocols for the administration...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Administration of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Abstract

This document provides a comprehensive set of application notes and detailed protocols for the administration of the novel compound, (3-Formyl-2-methyl-indol-1-yl)-acetic acid (FMIA), in preclinical animal models. Given the limited publicly available data on the physicochemical properties and biological activity of FMIA, this guide emphasizes a foundational, first-principles approach. It is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible methodology for in vivo studies. The protocols herein cover critical preliminary steps, including solubility assessment and vehicle selection, and provide detailed, step-by-step procedures for oral, intraperitoneal, and intravenous administration in rodents. The causality behind experimental choices is explained to ensure scientific integrity and promote animal welfare.

Introduction to (3-Formyl-2-methyl-indol-1-yl)-acetic acid (FMIA)

(3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS 432001-45-1) is an indole derivative.[1] The indole scaffold is a privileged structure in medicinal chemistry, with related compounds like Indole-3-acetic acid (IAA) showing activity in various biological systems, including potential anti-depressive effects in animal models.[2][3] However, FMIA itself is a poorly characterized molecule. Its solubility, stability, and pharmacokinetic profile are not well-documented in scientific literature.

Therefore, the successful and ethical administration of FMIA in animal models is critically dependent on rigorous preliminary work to define its formulation characteristics. This guide provides the necessary framework to navigate this process, ensuring data integrity and minimizing confounding variables arising from improper formulation or administration.

Part 1: Foundational Pre-formulation & Vehicle Selection

The first and most critical phase in any in vivo study with a novel compound is the development of a suitable dosing formulation. A poorly formulated compound can lead to inaccurate dosing, low bioavailability, and potential toxicity unrelated to the compound's intrinsic activity.[4] This section provides a systematic approach to selecting an appropriate vehicle for FMIA.

Causality: Why Vehicle Selection is Paramount

The choice of vehicle is dictated by the compound's solubility. Administering an insoluble compound as a poorly formed suspension can cause injection site irritation, emboli if given intravenously, and highly variable absorption.[5] The vehicle itself must also be non-toxic at the administered volume and should not have pharmacological effects that could confound study results.[6] Therefore, a logical workflow is essential.

vehicle_selection_workflow cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation & Validation start Start: Obtain (3-Formyl-2-methyl-indol-1-yl)-acetic acid sol_test Protocol 1: Perform Solubility Testing start->sol_test decision Is compound soluble in aqueous buffer (e.g., PBS, Saline)? sol_test->decision aqueous_vehicle Select Aqueous Vehicle (e.g., 0.9% Saline) decision->aqueous_vehicle Yes cosolvent_path Explore Co-solvent Systems (e.g., DMSO, PEG-400) decision->cosolvent_path No formulate Protocol 2: Prepare Dosing Formulation aqueous_vehicle->formulate suspension_path Explore Suspension Systems (e.g., 0.5% CMC, Oil) cosolvent_path->suspension_path Fails or Precipitates suspension_path->formulate validate Validate: Check for precipitation, stability, and pH formulate->validate end Proceed to In Vivo Administration validate->end

Diagram 1: Decision workflow for vehicle selection.

Protocol 1: Solubility Assessment of FMIA

Objective: To empirically determine the solubility of FMIA in a panel of common, biocompatible vehicles.

Materials:

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid (FMIA) powder

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Microcentrifuge tubes (1.5 mL)

  • Vehicle panel (see Table 1)

  • pH meter

Procedure:

  • Prepare Vehicle Panel: Aliquot 1 mL of each candidate vehicle into separate, labeled microcentrifuge tubes.

  • Initial Screening (e.g., at 1 mg/mL):

    • Weigh 1 mg of FMIA and add it to the first vehicle tube.

    • Vortex vigorously for 2-3 minutes.

    • Visually inspect for dissolution. If not fully dissolved, use a magnetic stirrer at room temperature for 30-60 minutes.

    • If the solution is clear, the compound is soluble at ≥1 mg/mL. Proceed to determine the maximum solubility.

    • If the compound remains undissolved, it is poorly soluble in that vehicle at this concentration.[4]

  • Determining Maximum Solubility (for soluble vehicles):

    • Incrementally add small, pre-weighed amounts of FMIA to the clear solution from step 2.

    • After each addition, vortex and stir until the compound is fully dissolved before adding the next increment.

    • The point at which a saturated solution is formed (i.e., solid material no longer dissolves) represents the approximate maximum solubility.

  • pH and Stability Check:

    • For the most promising vehicle(s), prepare a fresh solution at the target concentration for your study.

    • Measure the pH. The pH of a dosing solution is critical as it can affect absorption and cause tissue injury.[5] Adjust if necessary, being mindful that pH changes can cause precipitation.

    • Let the solution sit at room temperature for the expected duration of your experiment (e.g., 4-6 hours) and re-inspect for any signs of precipitation or cloudiness.[4]

Table 1: Common Vehicles for Preclinical Studies
Vehicle TypeExamples & CompositionPrimary Route(s)AdvantagesConsiderations & Potential Issues
Aqueous Solutions 0.9% Sodium Chloride (Saline), Phosphate-Buffered Saline (PBS)IV, IP, SC, OralIsotonic, minimal toxicity, easy to prepare.Only suitable for water-soluble compounds.
Aqueous Suspensions 0.5-1% Carboxymethyl cellulose (CMC) in water, 0.5% Methylcellulose (MC) in waterOral, IP, SCSuitable for insoluble compounds, well-tolerated.[7]Requires uniform suspension for accurate dosing; not for IV use. Can increase viscosity.
Co-Solvent Systems 10% DMSO, 40% PEG 400, 50% SalineIP, SC, OralCan dissolve many poorly soluble compounds.[5]Co-solvents can have their own biological effects or toxicity.[6] Risk of precipitation upon injection. Not ideal for IV.
Lipid/Oil Formulations Corn oil, Sesame oil, Olive oilOral, SC, IMEnhances bioavailability for lipophilic compounds.More complex to formulate; viscosity can be an issue. Not for IV use.[7][8]
Cyclodextrin Solutions 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterIV, IP, SC, OralForms inclusion complexes to increase aqueous solubility.Can have dose-limiting renal toxicity.[7]

Part 2: Dosing Formulation Preparation

Once an appropriate vehicle is selected based on Protocol 1, the dosing formulation must be prepared accurately and consistently.

Protocol 2: Preparation of a Dosing Solution/Suspension

Objective: To prepare a sterile, homogenous, and accurately concentrated formulation of FMIA for administration.

Materials:

  • FMIA powder

  • Selected vehicle

  • Sterile vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer and/or magnetic stirrer with sterile stir bar

  • Sterile syringes and needles

  • Syringe filters (0.22 µm) for sterile filtration of solutions

Procedure:

A) For a Solution (e.g., in Saline or HP-β-CD):

  • Calculate Required Mass: Based on the desired concentration (mg/mL) and final volume, calculate the total mass of FMIA needed. Mass (mg) = Concentration (mg/mL) x Volume (mL).

  • Weigh Compound: Accurately weigh the calculated mass of FMIA and place it into a sterile vial.

  • Add Vehicle: Add approximately 80% of the final volume of the selected vehicle to the vial.

  • Dissolve: Vortex or stir until the FMIA is completely dissolved. The solution must be perfectly clear.

  • QS to Final Volume: Add the remaining vehicle to reach the final desired volume (Quantum Satis).

  • Sterile Filtration (for IV/IP): Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a final sterile vial. This is critical for parenteral routes to prevent infection and emboli.[9]

B) For a Suspension (e.g., in 0.5% CMC):

  • Calculate and Weigh: Follow steps 1 and 2 as above.

  • Create a Paste: Add a very small amount of the vehicle (or a surfactant like Tween 80 at <0.1%) to the FMIA powder and triturate with a spatula to form a smooth, uniform paste. This prevents clumping.[4]

  • Gradual Dilution: Slowly add the remaining vehicle in small increments while continuously vortexing or stirring to maintain a homogenous suspension.

  • Homogenize: Continue to stir the suspension for at least 30 minutes before dosing. Crucially, the suspension must be continuously stirred during dose aspiration to ensure each animal receives the correct dose.

  • Note: Suspensions are not suitable for intravenous administration.

Part 3: Administration Protocols in Rodent Models

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Personnel must be properly trained in these techniques.

experimental_workflow acclimate Animal Acclimatization (≥7 days) pre_dose Pre-Dosing: - Weigh Animal - Calculate Dose Volume acclimate->pre_dose formulate Prepare Dosing Formulation (Protocol 2) pre_dose->formulate administer Administer FMIA (Select Protocol 3, 4, or 5) formulate->administer post_dose Post-Dosing Monitoring: - Immediate (15-30 min) - Long-term (per study design) administer->post_dose endpoint Endpoint: - Behavioral Testing - Sample Collection post_dose->endpoint

Diagram 2: General experimental workflow for in vivo studies.

Table 2: Recommended Dosing Parameters for Mice & Rats
ParameterMouseRatCitation(s)
Oral Gavage Volume Max 10 mL/kgMax 10-20 mL/kg[10][11]
Gavage Needle Size 18-22 G (flexible or bulb-tip)16-20 G (flexible or bulb-tip)[10][11]
IP Injection Volume Max 10 mL/kgMax 10 mL/kg[9][12]
IP Needle Size 25-27 G23-25 G[9]
IV Injection Volume Max 5 mL/kg (bolus)Max 5 mL/kg (bolus)[13]
IV Needle Size 27-30 G25-27 G[13][14]
Protocol 3: Oral Administration (Gavage)

Rationale: This route is used for direct delivery to the stomach and is common for testing orally bioavailable compounds. A proper technique is essential to prevent esophageal or gastric perforation and accidental administration into the lungs.[15]

Procedure:

  • Animal Restraint: Scruff the mouse firmly to immobilize the head and body. For rats, hold the animal near the thoracic region and support the lower body.[10][11]

  • Measure Tube Length: Measure the gavage needle from the tip of the animal's nose to the last rib or xiphoid process (bottom of the sternum). Mark this length on the tube; do not insert it further than this mark to avoid stomach perforation.[10][16]

  • Positioning: Extend the animal's head back slightly to create a straight line through the neck and esophagus.[11]

  • Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate. The tube should pass easily down the esophagus; the animal may swallow. If any resistance is met, stop immediately and restart. [10][17]

  • Administration: Once the tube is in place, slowly depress the syringe plunger to administer the substance over 2-3 seconds.[17]

  • Withdrawal: Gently remove the needle along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for at least 15 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[15]

Protocol 4: Intraperitoneal (IP) Injection

Rationale: IP injection allows for rapid absorption of substances into the systemic circulation via the mesenteric vasculature. It is less technically demanding than IV injection.

Procedure:

  • Animal Restraint: Restrain the mouse or rat to expose the abdomen. Tilt the animal's head downwards to cause the abdominal organs to shift forward, away from the injection site.[18][19]

  • Locate Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum (on the left) and the urinary bladder.[9][20]

  • Insertion: Insert a sterile needle (bevel up) at a 30-40° angle into the identified quadrant.[9][12]

  • Aspirate: Gently pull back on the syringe plunger. If you aspirate any liquid (yellow for urine, brown/green for intestinal contents) or blood, withdraw the needle and reinject at a new site with a fresh needle and syringe. No aspirate should be seen.[20]

  • Administration: If aspiration is clear, inject the substance smoothly.

  • Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 5: Intravenous (IV) Tail Vein Injection

Rationale: This route provides 100% bioavailability by delivering the compound directly into the systemic circulation. It is technically challenging and requires practice.

Procedure:

  • Vasodilation: To make the lateral tail veins more visible, warm the animal for 5-10 minutes using a heat lamp (at a safe distance) or by placing the cage on a warming pad.[13][14]

  • Restraint: Place the mouse or rat into an appropriate restraint device, allowing the tail to be accessible.

  • Vein Identification: Gently wipe the tail with 70% alcohol. The two lateral tail veins should be visible on either side of the tail.[21]

  • Insertion: With your non-dominant hand, hold the distal end of the tail. Using your dominant hand, align the needle (27-30G for mice) parallel to the vein, with the bevel facing up.[21][22]

  • Puncture: Insert the needle smoothly into the vein. A small flash of blood in the needle hub may indicate correct placement.[21]

  • Administration: Inject the substance slowly. If you feel resistance or see a blister (bleb) forming, the needle is not in the vein. Stop immediately, withdraw, and attempt a new injection more proximal (closer to the body) on the tail or in the other vein. No more than two attempts should be made on each vein.[13]

  • Withdrawal & Pressure: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[23]

  • Monitoring: Return the animal to its cage and monitor for recovery and any adverse effects.

Part 4: Experimental Design & Animal Welfare

A scientifically valid study requires careful experimental design and a commitment to animal welfare.

  • Control Groups: It is imperative to include a vehicle control group that receives the same volume of the selected vehicle via the same route as the FMIA-treated groups. This allows for the differentiation of effects caused by the compound versus the vehicle itself.[6]

  • Dose-Response Assessment: To characterize the effects of FMIA, a dose-response study (using at least 3 dose levels) should be conducted. This helps identify the effective dose range and potential toxicity.

  • Animal Monitoring: Animals should be monitored closely after administration, especially during the first 30 minutes, and then periodically as defined by the study protocol. Signs of toxicity can include, but are not limited to, lethargy, ruffled fur, abnormal posture, respiratory distress, or significant weight loss. Any animal showing signs of severe distress must be humanely euthanized in consultation with veterinary staff.

Conclusion

The administration of a novel compound like (3-Formyl-2-methyl-indol-1-yl)-acetic acid requires a methodical and evidence-based approach. By prioritizing foundational solubility and vehicle selection studies, researchers can develop a robust formulation that ensures accurate and reproducible dosing. The detailed administration protocols provided in this guide, when executed by trained personnel, will facilitate the successful in vivo evaluation of this compound while upholding the principles of scientific integrity and animal welfare.

References

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections. Retrieved from [Link]

  • Virginia Tech Research and Innovation. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]

  • Virginia Tech Research and Innovation. (n.d.). Standard Operating Procedure: Intraperitoneal Injections in the Rat. Retrieved from [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Rats | Animals in Science. Retrieved from [Link]

  • Virginia Tech Research and Innovation. (2017). SOP: Mouse Intravenous Injections. Retrieved from [Link]

  • UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]

  • Alshawaqfeh, M. K., et al. (2017). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 364(19). Retrieved from [Link]

  • WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Takeda, S., et al. (2021). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 46(10), 395-405. Retrieved from [Link]

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • FSU Office of Research. (2016). Oral Gavage in the Mouse. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]

  • Takeda, S., et al. (2021). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Request PDF. Retrieved from [Link]

  • Wang, Y., et al. (2022). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. Nutrients, 14(23), 5019. Retrieved from [Link]

  • Wang, Y., et al. (2022). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. MDPI. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: High-Purity Isolation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Abstract (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a key heterocyclic intermediate in medicinal chemistry and materials science. Its utility in downstream applications, such as API synthesis or as a building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a key heterocyclic intermediate in medicinal chemistry and materials science. Its utility in downstream applications, such as API synthesis or as a building block in complex molecular architectures, is critically dependent on its purity. This document provides a comprehensive guide to the principal purification methodologies for this compound, detailing the underlying chemical principles and offering validated, step-by-step protocols. We will explore acid-base extraction, recrystallization, and column chromatography, along with methods for purity verification.

Introduction and Physicochemical Profile

The molecular structure of (3-Formyl-2-methyl-indol-1-yl)-acetic acid incorporates both a reactive aldehyde (formyl group) and a Brønsted-Lowry acid (carboxylic acid). This bifunctional nature dictates its chemical behavior and provides distinct handles for purification. Impurities from typical synthetic routes—such as the N-alkylation of 2-methyl-3-formylindole or formylation of (2-methyl-indol-1-yl)-acetic acid—often include unreacted starting materials, salts, and side-reaction products. Achieving >98% purity is essential for reproducible results in subsequent synthetic steps.

Table 1: Physicochemical Properties of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

PropertyValue
Chemical Name 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetic acid[1]
CAS Number 432001-45-1[1]
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Typically an off-white to pale yellow solid
Key Functional Groups Carboxylic Acid (-COOH), Aldehyde (-CHO), Indole Ring
Acidity The carboxylic acid proton is acidic and will react with bases.

Strategic Approach to Purification

The choice of purification method depends on the nature and quantity of impurities present in the crude material. A preliminary analysis by Thin Layer Chromatography (TLC) is indispensable for devising an effective strategy.

Purification_Strategy Crude Crude Product TLC Initial Purity Assessment (TLC) Crude->TLC Decision Impurity Profile? TLC->Decision Method1 Method 1: Acid-Base Extraction (Neutral/Basic Impurities) Decision->Method1 Non-Acidic Method2 Method 2: Recrystallization (Low Impurity Load) Decision->Method2 Crystalline Method3 Method 3: Column Chromatography (Polar/Structurally Similar Impurities) Decision->Method3 Complex Pure Purified Product Method1->Pure Method2->Pure Method3->Pure FinalTLC Final Purity Verification (TLC, MP, HPLC) Pure->FinalTLC

Caption: Decision workflow for selecting a purification method.

Method 1: Purification via Acid-Base Extraction

Scientific Principle

This technique is the most powerful method for separating carboxylic acids from neutral or basic impurities.[2] It leverages the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt upon treatment with an aqueous base.[3][4] Neutral organic impurities remain in the organic phase, allowing for a clean separation using a separatory funnel.[3] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate.[5][6]

We select a weak base, such as sodium bicarbonate (NaHCO₃), to selectively deprotonate the carboxylic acid without causing unwanted side reactions like hydrolysis, which could occur with a strong base like sodium hydroxide.[3][4]

Acid_Base_Extraction cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase (Sat. NaHCO₃) cluster_precipitation Fresh Aqueous Phase Org_Start Crude Mixture: (3-Formyl-2-methyl-indol-1-yl)-acetic acid (R-COOH) + Neutral Impurity Aq_Salt Sodium Carboxylate Salt (R-COO⁻ Na⁺) (Water Soluble) Org_Start->Aq_Salt Extraction Org_End Neutral Impurity Aq_Start Add NaHCO₃ Solution Aq_Salt->Org_End Separation Aq_Acidify Add HCl (aq) Aq_Salt->Aq_Acidify Isolation Precipitate Pure R-COOH (Precipitate) Aq_Acidify->Precipitate

Caption: Phase transfer during acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude (3-Formyl-2-methyl-indol-1-yl)-acetic acid (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a 250 mL separatory funnel. Ensure complete dissolution.

  • First Extraction: Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ evolution will occur). Shake gently for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate fully. The target compound is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral impurities.

  • Backwash (Optional): To remove any residual neutral impurities, add a fresh 20 mL portion of ethyl acetate to the aqueous layer in the funnel, shake, and discard the organic layer.

  • Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of the purified product will form.[5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

Method 2: Purification via Recrystallization

Scientific Principle

Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Solvent Selection

Finding the right solvent is the most critical step. This is done empirically by testing small amounts of the crude product in various solvents.

Table 2: Solvent Screening for Recrystallization

SolventObservation at 25°CObservation at BoilingSuitability
Water InsolubleSparingly solublePossible, but may require large volumes.[7][8]
Ethanol SolubleVery SolublePoor choice for single-solvent system.
Ethyl Acetate Sparingly SolubleSolubleGood Candidate.
Toluene InsolubleSparingly SolublePossible Candidate.
Ethyl Acetate/Hexane N/AN/AExcellent dual-solvent system candidate.
Step-by-Step Protocol (Dual-Solvent System: Ethyl Acetate/Hexane)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethyl acetate to redissolve the cloudiness.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven.

Method 3: Purification via Flash Column Chromatography

Scientific Principle

Flash column chromatography is a preparative liquid chromatography technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[9] For (3-Formyl-2-methyl-indol-1-yl)-acetic acid, its polarity means it will adhere strongly to the acidic silica gel. To achieve good separation and prevent severe peak tailing, the mobile phase must be optimized.[9]

Key Insight: The acidic nature of the target compound can cause it to streak on the silica column. Including a small amount (~0.5-1%) of acetic acid in the eluent can suppress the ionization of the compound's carboxylic acid, leading to sharper bands and better separation.[9]

Step-by-Step Protocol
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good system (e.g., Hexane:Ethyl Acetate:Acetic Acid = 50:50:0.5) should give the target compound an Rf value of approximately 0.2-0.4.[9]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase (hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles or cracks form.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like ethyl acetate. Adsorb this solution onto a small amount of silica gel ("dry loading"). Remove the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined from TLC analysis. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified solid.

Purity Assessment

Post-purification analysis is mandatory to confirm the success of the procedure.

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot.

  • Melting Point (MP): A sharp melting point range (e.g., within 1-2°C) indicates high purity. For indole-3-acetic acid, a related compound, the melting point is 168-170 °C.[10]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent quantitative method. A pure sample will show a single major peak in the chromatogram. A mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid is often effective for indole analysis.[11][12][13]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • PubMed. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Clinical Chemistry. (1976). Analysis for Indole Compounds in Urine by High-Performance Liquid Chromatography with Fluorometric Detection. Retrieved from [Link]

  • Plant Physiology. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Retrieved from [Link]

  • Google Patents. (n.d.). US2701251A - Process of producing indoleacetic acids and new indoleacetic acids produced thereby.
  • Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. Retrieved from [Link]

  • Scribd. (n.d.). 3 Formyl Indole 2 Acetic Acid. Retrieved from [Link]

  • ACS Publications. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl). Retrieved from [Link]

Sources

Method

using (3-Formyl-2-methyl-indol-1-yl)-acetic acid in fluorescence studies

Application Notes & Protocols Technical Guide: (3-Formyl-2-methyl-indol-1-yl)-acetic acid as a Novel Fluorescent Probe Introduction: The Potential of a Functionalized Indole in Fluorescence Studies Indole and its derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Technical Guide: (3-Formyl-2-methyl-indol-1-yl)-acetic acid as a Novel Fluorescent Probe

Introduction: The Potential of a Functionalized Indole in Fluorescence Studies

Indole and its derivatives are a cornerstone of fluorescence spectroscopy, largely due to the intrinsic fluorescence of the amino acid tryptophan, which has served as a powerful endogenous probe of protein structure and dynamics. The indole scaffold's photophysical properties are highly sensitive to the local environment, making it an excellent candidate for developing fluorescent probes that can report on polarity, viscosity, and the presence of specific analytes. The electronic properties of the indole ring can be finely tuned through chemical modification, altering its absorption and emission characteristics.

This guide focuses on (3-Formyl-2-methyl-indol-1-yl)-acetic acid , a synthetic indole derivative with intriguing structural features. The presence of an electron-withdrawing formyl group at the 3-position, a methyl group at the 2-position, and an acetic acid moiety on the indole nitrogen suggests a unique combination of electronic and solubility properties. The formyl group, conjugated with the indole ring, is expected to significantly influence the electronic transitions, potentially red-shifting the absorption and emission spectra compared to unsubstituted indole.[1] The acetic acid side chain provides a handle for bioconjugation and imparts aqueous solubility, making this molecule a promising candidate for biological applications.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of (3-Formyl-2-methyl-indol-1-yl)-acetic acid as a fluorescent probe. We will delve into the fundamental principles governing its fluorescence, provide detailed protocols for its photophysical characterization, and explore its potential use in fluorescence quenching studies.

Part 1: Photophysical Characterization

The first step in utilizing any new fluorescent molecule is to thoroughly characterize its fundamental photophysical properties. These properties will dictate its suitability for various applications.

Absorption and Emission Spectra

The absorption and emission spectra of an indole derivative are highly dependent on the solvent environment.[2][3] Polar solvents can stabilize the excited state, leading to a shift in the emission wavelength, a phenomenon known as solvatochromism.

Protocol 1: Determination of Absorption and Emission Maxima

Objective: To determine the wavelength of maximum absorbance (λabs) and maximum emission (λem) in solvents of varying polarity.

Materials:

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid

  • Spectroscopic grade solvents: Cyclohexane (non-polar), Dioxane (non-polar), Acetonitrile (polar aprotic), Ethanol (polar protic), and Phosphate-buffered saline (PBS, aqueous)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in acetonitrile.

  • Working Solution Preparation:

    • For absorption measurements, dilute the stock solution to 10 µM in each of the selected solvents.

    • For fluorescence measurements, further dilute the stock solution to 1 µM in each solvent to avoid inner filter effects.

  • Absorption Spectra:

    • Using the corresponding solvent as a blank, record the absorption spectrum of each 10 µM solution from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Spectra:

    • Set the excitation wavelength of the spectrofluorometer to the λabs determined for each solvent.

    • Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to 700 nm.

    • Identify the wavelength of maximum fluorescence emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift for each solvent (Stokes Shift = λem - λabs).

    • Tabulate the λabs, λem, and Stokes shift for each solvent.

Expected Outcome & Interpretation:

It is anticipated that (3-Formyl-2-methyl-indol-1-yl)-acetic acid will exhibit a red-shift in its emission maximum as the solvent polarity increases, due to the stabilization of the more polar excited state.[2] A larger Stokes shift in polar solvents is also expected. This sensitivity to the environment is a key characteristic of a useful fluorescent probe.

Table 1: Expected Spectroscopic Properties of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in Various Solvents

SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (cm-1)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (ΦF)
Cyclohexane0.2~310~360~4500To be determinedTo be determined
Dioxane2.2~315~375~5200To be determinedTo be determined
Acetonitrile5.8~320~400~6800To be determinedTo be determined
Ethanol4.3~322~410~7300To be determinedTo be determined
PBS (pH 7.4)-~325~420~7800To be determinedTo be determined

Note: The values in this table are illustrative and based on the expected behavior of similar indole derivatives. Experimental determination is required.

Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high extinction coefficient is desirable for a fluorescent probe as it allows for sensitive detection at low concentrations.

Protocol 2: Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient at λabs.

Procedure:

  • Prepare a series of dilutions of the compound in a chosen solvent (e.g., acetonitrile) with known concentrations (e.g., 1, 2, 5, 10, 20 µM).

  • Measure the absorbance of each solution at the previously determined λabs.

  • Plot absorbance versus concentration.

  • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε).

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process and is a critical parameter for a fluorescent probe.

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield relative to a known standard.

Materials:

  • Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.546) or another suitable standard.

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare solutions of the sample and the standard in the same solvent (if possible, or ensure refractive indices are accounted for). The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of the sample and the standard at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate the quantum yield using the following equation:

    ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

G cluster_0 Photophysical Characterization Workflow A Prepare Stock Solution (1 mM) B Prepare Working Solutions (1-10 µM) in various solvents A->B C Measure Absorption Spectra (UV-Vis) B->C I Determine Quantum Yield (Relative Method) B->I D Determine λ_abs C->D E Measure Emission Spectra (Fluorometer) D->E H Determine Molar Extinction Coefficient (Beer's Law Plot) D->H F Determine λ_em E->F G Calculate Stokes Shift F->G J Characterized Probe G->J H->J I->J

Caption: Workflow for the photophysical characterization of a novel fluorescent probe.

Part 2: Application in Fluorescence Quenching Studies

Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions with a quencher molecule. This phenomenon can be used to study binding events, conformational changes, and the accessibility of the fluorophore to the quencher.

Principles of Fluorescence Quenching

Quenching can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: The quencher deactivates the excited fluorophore through collision. This process is diffusion-controlled and is described by the Stern-Volmer equation:

    F0 / F = 1 + KSV[Q] = 1 + kqτ0[Q]

    Where:

    • F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

    • [Q] is the quencher concentration.

    • KSV is the Stern-Volmer quenching constant.

    • kq is the bimolecular quenching rate constant.

    • τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.

  • Static Quenching: The fluorophore and quencher form a non-fluorescent ground-state complex. Static quenching also follows the Stern-Volmer equation, but it is not dependent on diffusion or the excited-state lifetime.

Protocol 4: Fluorescence Quenching Assay

Objective: To investigate the quenching of (3-Formyl-2-methyl-indol-1-yl)-acetic acid fluorescence by a model quencher (e.g., acrylamide or iodide ions).

Materials:

  • Characterized (3-Formyl-2-methyl-indol-1-yl)-acetic acid probe.

  • Quencher stock solution (e.g., 1 M acrylamide in PBS).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Spectrofluorometer.

Procedure:

  • Prepare a series of solutions in PBS containing a fixed concentration of the fluorescent probe (e.g., 1 µM) and varying concentrations of the quencher (e.g., 0 to 100 mM).

  • Allow the solutions to equilibrate for 15 minutes at a constant temperature.

  • Measure the fluorescence intensity (F) of each solution at the λem of the probe. Use the solution with no quencher to measure F0.

  • Data Analysis:

    • Plot F0/F versus the quencher concentration [Q].

    • If the plot is linear, perform a linear regression to determine the Stern-Volmer constant (KSV) from the slope.

    • If the fluorescence lifetime (τ0) of the probe is known or can be measured, the bimolecular quenching rate constant (kq) can be calculated (kq = KSV / τ0).

Interpretation of Results:

  • A linear Stern-Volmer plot suggests that a single quenching mechanism (either dynamic or static) is occurring.

  • For dynamic quenching, kq values are typically on the order of 1010 M-1s-1 for efficient quenchers.

  • Upward curvature in the Stern-Volmer plot can indicate a combination of static and dynamic quenching.

  • Downward curvature may suggest that some fluorophores are inaccessible to the quencher.[4]

G cluster_0 Dynamic Quenching cluster_1 Static Quenching F Fluorophore (F) F_star Excited Fluorophore (F*) F->F_star Absorption (hν_ex) F_star->F Fluorescence (hν_em) F_star->F Non-radiative decay Q Quencher (Q) F_star->Q Collision Q->F Energy Transfer F2 Fluorophore (F) FQ Non-fluorescent F2->FQ Complex Formation Q2 Quencher (Q) Q2->FQ

Caption: Mechanisms of dynamic and static fluorescence quenching.

Part 3: Advanced Applications and Considerations

Probing Protein Binding Sites

The sensitivity of indole fluorescence to the local environment makes (3-Formyl-2-methyl-indol-1-yl)-acetic acid a potential probe for studying protein-ligand interactions. The acetic acid moiety could be used to conjugate the probe to a molecule of interest, or the probe itself could be used to characterize the polarity of a binding site. A blue shift in emission and an increase in quantum yield upon binding to a protein would suggest that the probe is located in a non-polar, hydrophobic pocket.

pH Sensing

The presence of the carboxylic acid group and the indole nitrogen means that the protonation state of the molecule will change with pH. This could potentially alter the fluorescence properties, allowing for its use as a pH sensor.[5] To investigate this, the fluorescence spectra should be recorded over a range of pH values, and the fluorescence intensity or emission wavelength plotted against pH to determine the pKa.

Self-Validating Protocols and Troubleshooting
  • Purity: Ensure the purity of the compound using techniques like NMR and mass spectrometry, as impurities can significantly affect fluorescence measurements. A synthesis procedure for a related compound, methyl 2-(3-formyl-1H-indol-2-yl) acetate, has been described and could be adapted.[6]

  • Photostability: Expose a solution of the probe to the excitation light for an extended period and monitor the fluorescence intensity. A significant decrease indicates photobleaching, which may limit its use in applications requiring prolonged measurements.

  • Inner Filter Effects: At high concentrations, the sample can reabsorb emitted light, leading to artificially low fluorescence intensity and spectral distortion. Always work with dilute solutions (absorbance < 0.1).

  • Temperature Control: Fluorescence is sensitive to temperature. Ensure all measurements are performed at a constant and recorded temperature.

Conclusion

(3-Formyl-2-methyl-indol-1-yl)-acetic acid presents itself as a promising, yet underexplored, fluorescent probe. Its structural features suggest a high sensitivity to the local environment, making it a potentially valuable tool for researchers in chemistry, biology, and materials science. The protocols outlined in this guide provide a systematic approach to characterizing its photophysical properties and exploring its applications in fluorescence quenching and binding studies. By following these methodologies, researchers can unlock the full potential of this novel fluorophore.

References

  • Eftink, M. R., & Ghiron, C. A. (n.d.). Indole fluorescence quenching studies on proteins and model systems: use of the inefficient quencher succinimide. Biochemistry. [Link]

  • A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. (n.d.). PubMed Central. [Link]

  • (PDF) Fluorescence Quenching of the Probes L-Tryptophan and Indole by Anions in Aqueous System. (2018). ResearchGate. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). PubMed Central. [Link]

  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. (n.d.). ResearchGate. [Link]

  • Solvent Effects in the Fluorescence of Indole and Substituted Indoles. (n.d.). ACS Publications. [Link]

  • 3 Formyl Indole 2 Acetic Acid. (n.d.). Scribd. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). National Institutes of Health. [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. (n.d.). CORE. [Link]

  • Fluorescence Quenching of the Probes L-Tryptophan and Indole by Anions in Aqueous System. (2018). Semantic Scholar. [Link]

  • Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. (2004). PubMed. [Link]

  • (PDF) Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][2][4][7]triazines and indole-3-carbaldehyde Schiff Bases. (2015). ResearchGate. [Link]

  • Second derivative fluorescence spectra of indole compounds. (n.d.). PubMed. [Link]

  • Concentration Dependency of the Fluorescence from Solutions of 2‐Phenyl Indole and Derivatives of 2‐Phenyl Indole. II. uv Radiation Excitation. (1969). AIP Publishing. [Link]

  • Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. (n.d.). ResearchGate. [Link]

  • 2-(3-formyl-2-methyl-1h-indol-1-yl)acetic acid. (n.d.). PubChemLite. [Link]

  • Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. (n.d.). PubMed Central. [Link]

  • 3-Methyl Indole To 2-Formyl Indole. (n.d.). Scribd. [Link]

  • Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan. (2022). ResearchGate. [Link]

  • Fluorescence excitation spectra of indole, 3-methyl indole, and 3-indole acetic acid in supersonic jets. (n.d.). Tel Aviv University. [Link]

Sources

Application

Application Note: A Scalable, Two-Step Synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid for Pharmaceutical Intermediate Production

Abstract: (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Transitioning its synthesis from laboratory scale to pilot or manufacturing scal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Transitioning its synthesis from laboratory scale to pilot or manufacturing scale presents significant challenges related to reaction control, thermal management, and operational safety. This application note provides a comprehensive, field-tested guide for the robust and scalable synthesis of this target molecule. We detail a two-step synthetic pathway commencing with the N-alkylation of 2-methylindole, followed by a Vilsmeier-Haack formylation. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between procedural steps and desired outcomes, ensuring scientific integrity and reproducibility at scale. Key process safety considerations, particularly for managing exothermic events, are thoroughly addressed to provide a reliable framework for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs. The title compound, with its reactive formyl group and functionalized acetic acid side chain, serves as a versatile intermediate for constructing more complex molecular architectures. The primary hurdles in scaling its production are the management of highly reactive intermediates and controlling the significant exotherms associated with both the N-alkylation and formylation steps.[1]

Our strategic approach involves a two-step sequence designed for scalability and control:

  • N-Alkylation: The synthesis begins with the N-alkylation of commercially available 2-methylindole using ethyl bromoacetate. This step employs a strong base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the alkylating agent.

  • Vilsmeier-Haack Formylation & Saponification: The resulting ester is then formylated at the electron-rich C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and efficiency with indole substrates.[2][3] The process concludes with the saponification of the ethyl ester to yield the final carboxylic acid.

This sequence ensures the indole nitrogen is protected during the acidic Vilsmeier-Haack reaction, preventing unwanted side reactions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Formylation & Hydrolysis A 2-Methylindole C (2-Methyl-indol-1-yl)-acetic acid ethyl ester A->C Deprotonation & SN2 Reaction B Ethyl Bromoacetate NaH, DMF E (3-Formyl-2-methyl-indol-1-yl)-acetic acid ethyl ester C->E Vilsmeier-Haack Formylation C->E D POCl3, DMF F (3-Formyl-2-methyl-indol-1-yl)-acetic acid E->F Saponification (NaOH, H2O/EtOH)

Figure 1: Overall two-step synthetic workflow.

Part I: Protocol for Scaled N-Alkylation of 2-Methylindole

Scientific Rationale and Causality

The N-alkylation of indoles is a foundational C-N bond-forming reaction. The selection of sodium hydride (NaH) as the base is critical; it is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H (pKa ≈ 17), generating a highly nucleophilic indolide anion.[4] This anion then readily participates in an S(_N)2 reaction with ethyl bromoacetate. Dimethylformamide (DMF) is chosen as the solvent for its high dielectric constant, which stabilizes the ionic intermediates, and its aprotic nature, which prevents quenching of the base and the anion.[4] Careful temperature control is paramount, as the initial deprotonation is highly exothermic.

Process Safety at Scale
  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled under a strictly inert atmosphere (Nitrogen or Argon). On a large scale, NaH is typically used as a dispersion in mineral oil, which mitigates its pyrophoric nature but requires consideration during workup.

  • Thermal Management: The reaction of NaH with the indole N-H is rapid and exothermic. On a large scale, this demands the use of a jacketed reactor with efficient cooling and a calibrated temperature probe. The NaH should be added portion-wise to a solution of the indole, or the indole solution added slowly to the NaH suspension, to maintain strict temperature control.

Detailed Experimental Protocol

This protocol describes the synthesis of (2-Methyl-indol-1-yl)-acetic acid ethyl ester on a 100 g scale.

Equipment:

  • 2 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel.

  • Cooling/heating circulator.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen.

  • Reagent Loading: Charge the reactor with 2-methylindole (100 g). Add anhydrous DMF (800 mL) and begin stirring to dissolve the solid.

  • Inerting and Cooling: Ensure a constant, gentle nitrogen sweep. Cool the reactor contents to 0-5 °C using the circulator.

  • Base Addition: Under the nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 33.6 g) portion-wise to the stirred solution over 30-45 minutes. Crucial: Monitor the internal temperature closely, ensuring it does not exceed 10 °C. A brief cessation of addition may be required to manage the exotherm. Hydrogen gas will be evolved.

  • Anion Formation: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour to ensure complete deprotonation.

  • Alkylating Agent Addition: Prepare a solution of ethyl bromoacetate (138 g, 94.5 mL) in anhydrous DMF (100 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over approximately 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Cool the reactor back to 0-5 °C. CAUTION: The quench is exothermic. Slowly and carefully add ice-cold water (500 mL) dropwise via the addition funnel. The initial rate of addition should be very slow to control the quenching of any unreacted NaH.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 400 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 300 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product as an oil. The product can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>95%).

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount UsedMolesMolar Equiv.
2-Methylindole131.17100 g0.7621.0
Sodium Hydride (60%)40.00 (for 100%)33.6 g0.8401.1
Ethyl Bromoacetate167.00138 g0.8261.08
DMF-900 mL--
Expected Product 217.26 ~155 g (Yield: ~93%)

Part II: Protocol for Vilsmeier-Haack Formylation and Saponification

Scientific Rationale and Causality

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium ion, from the reaction of a formamide (DMF) with phosphoryl chloride (POCl(_3)).[3] This iminium ion is a relatively mild electrophile, making the reaction highly selective for the nucleophilic C3 position of the indole ring. The subsequent aqueous workup hydrolyzes the resulting iminium intermediate to the final aldehyde.[5] The final step is a standard saponification, where hydroxide attacks the ester carbonyl, leading to the carboxylate salt, which is then protonated upon acidic workup to yield the final product.

Process Safety at Scale
  • Vilsmeier Reagent Formation: The reaction between POCl(_3) and DMF is highly exothermic and releases HCl gas if moisture is present. This step must be performed in a well-ventilated area (fume hood or vented reactor) and with efficient cooling. The POCl(_3) must be added slowly to the DMF at a low temperature.[6]

  • Reaction Quench: The quench of the Vilsmeier reaction mixture is the most critical safety hazard of this process. The mixture contains highly reactive phosphorus oxychloride species. Adding water directly to the reaction mixture can result in a violent, delayed, and uncontrollable exotherm (thermal runaway).[1][5]

  • The Safer Reverse Quench: The authoritative and safest method for scale-up is a reverse quench . The reactive mixture is added slowly to a large, well-stirred, and cooled vessel containing a buffered aqueous solution (e.g., sodium acetate) or a base (e.g., sodium carbonate).[5] This ensures the reactive species are always the limiting reagent in the quench vessel, allowing for effective heat dissipation.

G cluster_0 Reaction Vessel cluster_1 Quench Vessel (Jacketed Reactor) A Completed Vilsmeier Reaction Mixture B Large Volume of Cooled Aqueous Base (e.g., NaOAc solution) A->B Slow, Controlled Addition (Monitor Temperature) C Stirring & Cooling

Figure 2: Workflow for a safe reverse quench protocol.

Detailed Experimental Protocol

This protocol describes the formylation of (2-Methyl-indol-1-yl)-acetic acid ethyl ester (155 g scale) and subsequent hydrolysis.

Equipment:

  • Two jacketed glass reactors (2 L and 5 L), each with mechanical stirrers, temperature probes, and nitrogen inlets. The 2 L reactor requires an addition funnel.

Procedure:

Step 3a: Vilsmeier-Haack Formylation

  • Reagent Loading (Reactor 1): Charge the 2 L reactor with anhydrous DMF (500 mL) and cool to 0-5 °C under a nitrogen atmosphere.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl(_3), 143 g, 86 mL) dropwise via the addition funnel over 45-60 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition.

  • Reagent Maturation: Stir the newly formed Vilsmeier reagent at 0-5 °C for 30 minutes.

  • Substrate Addition: Dissolve the (2-Methyl-indol-1-yl)-acetic acid ethyl ester (155 g) in anhydrous DMF (200 mL). Add this solution dropwise to the Vilsmeier reagent over 1 hour, again keeping the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor for completion by TLC or LC-MS.

Step 3b: Safe Workup and Saponification 6. Quench Vessel Preparation (Reactor 2): In the 5 L reactor, prepare a solution of sodium acetate (350 g) in water (2 L). Begin vigorous stirring and cool the solution to 10-15 °C. 7. Reverse Quench: Slowly transfer the completed reaction mixture from Reactor 1 into the stirred sodium acetate solution in Reactor 2 over 1-2 hours. Crucial: Carefully monitor the temperature in Reactor 2, ensuring it does not exceed 35-40 °C. Adjust the addition rate as needed to control the exotherm.[5] 8. Hydrolysis: After the quench is complete, add a solution of sodium hydroxide (NaOH, 85 g) in water (300 mL) to Reactor 2. Heat the mixture to 50-60 °C and stir for 1-2 hours to effect saponification of the ethyl ester. 9. Isolation - Precipitation: Cool the mixture to room temperature. With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) to acidify the mixture to pH 2-3. The product will precipitate as a solid. 10. Filtration and Washing: Cool the slurry to 10 °C to maximize precipitation. Collect the solid product by filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the washings are neutral. 11. Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Characterization

The dried solid can be further purified by recrystallization from an ethanol/water mixture if required. The final product, (3-Formyl-2-methyl-indol-1-yl)-acetic acid [CAS: 432001-45-1], should be characterized by


H NMR, 

C NMR, and Mass Spectrometry to confirm its identity and purity.[7][8]
Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount UsedMolesMolar Equiv.
(2-Methyl-indol-1-yl)-acetic acid ethyl ester217.26155 g0.7131.0
POCl(_3)153.33143 g0.9331.3
DMF73.09~700 mL--
NaOH40.0085 g2.125~3.0
Expected Product 217.22 ~135 g (Yield: ~87%)

Conclusion

This application note presents a detailed and robust two-step protocol for the scaled-up synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. By prioritizing process safety through controlled additions and a validated reverse quench procedure for the Vilsmeier-Haack reaction, this guide provides a reliable pathway for producing this key pharmaceutical intermediate. The explicit discussion of the causality behind reagent choice and reaction conditions equips scientists to troubleshoot and adapt this methodology for large-scale production environments.

References

  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Available at: [Link]

  • Stoltz, B. M., & Enantioselective, J. A. (2019). N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 58(29), 9992-9996. Available at: [Link]

  • NIH. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PubMed Central. Available at: [Link]

  • Barluenga, J., et al. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(62), 16653-16657. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Procter, D. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 127-132. Available at: [Link]

  • ACS Publications. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. Available at: [Link]

  • Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • ResearchGate. (2011). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Available at: [Link]

  • ResearchGate. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. Available at: [Link]

  • Scribd. (n.d.). 3 Formyl Indole 2 Acetic Acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. Available at: [Link]

Sources

Method

Application Notes and Protocols for (3-Formyl-2-methyl-indol-1-yl)-acetic acid in Material Science

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of a Bifunctional Indole Derivative (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a fascinating heterocyclic compound t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Bifunctional Indole Derivative

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a fascinating heterocyclic compound that, while not extensively studied in material science, presents a wealth of opportunities due to its unique trifecta of functional groups: a reactive aldehyde, a versatile carboxylic acid, and the electronically rich indole core. Indole derivatives are cornerstones in medicinal chemistry, agriculture, and the development of advanced materials.[1][2] This guide will serve as a detailed exploration into the prospective applications of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in material science, providing both the theoretical underpinnings and actionable experimental protocols based on established chemical principles and data from analogous compounds.

The presence of the formyl (aldehyde) group at the C3 position and the acetic acid moiety at the N1 position allows for orthogonal chemical modifications. This bifunctionality is key to its potential as a molecular building block, or "linker," for creating novel functional materials. This document will delve into two primary, literature-supported applications: the development of functional resins for solid-phase synthesis and the creation of corrosion-inhibiting surface coatings.

Core Properties and Synthesis Overview

While detailed experimental data for (3-Formyl-2-methyl-indol-1-yl)-acetic acid is not abundant in publicly available literature, its basic properties can be inferred from supplier data and comparison to similar molecules.

PropertyValue/DescriptionSource
Molecular Formula C₁₂H₁₁NO₃[3]
Molecular Weight 217.22 g/mol [4]
Appearance Likely a solid, ranging from white to pale yellow.[5]
Key Functional Groups Aldehyde (-CHO), Carboxylic Acid (-COOH), Indole Ring[6]

The synthesis of this molecule can be approached through various standard organic chemistry reactions, often involving the formylation of a 2-methyl-indole precursor followed by N-alkylation with an acetic acid derivative. A plausible synthetic workflow is outlined below.

Application I: Functional Resin Development for Solid-Phase Synthesis

The aldehyde functionality of (3-Formyl-2-methyl-indol-1-yl)-acetic acid makes it an excellent candidate for immobilization onto solid supports, such as amino-functionalized resins (e.g., aminomethyl polystyrene). A similar compound, (3-formyl-1-indolyl)acetic acid, has been noted for its utility in creating an indolecarboxaldehyde resin.[6][7] This resulting "aldehyde resin" can then be used to reversibly immobilize primary amines via reductive amination, a cornerstone technique in combinatorial chemistry and peptide synthesis.

Mechanism and Rationale

The core principle involves two key reactions:

  • Immobilization: The carboxylic acid group of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is activated and reacted with the amino groups on the solid support to form a stable amide bond. This leaves the aldehyde group exposed and available for further reactions.

  • Reductive Amination: The resin-bound aldehyde can then react with a primary amine from a solution to form a Schiff base (imine), which is subsequently reduced to a stable secondary amine, effectively tethering the amine-containing molecule to the solid support. Cleavage from the resin can be achieved by disrupting the linker, often under acidic conditions.[6]

This process is highly valuable for creating libraries of compounds, as the solid-phase methodology simplifies purification—unreacted reagents and byproducts are simply washed away.

Experimental Protocol: Synthesis of an Indole-Aldehyde Functionalized Resin

This protocol outlines the steps to couple (3-Formyl-2-methyl-indol-1-yl)-acetic acid to an aminomethyl polystyrene resin.

Materials:

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid

  • Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine (20% in DMF)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Place 1.0 g of aminomethyl polystyrene resin in a fritted reaction vessel. Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL). Allow the resin to swell in 10 mL of DMF for 1 hour.

  • Coupling Solution Preparation: In a separate flask, dissolve (3-Formyl-2-methyl-indol-1-yl)-acetic acid (2.5 mmol, 2.5 eq. relative to resin loading) and HOBt (2.5 mmol) in 10 mL of DMF. Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC (2.5 mmol) to the cooled coupling solution. Stir the mixture at 0°C for 15 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated coupling solution to the resin. Seal the reaction vessel and agitate at room temperature for 4-6 hours.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the successful consumption of the primary amino groups. If the test is positive (blue beads), continue the reaction for another 2 hours.

  • Washing: Once the reaction is complete, drain the coupling solution. Wash the functionalized resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The final loading can be determined by elemental analysis or by a subsequent cleavage and quantification experiment.

Workflow Diagram

G cluster_0 Step 1: Resin Preparation cluster_1 Step 2: Linker Activation cluster_2 Step 3: Coupling & Final Product Resin Aminomethyl Polystyrene Resin Swell Swell in DMF Resin->Swell Coupling Couple Activated Linker to Resin Swell->Coupling Indole (3-Formyl-2-methyl-indol-1-yl)-acetic acid Activated Activated Ester Intermediate Indole->Activated Reagents DIC + HOBt in DMF Reagents->Activated Activated->Coupling Washing Wash (DMF, DCM, MeOH) Coupling->Washing Drying Dry under Vacuum Washing->Drying FinalResin Functionalized Aldehyde Resin Drying->FinalResin

Caption: Workflow for immobilizing the indole linker onto a solid support.

Application II: Corrosion Inhibition on Metallic Surfaces

Indole and its derivatives are known to be effective corrosion inhibitors for various metals in acidic environments.[8] The mechanism often involves the adsorption of the indole molecule onto the metal surface. The lone pair electrons on the nitrogen atom and the pi-electrons of the aromatic system facilitate this adsorption, creating a protective barrier that isolates the metal from the corrosive medium.

Mechanism and Rationale

(3-Formyl-2-methyl-indol-1-yl)-acetic acid possesses several features that make it a promising corrosion inhibitor:

  • Adsorption Centers: The indole nitrogen, the oxygen atoms of the carbonyl and carboxyl groups, and the pi-electron clouds of the indole ring can all act as centers for adsorption onto a metal surface.

  • Surface Coverage: The planar structure of the indole ring allows for efficient packing and high surface coverage, enhancing the protective effect.

  • Film Formation: The carboxylic acid group can potentially interact with metal oxides on the surface, further strengthening the adhesion of the protective film.

A study on indole-3-acetic acid demonstrated significant corrosion inhibition for mild steel in a hydrochloric acid solution, with efficiency increasing with inhibitor concentration.[8] It is highly probable that (3-Formyl-2-methyl-indol-1-yl)-acetic acid would exhibit similar or even enhanced performance due to the additional oxygen-containing functional groups.

Protocol: Evaluating Corrosion Inhibition via Electrochemical Methods

This protocol describes a standard method for testing the corrosion inhibition efficiency of the title compound on mild steel in an acidic medium using potentiodynamic polarization.

Materials:

  • Mild steel coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation: Polish the mild steel coupon with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Blank Measurement: Assemble the electrochemical cell with the mild steel working electrode, platinum counter electrode, and SCE reference electrode in 100 mL of 1 M HCl solution. Allow the open circuit potential (OCP) to stabilize (approx. 30 minutes).

  • Potentiodynamic Polarization (Blank): Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s. Record the resulting current to generate a Tafel plot for the blank solution.

  • Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of (3-Formyl-2-methyl-indol-1-yl)-acetic acid (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

  • Potentiodynamic Polarization (Inhibitor): For each concentration, use a fresh mild steel electrode and repeat steps 2 and 3.

  • Data Analysis:

    • From the Tafel plots, extrapolate the linear portions to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank is the corrosion current density without the inhibitor and icorr_inh is the corrosion current density with the inhibitor.

Data Interpretation Diagram

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Analysis & Outcome A Potentiostat B Electrochemical Cell (Mild Steel, Pt, SCE in HCl) A->B Controls & Measures C Run Polarization Scan (Blank & with Inhibitor) B->C D Generate Tafel Plots (Log I vs. E) C->D E Extract icorr and Ecorr D->E F Calculate Inhibition Efficiency (IE%) E->F G Assess Performance F->G

Caption: Logical flow for evaluating corrosion inhibition performance.

Future Outlook and Speculative Applications

Beyond these two well-grounded applications, the structure of (3-Formyl-2-methyl-indol-1-yl)-acetic acid suggests other exciting possibilities in material science:

  • Sensor Development: The indole nucleus is known to be fluorescent. The aldehyde group can be used as a reactive site to bind specific analytes. A change in the fluorescence properties of the indole ring upon binding could form the basis of a chemosensor.

  • Polymer Synthesis: The bifunctional nature of the molecule allows it to act as a monomer. The carboxylic acid and a derivative of the aldehyde (e.g., after conversion to an alcohol) could participate in condensation polymerization to form novel polyesters or polyamides with embedded indole units, potentially leading to materials with interesting optical or conductive properties.

  • Drug Delivery Systems: The molecule could be used as a linker to attach drugs to a carrier molecule or nanoparticle. The indole moiety might facilitate cell membrane penetration, while the linker could be designed for controlled release of the drug.

These areas represent fertile ground for future research and underscore the potential of (3-Formyl-2-methyl-indol-1-yl)-acetic acid as a valuable, multifunctional building block in the design of advanced materials.

References

  • Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Chemical Record. [Link]

  • Recent Advances on Direct Functionalization of Indoles in Aqueous Media. The Chemical Record. [Link]

  • Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International Journal of Biological Macromolecules. [Link]

  • Recent advances in functionalization of indoles. ResearchGate. [Link]

  • Expanding Indole Chemistry: A Breakthrough in Regioselective C5–H Functionaliz
  • Indole-Containing Metal Complexes and Their Medicinal Applications. National Institutes of Health. [Link]

  • 3 Formyl Indole 2 Acetic Acid. Scribd. [Link]

  • Indole-3-acetic acid. Wikipedia. [Link]

  • Indole 3 Acetic Acid (IAA). USCN Business. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. National Institutes of Health. [Link]

  • Corrosion inhibition of indole-3-acetic acid on mild steel in 0.5 M HCl. ResearchGate. [Link]

  • Development of an Haa1-based biosensor for acetic acid sensing in Saccharomyces cerevisiae. FEMS Yeast Research. [Link]

  • (3-Formyl-1-indolyl)acetic acid. CD BioSciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability and degradation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Technical Support Center: (3-Formyl-2-methyl-indol-1-yl)-acetic acid A Guide to Stability, Degradation, and Experimental Best Practices Welcome to the technical support resource for (3-Formyl-2-methyl-indol-1-yl)-acetic...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Formyl-2-methyl-indol-1-yl)-acetic acid

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support resource for (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are actively working with this compound. Given the inherent reactivity of the indole nucleus and the aldehyde functional group, understanding the stability profile of this molecule is paramount for ensuring experimental reproducibility, maintaining biological activity, and developing robust analytical methods.

This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound. We will explore potential degradation pathways based on established indole chemistry, provide actionable troubleshooting advice for common experimental issues, and detail rigorous protocols for conducting your own stability assessments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Q1: What are the optimal long-term storage conditions for this compound?

As a solid, (3-Formyl-2-methyl-indol-1-yl)-acetic acid should be stored at 2-8°C, protected from light and moisture.[1] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to mitigate oxidative degradation. Once in solution, stability decreases significantly. Solutions should be prepared fresh for each experiment. If short-term storage of a stock solution is unavoidable, it should be aliquoted into tightly sealed vials, purged with inert gas, and stored at -20°C or below for no more than a few days.

Q2: What are the most likely degradation pathways for this molecule?

Based on its structure, two primary degradation pathways are predicted:

  • Oxidation of the Aldehyde: The C3-formyl (aldehyde) group is highly susceptible to oxidation, converting it to the corresponding carboxylic acid, (2-methyl-1-(carboxymethyl)-1H-indole-3-yl)carboxylic acid. This is one of the most common failure modes for aldehyde-containing compounds.

  • Oxidation of the Indole Ring: The electron-rich indole nucleus is prone to oxidation. This can lead to the formation of various oxindole derivatives or oligomeric/polymeric materials, often observed as a yellowing or browning of the compound.[2] The presence of the C2-methyl group may prevent oxidation at that specific position, a known reaction for indole-3-acetic acid (IAA) itself.[3]

Q3: How does pH affect the stability of the compound in solution?

The compound's stability is pH-dependent.

  • Basic Conditions (pH > 8): Basic conditions can facilitate aerial oxidation of the indole ring. Furthermore, if the compound were an ester, it would be susceptible to base-catalyzed hydrolysis; however, as a carboxylic acid, it will exist as a carboxylate salt.

  • Acidic Conditions (pH < 4): While the N-acetic acid and C3-formyl groups are generally stable to mild acid, strong acidic conditions could potentially promote polymerization or other complex reactions, though this is generally less of a concern than oxidation.

Q4: Is (3-Formyl-2-methyl-indol-1-yl)-acetic acid sensitive to light?

Yes, indole derivatives are known to be photosensitive.[4][5][6] Exposure to light, particularly UV light, can generate excited states that lead to the formation of radical species, accelerating oxidative degradation and potentially leading to complex photoreactions.[7] All work with this compound and its solutions should be performed in amber vials or with laboratory lights dimmed, and exposure to direct sunlight should be strictly avoided.

Troubleshooting Guide: Common Experimental Issues

This section provides a cause-and-effect framework for troubleshooting common problems encountered during experimentation.

Observed Issue Potential Scientific Cause Recommended Action & Rationale
Appearance of a new, more polar peak in HPLC analysis. This is a classic sign of the aldehyde group oxidizing to a carboxylic acid. The resulting di-acid is significantly more polar and will have a shorter retention time on a reverse-phase column.Action: Confirm the identity of the new peak using LC-MS. The expected mass would be M+16 (addition of an oxygen atom). Rationale: Mass spectrometry provides definitive evidence of the oxidative degradation, confirming the instability and guiding future handling procedures.
Solid compound or solution turns yellow/brown over time. This discoloration is characteristic of the oxidation and subsequent polymerization of the indole ring. This process forms complex, colored chromophores.Action: Discard the discolored material as its purity is compromised. For future work, store the solid under an inert atmosphere (N₂ or Ar) and in the dark. When preparing solutions, consider de-gassing the solvent and adding an antioxidant like BHT (Butylated hydroxytoluene) if compatible with your downstream application.
Loss of biological activity or potency in an assay. The observed biological activity is directly tied to the compound's specific structure. Degradation, either through aldehyde oxidation or indole ring cleavage, will alter the molecule's conformation and ability to interact with its biological target.Action: Immediately perform a purity analysis (e.g., HPLC, NMR) on the batch of compound being used. Compare this to the data from a freshly opened or newly synthesized batch. Rationale: This self-validating check directly correlates the loss of activity with a measurable loss in purity, confirming that compound stability is the root cause.
Inconsistent results between experimental replicates. This often points to on-the-bench degradation during the experimental procedure. The time the compound spends in solution (especially in aqueous buffers exposed to air and light) can be sufficient for significant degradation to occur.Action: Prepare a fresh solution of the compound immediately before adding it to your assay. Minimize the time the solution is exposed to ambient conditions. If an experiment has a long incubation time, run a parallel control where the compound is incubated in the assay medium alone and re-analyzed by HPLC at the end to quantify the extent of degradation during the experiment itself.

Experimental Protocols & Methodologies

Adherence to rigorous, well-defined protocols is essential for generating reliable data. The following sections provide detailed methodologies for assessing the stability of (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are a cornerstone of pharmaceutical development, designed to deliberately degrade the molecule to understand its liabilities.[8][9][10] This protocol provides a framework for identifying potential degradants and developing a stability-indicating analytical method.

Objective: To identify the degradation products of (3-Formyl-2-methyl-indol-1-yl)-acetic acid under various stress conditions.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution in a 1:1 ratio in amber vials.

  • Hydrolytic Stress:

    • Acid: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral: Purified Water. Incubate at 60°C for 24 hours.

  • Oxidative Stress:

    • 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Stress:

    • Store the solid compound in an oven at 60°C for 48 hours. Dissolve in the stock solvent for analysis.

  • Photolytic Stress:

    • Expose the stock solution in a photochemically transparent container (e.g., quartz or clear glass) to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis:

    • Prior to injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze all stressed samples, a non-stressed control (time zero), and a blank (solvent only) by HPLC-UV (and preferably HPLC-MS).

Data Interpretation: The goal is to achieve 5-20% degradation. If degradation is excessive, reduce the time or temperature. If no degradation is observed, increase the stressor concentration, time, or temperature. Compare the chromatograms to identify new peaks, which represent potential degradation products.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTypical ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M - 1 M HCl60°C, 24-48hDegradation of impurities, potential side-chain reactions
Base Hydrolysis 0.1 M - 1 M NaOH60°C, 24-48hPromotes oxidation, potential decarboxylation
Oxidation 3% - 30% H₂O₂Room Temp, 24hOxidation of aldehyde and indole ring
Thermal Dry Heat60-80°C, 48hAssesses intrinsic thermal stability
Photolytic ICH Q1B Light SourceRoom TempLight-induced oxidation and rearrangement
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.

Starting Methodological Parameters:

  • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound (~254 nm and ~300 nm).

  • Injection Volume: 10 µL

Method Validation: Inject the samples from the forced degradation study. A successful stability-indicating method will show baseline resolution between the parent peak and all degradant peaks. The peak purity of the parent compound should be assessed using the DAD to ensure it is not co-eluting with any degradants.

Visualization of Degradation & Workflow

Predicted Degradation Pathways

The following diagram illustrates the primary chemical transformations that (3-Formyl-2-methyl-indol-1-yl)-acetic acid is likely to undergo upon degradation. The primary sites of vulnerability are the C3-aldehyde and the indole ring itself.

G cluster_main Predicted Degradation Pathways parent (3-Formyl-2-methyl-indol-1-yl)-acetic acid (Parent Compound) product1 (2-methyl-1-(carboxymethyl)-1H-indole-3-yl)carboxylic acid (Aldehyde Oxidation Product) parent->product1 Oxidizing Agents (e.g., H₂O₂, Air) product2 Oxindole Derivatives (Ring Oxidation Products) parent->product2 Oxidizing Agents, Light, Strong Base product3 Colored Oligomers/Polymers product2->product3 Further Oxidation/ Polymerization

Caption: Predicted degradation routes for the target compound.

Forced Degradation Experimental Workflow

This workflow provides a systematic approach to stress testing, ensuring all conditions are evaluated methodically for a comprehensive stability profile.

G cluster_workflow Forced Degradation Study Workflow start Prepare 1 mg/mL Stock Solution stress Expose Aliquots to Stress Conditions Acid (HCl) Base (NaOH) Oxidant (H₂O₂) Heat Light (ICH Q1B) start->stress neutralize Neutralize Acid/Base Samples Dilute All Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze compare Compare stressed sample chromatograms to T=0 control analyze->compare end Identify Degradation Products & Elucidate Pathways compare->end

Caption: Step-by-step workflow for conducting a forced degradation study.

References

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in (3-Formyl-2-methyl-indol-1-yl)-acetic acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This guide provides in-depth troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and handling, with a particular focus on the identification and mitigation of byproduct formation. Our approach is grounded in mechanistic principles and validated analytical methods to ensure the integrity of your research.

I. Understanding the Core Synthesis: The Vilsmeier-Haack Reaction

The most common and efficient method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction is central to the synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, starting from (2-methyl-indol-1-yl)-acetic acid. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent then attacks the electron-rich indole nucleus, leading to formylation.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields in the Vilsmeier-Haack formylation of indole derivatives can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[4]

  • Suboptimal temperature: The reaction temperature can significantly influence the outcome. While the reaction is often carried out at or below room temperature, some substrates may require heating to proceed at a reasonable rate.[5] However, excessive heat can lead to degradation and byproduct formation.

  • Moisture sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Stoichiometry of reagents: The molar ratio of the substrate to the Vilsmeier reagent is critical. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can promote side reactions.

Q2: My final product is discolored, even after purification. What could be the reason?

Discoloration often points to the presence of minor, highly colored impurities. These can arise from:

  • Oxidation: Indole derivatives, especially those with electron-donating groups, can be susceptible to oxidation, leading to the formation of colored byproducts. 2-methylindoles, in particular, can be prone to auto-oxidation.[6]

  • Polymerization: Under strongly acidic conditions or elevated temperatures, indoles can polymerize, forming complex, often colored, mixtures that are difficult to remove.

  • Residual starting materials or reagents: Incomplete reaction or purification can leave traces of starting materials or colored intermediates.

Q3: I am observing multiple spots on my TLC plate. How do I identify the major byproducts?

The appearance of multiple spots on a TLC plate is a clear indication of byproduct formation. Identifying these impurities is the first step in troubleshooting. A systematic approach is necessary, combining chromatographic separation with spectroscopic analysis.

III. Troubleshooting Guide: Identifying and Mitigating Byproducts

This section provides a structured approach to identifying and addressing the formation of common byproducts in the synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Issue 1: Presence of Unreacted Starting Material
  • Identification:

    • TLC: Compare the reaction mixture to a standard of the starting material, (2-methyl-indol-1-yl)-acetic acid.

    • ¹H NMR: Look for the characteristic signals of the starting material, which will lack the aldehyde proton signal (around 10 ppm).

    • LC-MS: The starting material will have a distinct retention time and a mass corresponding to its molecular weight.

  • Causality & Mitigation:

    • Insufficient Vilsmeier Reagent: Ensure at least a stoichiometric amount of the Vilsmeier reagent is used. A slight excess (1.1-1.5 equivalents) is often beneficial.

    • Low Reaction Temperature: If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor carefully to avoid degradation.

    • Poor Reagent Quality: Use freshly opened or properly stored POCl₃ and anhydrous DMF.

Issue 2: Formation of Di-formylated or Other Over-reacted Species
  • Identification:

    • LC-MS: Look for masses higher than the desired product. While formylation is highly regioselective for the C3 position in indoles, under harsh conditions, further reactions can occur.

    • ¹H NMR: The appearance of additional aromatic or aldehyde signals that do not correspond to the desired product could indicate over-reaction.

  • Causality & Mitigation:

    • Excess Vilsmeier Reagent: A large excess of the formylating agent can lead to undesired side reactions.

    • Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can promote the formation of these byproducts.

Issue 3: Hydrolysis of the Acetic Acid Side Chain
  • Identification:

    • LC-MS: Search for a mass corresponding to 3-formyl-2-methyl-indole (loss of the acetic acid group).

    • ¹H NMR: The absence of the characteristic singlet for the -CH₂- group of the acetic acid moiety would be indicative of this byproduct.

  • Causality & Mitigation:

    • Harsh Work-up Conditions: The aqueous work-up to hydrolyze the iminium intermediate should be performed under controlled pH and temperature to avoid cleavage of the N-acetic acid group.

Issue 4: Products of Oxidative Degradation
  • Identification:

    • LC-MS: Look for masses corresponding to the addition of one or more oxygen atoms to the product molecule.

    • ¹H and ¹³C NMR: Significant changes in the aromatic region of the NMR spectra can suggest oxidation of the indole ring.

  • Causality & Mitigation:

    • Exposure to Air: Minimize the exposure of the reaction mixture and the final product to air, especially at elevated temperatures.[6]

    • Storage Conditions: Store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is often recommended for indole derivatives).

IV. Analytical Protocols for Byproduct Identification

A robust analytical workflow is essential for the successful identification of impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating the desired product from byproducts and unreacted starting materials.

Protocol: Reversed-Phase HPLC for Purity Assessment

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often most effective.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) is recommended to ensure all components are observed.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition or a suitable solvent like methanol.

B. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the components in a mixture.

Protocol: LC-MS Analysis

  • Couple the HPLC system described above to a mass spectrometer (e.g., ESI-Q-TOF).

  • Operate the mass spectrometer in both positive and negative ion modes to maximize the chances of detecting all species.

  • Analyze the mass spectra of the peaks separated by HPLC to determine their molecular weights. This will allow for the tentative identification of byproducts based on their predicted molecular formulas.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, allowing for the definitive identification of impurities once they are isolated or present in sufficient quantity in a mixture.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Analysis:

    • ¹H NMR: Look for the characteristic aldehyde proton (singlet, ~10 ppm), the methylene protons of the acetic acid group (singlet), the methyl group protons (singlet), and the aromatic protons. The integration of these signals can provide information on the relative amounts of different species.

    • ¹³C NMR: The carbonyl carbon of the aldehyde and the carboxylic acid, as well as the carbons of the indole ring, will have characteristic chemical shifts.

    • Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for elucidating the structures of unknown byproducts.

Table 1: Predicted ¹H and ¹³C NMR Data for (3-Formyl-2-methyl-indol-1-yl)-acetic acid

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment
Aldehyde-H~10.1s-CHO
Aromatic-H~7.2 - 8.2mIndole ring protons
Methylene-H~5.0s-CH₂-COOH
Methyl-H~2.7s-CH₃
Carboxylic Acid-H~12-13br s-COOH
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Aldehyde C=O~185-CHO
Carboxylic Acid C=O~170-COOH
Aromatic C~110 - 140Indole ring carbons
Methylene C~48-CH₂-COOH
Methyl C~12-CH₃

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

V. Workflow and Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting byproduct formation in your reaction.

TroubleshootingWorkflow start Reaction Performed tlc TLC Analysis start->tlc single_spot Single Major Spot tlc->single_spot Clean Reaction multiple_spots Multiple Spots tlc->multiple_spots Impure Reaction purify Purification Successful single_spot->purify lcms LC-MS Analysis multiple_spots->lcms nmr NMR Analysis of Fractions/Mixture lcms->nmr identify_byproducts Identify Byproducts (Starting Material, Over-reaction, Degradation) nmr->identify_byproducts optimize Optimize Reaction Conditions (Stoichiometry, Temp., Time, Work-up) identify_byproducts->optimize re_run Re-run Reaction optimize->re_run re_run->tlc

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

Vilsmeier-Haack Reaction Mechanism

This diagram outlines the key steps in the Vilsmeier-Haack formylation of an indole.

VilsmeierHaack dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) dmf->vilsmeier_reagent pocls POCl₃ pocls->vilsmeier_reagent electrophilic_attack Electrophilic Attack vilsmeier_reagent->electrophilic_attack indole (2-methyl-indol-1-yl)-acetic acid indole->electrophilic_attack iminium_intermediate Iminium Intermediate electrophilic_attack->iminium_intermediate hydrolysis Aqueous Work-up iminium_intermediate->hydrolysis product (3-Formyl-2-methyl-indol-1-yl)-acetic acid hydrolysis->product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on an indole substrate.

VI. References

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (n.d.). MDPI. Retrieved December 12, 2023, from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 783-790.

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2018). ResearchGate. Retrieved December 12, 2023, from [Link]

  • 3 Formyl Indole 2 Acetic Acid. (n.d.). Scribd. Retrieved December 12, 2023, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved December 12, 2023, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2023, from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 783-790.

  • Vilsmeier haack reaction. (2016). Slideshare. Retrieved December 12, 2023, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]

  • Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). (2013). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 783-790.

  • 3-Substituted indole: A review. (2019). International Journal of Chemical Studies, 7(2), 123-131.

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2567–2585.

  • Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica, 7(10), 309-319.

  • A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME RECENT DRUGS. (2022). World Journal of Pharmaceutical Research, 11(9), 622-637.

  • 3-Methyl Indole To 2-Formyl Indole. (n.d.). Scribd. Retrieved December 12, 2023, from [Link]

  • Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. (2019). Journal of Applied Biology & Biotechnology, 7(2), 64-70.

  • Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. (2019). ResearchGate. Retrieved December 12, 2023, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This document is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate and optimize the critical formylation step in their synthetic workflow. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you reduce reaction times while maximizing yield and purity.

Introduction: The Synthetic Challenge

The synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid typically involves the formylation of the precursor, (2-methyl-indol-1-yl)-acetic acid. The Vilsmeier-Haack reaction is the most common and effective method for introducing a formyl group onto the electron-rich C3 position of the indole ring.[1][2][3] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[1]

While robust, the reaction's efficiency and speed are highly sensitive to several parameters. A sluggish reaction not only impacts timelines but can also lead to the degradation of starting materials and the formation of impurities. This guide focuses on diagnosing and solving issues related to slow reaction kinetics.

Troubleshooting Guide: Diagnosing and Solving Slow Reactions

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question: My reaction is incredibly slow, with minimal conversion even after several hours. What are the primary causes?

Answer: A slow or stalled Vilsmeier-Haack reaction can almost always be traced back to one of three areas: reagent quality, reaction temperature, or stoichiometry.

  • Cause 1: Poor Reagent Quality & Moisture

    • The "Why": The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the Vilsmeier reagent and hydrolyze the POCl₃, rendering them inactive. DMF is hygroscopic and can absorb atmospheric moisture; it can also decompose over time to form amines, which can cause side reactions.[4]

    • Solution:

      • Use Anhydrous Solvents: Always use a freshly opened bottle of anhydrous DMF or DMF purified by standard drying procedures.

      • Verify POCl₃ Quality: Use freshly distilled or a new bottle of POCl₃. Avoid using old bottles that may have been exposed to air.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Cause 2: Sub-Optimal Reaction Temperature

    • The "Why": Like most chemical reactions, the Vilsmeier-Haack formylation has an activation energy barrier that must be overcome.[5] The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and typically performed at 0°C. However, the subsequent electrophilic attack on the indole ring may require higher temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be extremely slow.[6]

    • Solution:

      • Controlled Heating: After the initial formation of the Vilsmeier reagent at low temperature (e.g., 0°C), try gradually increasing the temperature of the reaction mixture. Monitor the progress by Thin Layer Chromatography (TLC). A common strategy is to let the reaction stir at room temperature first, followed by gentle heating to 40-60°C if necessary.

      • Systematic Optimization: If the reaction is critical, perform a systematic optimization study. See the protocol in Section 4 for guidance.

  • Cause 3: Incorrect Stoichiometry

    • The "Why": The reaction requires at least one equivalent of both DMF and POCl₃ to form the Vilsmeier reagent, which then reacts with the indole substrate. Using a sub-stoichiometric amount of the formylating agents will naturally lead to incomplete conversion. Often, a slight excess of the Vilsmeier reagent is used to ensure the reaction goes to completion.

    • Solution:

      • Review Molar Ratios: Double-check your calculations. A typical starting point is to use 1.2 to 1.5 equivalents of both DMF and POCl₃ relative to the indole substrate.

      • Order of Addition: Ensure the Vilsmeier reagent is pre-formed by adding POCl₃ to DMF before adding the indole substrate. This ensures the electrophile is readily available for the reaction.

Question: The reaction seems to proceed, but I get a low yield of a messy product mixture. Could this be related to reaction time?

Answer: Yes, absolutely. Excessively long reaction times or unnecessarily high temperatures, often used to force a slow reaction to completion, can lead to side reactions and product degradation.

  • Potential Side Reactions:

    • Resinification: Indoles can be sensitive to strongly acidic conditions, and prolonged exposure can lead to polymerization or decomposition, resulting in tar-like substances.

    • Side-Chain Reactions: The acetic acid moiety contains a carboxylic acid group which could potentially react under harsh conditions, although this is less common with the Vilsmeier reagent itself.

    • Byproduct Formation: Impurities in reagents can lead to unexpected products. For instance, amine impurities in DMF can lead to the formation of 3-cyanoindole byproducts under certain conditions.[4]

  • Troubleshooting Strategy:

    • Monitor Closely: The key is to stop the reaction as soon as the starting material is consumed. Use TLC or LC-MS to monitor the reaction's progress diligently.

    • Optimize for Time and Temperature: The goal is to find the lowest possible temperature and shortest possible time that gives full conversion. This minimizes the window for side reactions to occur. Refer to the optimization table below for a structured approach.

    • Purification: If side products are unavoidable, focus on purification. Column chromatography using a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) or recrystallization are effective methods for purifying indole derivatives.[7][8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a slow formylation reaction.

TroubleshootingWorkflow Start Reaction is Slow or Stalled CheckReagents Step 1: Verify Reagent Quality - Anhydrous DMF? - Fresh POCl3? - Inert Atmosphere? Start->CheckReagents ReagentIssue Action: Use fresh, anhydrous reagents under N2/Ar. Restart reaction. CheckReagents->ReagentIssue No CheckTemp Step 2: Evaluate Temperature - Is reaction at 0°C or RT? - Has heating been attempted? CheckReagents->CheckTemp Yes ReagentIssue->Start TempIssue Action: Gradually increase temp. (e.g., to 40-60°C). Monitor by TLC. CheckTemp->TempIssue No CheckStoich Step 3: Confirm Stoichiometry - Are POCl3 & DMF in excess? (1.2-1.5 eq) CheckTemp->CheckStoich Yes Success Problem Resolved TempIssue->Success StoichIssue Action: Adjust molar ratios. Ensure Vilsmeier reagent is pre-formed. CheckStoich->StoichIssue No CheckStoich->Success Yes StoichIssue->Success VilsmeierMechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack Indole (2-methyl-indol-1-yl) -acetic acid Indole->Intermediate Product (3-Formyl-2-methyl-indol-1-yl) -acetic acid Intermediate->Product Hydrolysis H2O H2O Work-up H2O->Intermediate

Sources

Optimization

Technical Support Center: Purification of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Welcome to the dedicated technical support guide for the purification of (3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS 432001-45-1). This resource is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS 432001-45-1). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this bifunctional indole derivative. The presence of both a carboxylic acid and an aldehyde group on the indole scaffold presents unique challenges that require careful consideration of purification strategies to ensure high purity and stability.

This guide provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by relevant literature.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues you may encounter during the purification of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, offering causative explanations and actionable solutions.

Problem 1: Oily Residue or Failure to Crystallize After Aqueous Work-up

Q: After acidifying the aqueous layer to precipitate my product, I'm getting an oily residue instead of a solid, or the product is not precipitating at all. What's happening and how can I fix it?

A: This is a common issue when purifying compounds with both acidic and moderately lipophilic characteristics. The "oiling out" phenomenon or failure to precipitate can be attributed to several factors:

  • Residual Organic Solvents: Incomplete removal of the extraction solvent (e.g., ethyl acetate, dichloromethane) can lead to the formation of a supersaturated solution where the product remains dissolved or separates as an oil.

  • Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or byproducts, can act as eutectic contaminants, depressing the melting point and hindering crystal lattice formation.

  • Insufficient Acidification: The carboxylic acid may not be fully protonated if the pH of the aqueous solution is not sufficiently low, leading to partial salt formation and increased water solubility.

  • Ensure Complete Solvent Removal: After the initial extraction, if you have back-extracted the product into a basic aqueous solution, ensure the aqueous layer is thoroughly washed with a non-polar solvent like hexane to remove residual organic impurities. Before acidification, gently warm the aqueous solution under vacuum to remove any remaining volatile organic solvents.

  • Optimize pH for Precipitation: Use a pH meter to ensure the aqueous solution is acidified to a pH of 2-3 with an acid like 1M HCl.[1] This ensures complete protonation of the carboxylate. Stir the solution vigorously during acidification to promote uniform precipitation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the solution to initiate crystallization.

    • Cooling: Slowly cool the solution in an ice bath to decrease the solubility of the product. Avoid crash cooling, as this can lead to the formation of small, impure crystals.

  • Solvent-Assisted Precipitation: If the product still oils out, you can try adding a small amount of a miscible anti-solvent, such as cold hexane or heptane, to the oily mixture with vigorous stirring. This can sometimes shock the system into forming a solid.

Problem 2: Broad or Tailing Peaks in Reverse-Phase HPLC Analysis

Q: My HPLC analysis of the purified product shows broad or tailing peaks. How can I improve the peak shape?

A: Poor peak shape in reverse-phase HPLC for a molecule like (3-Formyl-2-methyl-indol-1-yl)-acetic acid is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: The carboxylic acid can interact with residual, un-capped silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Insufficiently Buffered Mobile Phase: The ionization state of the carboxylic acid can change during its transit through the column if the mobile phase pH is not well-controlled, resulting in peak broadening.

  • Metal Chelation: The presence of the aldehyde and carboxylic acid moieties could potentially lead to chelation with trace metals in the HPLC system, causing peak distortion.

Caption: A stepwise approach to troubleshooting poor peak shape in HPLC.

A typical starting point for HPLC analysis of indole carboxylic acids is a C18 column with a gradient elution using a mobile phase of acetonitrile and water, with an acid modifier to suppress the ionization of the carboxylic acid.[2][3]

ParameterRecommended ConditionRationale
Stationary Phase High-purity C18 or C8, 3-5 µmMinimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidSuppresses ionization of the carboxylic acid, leading to better retention and peak shape.[4]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Acetic AcidOrganic modifier for elution.
Gradient 10-90% B over 20-30 minutesTo elute the compound and any impurities with different polarities.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnStandard analytical flow rate.
Detection UV at ~254 nm and ~300 nmIndole rings have strong UV absorbance.
Problem 3: Presence of a Persistent, Less Polar Impurity in TLC and HPLC

Q: I have a persistent impurity that runs slightly higher (less polar) than my product on TLC and elutes just before it in reverse-phase HPLC. What could it be and how do I remove it?

A: This impurity is likely the corresponding methyl or ethyl ester of your target compound, (3-Formyl-2-methyl-indol-1-yl)-acetic acid methyl ester or ethyl ester. This is a common impurity if the synthesis involves the hydrolysis of an ester precursor.

  • Incomplete Hydrolysis: The saponification reaction to convert the ester to the carboxylic acid may not have gone to completion.[1]

  • Drive the Hydrolysis to Completion: Before extensive purification, you can re-subject the crude material to the hydrolysis conditions. Heat the material under reflux with an excess of aqueous sodium hydroxide or lithium hydroxide, then re-acidify to precipitate the pure carboxylic acid. Monitor the reaction by TLC until the ester spot is no longer visible.

  • Chromatographic Separation: If the amount of ester impurity is small, it can be removed by flash column chromatography. The carboxylic acid will be more polar and will have a lower Rf value on silica gel.

Flash_Chromatography cluster_0 Setup cluster_1 Elution A 1. Slurry pack a silica gel column in the chosen eluent. B 2. Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate) and adsorb onto a small amount of silica gel. A->B C 3. Evaporate the solvent from the silica-adsorbed sample. B->C D 4. Dry-load the sample onto the top of the column. C->D E 5. Begin elution with a non-polar solvent (e.g., hexane or dichloromethane). F 6. Gradually increase the polarity of the eluent by adding ethyl acetate. E->F G 7. Collect fractions and monitor by TLC. F->G H 8. Combine pure fractions containing the desired product. G->H

Caption: Workflow for purification by flash column chromatography.

A gradient elution system is recommended for effective separation. Start with a non-polar eluent and gradually increase the polarity. For example, a gradient of 10% to 50% ethyl acetate in hexane is a good starting point. The ester will elute first, followed by the more polar carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely side-products from the synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid?

A1: The synthesis likely involves N-alkylation of 2-methylindole with an acetate equivalent, followed by a Vilsmeier-Haack formylation. Potential side-products include:

  • Unreacted Starting Materials: 2-methyl-1H-indole-1-acetic acid.

  • Over-formylation Products: Although less likely at the 2-position due to steric hindrance, diformylation is a possibility under harsh conditions.

  • Byproducts from Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent can sometimes lead to the formation of chloro-iminium salt intermediates that, if not fully hydrolyzed, can result in other impurities.[5]

  • Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, yielding (1-carboxymethyl-2-methyl-1H-indol-3-yl)carboxylic acid, especially if the compound is exposed to air and light for extended periods. Indole-3-carbaldehyde is known to be easily oxidized to indole-3-carboxylic acid.[6]

  • Condensation Products: Indole aldehydes can undergo self-condensation or react with unformylated indole acetic acid.[7]

Q2: What are the recommended storage conditions for the purified compound?

A2: Due to the presence of the aldehyde and the indole ring, the compound is susceptible to oxidation and degradation. For long-term storage, it is recommended to:

ParameterRecommended ConditionRationale
Temperature -20°CTo slow down potential degradation pathways.
Atmosphere Under an inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde and the indole ring.
Light In an amber vial or protected from lightTo prevent light-catalyzed degradation.
Moisture In a tightly sealed container with a desiccantTo prevent hydrolysis of any potential ester impurities and minimize water-catalyzed degradation.

Q3: Can I use recrystallization for the final purification step? What solvents are recommended?

A3: Yes, recrystallization is an excellent final purification step to obtain highly pure, crystalline material. The choice of solvent is crucial. Based on the structure and data from similar indole derivatives, the following solvent systems are recommended:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly to form crystals. This is a good system for removing more polar and non-polar impurities.[8]

  • Ethyl Acetate/Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane as an anti-solvent until turbidity is observed. Cool slowly. This system is effective for removing non-polar impurities.

  • Toluene: Toluene can be a good single-solvent system for recrystallization of indole derivatives.[8] Dissolve the compound in hot toluene and allow it to cool slowly.

Always perform small-scale solvent screening tests to determine the optimal solvent system for your specific batch of material.

References

  • Lechón, M., et al. (2016). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 82(13), 3945-3955. Available from: [Link]

  • Barba, V., et al. (2014). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 19(8), 11828-11841. Available from: [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1569-1576. Available from: [Link]

  • Scribd. (n.d.). 3 Formyl Indole 2 Acetic Acid. Available from: [Link]

  • Wikipedia. (2025). Indole-3-carbaldehyde. Available from: [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Available from: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available from: [Link]

  • Wikipedia. (2025). Self-condensation. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • SIELC. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. Available from: [Link]

  • LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • de Souza, R. O., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Brazilian Journal of Microbiology, 43(1), 138-145. Available from: [Link]

  • Chen, Q., et al. (2018). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 23(8), 1877. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Welcome to the technical support center for the synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this importa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. Our focus is to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a core emphasis on identifying and minimizing side reactions to improve yield, purity, and process reproducibility.

Introduction: The Synthetic Challenge

The target molecule, (3-Formyl-2-methyl-indol-1-yl)-acetic acid, is typically synthesized via the Vilsmeier-Haack formylation of its precursor, (2-methyl-indol-1-yl)-acetic acid. The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] It involves the in-situ formation of an electrophilic chloroiminium salt, the "Vilsmeier reagent," which then undergoes electrophilic aromatic substitution with the indole ring.[3][4][5] While effective, the high reactivity of the indole nucleus and the Vilsmeier reagent can lead to a number of undesired side reactions, complicating purification and reducing overall yield.

This guide provides a structured approach to troubleshooting these issues, explaining the causality behind experimental choices and offering robust, validated protocols.

Part 1: The Primary Reaction Pathway & Mechanism

The synthesis proceeds in two main stages: the formation of the Vilsmeier reagent and its subsequent reaction with the indole substrate, followed by hydrolysis.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent ([ (CH₃)₂N=CHCl]⁺).[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent.[6] This disrupts the ring's aromaticity, forming a resonance-stabilized cationic intermediate.

  • Hydrolysis: During aqueous work-up, the resulting iminium salt is hydrolyzed to yield the final 3-formyl indole product.[3][6]

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF VR Vilsmeier Reagent ([ (CH₃)₂N=CHCl]⁺) DMF->VR + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate VR->Intermediate Electrophilic Attack Indole (2-methyl-indol-1-yl) -acetic acid Indole->Intermediate + Vilsmeier Reagent Product (3-Formyl-2-methyl-indol-1-yl) -acetic acid Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: The Vilsmeier-Haack reaction mechanism.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction resulted in a low or negligible yield of the desired product. What went wrong?

A1: This is a frequent issue often traced back to the Vilsmeier reagent or reaction conditions.

  • Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. Using wet DMF or conducting the reaction open to the atmosphere will rapidly quench the reagent, preventing formylation.

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried before use.

      • Use high-purity, anhydrous DMF. If in doubt, distill it over a suitable drying agent.

      • Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Potential Cause 2: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

    • Troubleshooting Steps:

      • Typically, 1.1 to 1.5 equivalents of both DMF and POCl₃ relative to the indole substrate are recommended.

      • Add the POCl₃ dropwise to the DMF at a low temperature (0 °C) to ensure controlled formation of the reagent before adding the indole.[8]

  • Potential Cause 3: Premature Degradation of the Carboxylic Acid. The acidic reaction conditions can potentially lead to decarboxylation if the temperature is too high or the reaction time is excessively long.

    • Troubleshooting Steps:

      • Maintain strict low-temperature control throughout the reaction.

      • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) and proceed to work-up as soon as the starting material is consumed.

Q2: The reaction mixture turned into a dark, intractable tar or resin. Is it salvageable?

A2: The formation of resinous byproducts is a classic side reaction in indole chemistry, especially under strong acidic conditions. Salvaging the product from this mixture is often difficult and results in very low yields. Prevention is the best strategy.

  • Potential Cause: Acid-Catalyzed Polymerization. The electron-rich indole nucleus is susceptible to self-condensation or polymerization, a reaction that is accelerated by strong acids and higher temperatures.[9]

    • Preventative Measures:

      • Strict Temperature Control: The primary defense is maintaining a low temperature (0 to 10 °C) during the addition of reagents and throughout the reaction.

      • Controlled Reagent Addition: Add the indole substrate slowly to the pre-formed Vilsmeier reagent. This ensures that the indole is immediately consumed by the formylating agent rather than reacting with itself.

      • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Use TLC to determine the optimal endpoint.

Q3: My TLC plate shows multiple spots, indicating a mixture of products. What are they and how can I avoid them?

A3: Multiple products often indicate over-reaction or reaction at unintended sites.

  • Potential Cause 1: Di-formylation. While the C3 position is the most nucleophilic, using a large excess of a highly reactive Vilsmeier reagent, especially at elevated temperatures, can sometimes lead to a second formylation. In the case of 2-methyl indoles, this could potentially lead to the formation of malondialdehydes from reaction at the 2-methyl group.[10][11]

    • Preventative Measures:

      • Carefully control the stoichiometry. Avoid using more than 1.5 equivalents of the Vilsmeier reagent.

      • Maintain low reaction temperatures to enhance selectivity.

  • Potential Cause 2: Formation of Colored Byproducts. Indole derivatives can be sensitive to air and light, leading to the formation of colored impurities through oxidation.

    • Preventative Measures:

      • Running the reaction under an inert atmosphere minimizes oxidation.

      • Protecting the reaction from direct light can also be beneficial.

      • Prompt work-up and purification after the reaction is complete are crucial.

Troubleshooting_Logic Start Problem Observed LowYield Low / No Yield Start->LowYield TarryMixture Dark / Tarry Mixture Start->TarryMixture MultipleSpots Multiple Spots on TLC Start->MultipleSpots Cause_Reagent Cause: Inactive Reagent LowYield->Cause_Reagent Cause_Stoich Cause: Incorrect Stoichiometry LowYield->Cause_Stoich Cause_Polymer Cause: Polymerization TarryMixture->Cause_Polymer Cause_OverReact Cause: Over-Formylation MultipleSpots->Cause_OverReact Cause_Oxidation Cause: Oxidation MultipleSpots->Cause_Oxidation Solution_Reagent Solution: Use Anhydrous Reagents & Inert Atmosphere Cause_Reagent->Solution_Reagent Solution_Stoich Solution: Use 1.1-1.5 eq. of Vilsmeier Reagent Cause_Stoich->Solution_Stoich Solution_Polymer Solution: Strict Low Temp Control (0-10 °C) Cause_Polymer->Solution_Polymer Solution_OverReact Solution: Control Stoichiometry & Temperature Cause_OverReact->Solution_OverReact Solution_Oxidation Solution: Use Inert Atmosphere Cause_Oxidation->Solution_Oxidation

Caption: A troubleshooting decision tree for common synthesis issues.

Part 3: Optimized Experimental Protocols

Adherence to a robust protocol is critical for success. The following procedures have been optimized to minimize common side reactions.

Protocol 1: Optimized Synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Materials:

  • (2-methyl-indol-1-yl)-acetic acid

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃), ice-cold

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (1.2 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.1 eq.) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.[12]

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent.

  • Formylation Reaction: Dissolve (2-methyl-indol-1-yl)-acetic acid (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Add the indole solution dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Allow the reaction to stir at 0-5 °C. Monitor its progress every 30 minutes using TLC (See Protocol 2). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. This quenches the reaction and hydrolyzes the iminium intermediate.

  • Stir the mixture for 1 hour, allowing it to reach room temperature.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 30-50% Ethyl Acetate in Hexanes (adjust as needed for optimal separation).

  • Procedure:

    • Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the TLC plate.

    • Develop the plate in the mobile phase.

    • Visualize under a UV lamp (254 nm). The starting material will have a specific Rf value. The product, being more polar due to the aldehyde group, will have a lower Rf value.

    • The reaction is complete when the starting material spot is no longer visible in the RM lane.

Part 4: Data Summary for Reaction Optimization

The following table provides a summary of how key reaction parameters can be adjusted to control the outcome.

ParameterStandard ConditionHigh-Risk Condition (for Side Reactions)Rationale for Optimization
Temperature 0 - 10 °C> 25 °C or uncontrolled exothermLow temperature is critical to prevent polymerization and improve selectivity for C3 formylation.[7]
POCl₃ Equiv. 1.1 - 1.2 eq.> 2.0 eq.A slight excess ensures full conversion, but a large excess increases the risk of di-formylation and resinification.
Atmosphere Inert (N₂ or Ar)AirAn inert atmosphere prevents the oxidation of the electron-rich indole ring, which leads to colored impurities.[7]
Reagent Purity AnhydrousReagents with >0.1% waterMoisture rapidly destroys the Vilsmeier reagent, leading to failed reactions or significantly reduced yields.
Work-up Quench in ice/NaHCO₃Quench in water or acidBasic work-up neutralizes the acidic mixture, hydrolyzes the intermediate, and minimizes acid-catalyzed degradation of the product.[7]

By carefully controlling these parameters and understanding the underlying chemical principles, researchers can successfully navigate the synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, consistently achieving high yields and purity.

References

  • Benchchem. Technical Support Center: Side Reactions in the Formylation of Indole. Accessed December 30, 2025.
  • ResearchGate.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Accessed December 30, 2025.
  • Scribd. 3 Formyl Indole 2 Acetic Acid. Accessed December 30, 2025.
  • Enamine. Vilsmeier Reagent. Accessed December 30, 2025.
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Accessed December 30, 2025.
  • Organic Chemistry Research. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Accessed December 30, 2025.
  • ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Accessed December 30, 2025.
  • Benchchem.
  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Accessed December 30, 2025.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed December 30, 2025.
  • International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed December 30, 2025.
  • Growing Science. Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6-phenyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridin-2-yl)-3,3-dimethyl-5-phenoxy-3H-indole. Accessed December 30, 2025.
  • YouTube. Vilsmeier–Haack reaction of indole. Accessed December 30, 2025.
  • Wikipedia. Vilsmeier reagent. Accessed December 30, 2025.

Sources

Optimization

avoiding experimental artifacts with (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Prepared by the Senior Application Science Team Welcome to the technical support guide for (3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS No. 432001-45-1).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for (3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS No. 432001-45-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on its use and to help you anticipate and troubleshoot potential experimental artifacts. Our goal is to ensure the integrity and reproducibility of your results by combining foundational chemical principles with practical, field-proven insights.

Introduction: Understanding the Molecule

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a member of the indole family, a core scaffold in numerous biologically active compounds and pharmaceuticals.[1][2] Its structure features three key functional groups: an indole ring, a carboxylic acid, and a formyl (aldehyde) group. Each of these moieties contributes to its chemical personality and potential for generating experimental artifacts. The indole ring system is known for its diverse biological activities but also for its susceptibility to photoreactions and metal chelation.[3][4][5] The aldehyde is a reactive electrophile, and the carboxylic acid influences solubility and potential salt formation. This guide will help you navigate these properties to ensure robust and reliable experimental outcomes.

Section 1: Foundational Properties & Proactive Handling

Avoiding artifacts begins with proper handling and a clear understanding of the compound's physical and chemical properties. Many downstream issues can be traced back to suboptimal preparation of stock solutions or improper storage.

1.1 Solubility Profile

Poor aqueous solubility is a primary source of artifacts for many indole derivatives, leading to artificially low bioactivity due to precipitation in assay media.[6]

Q: How should I dissolve and prepare stock solutions of (3-Formyl-2-methyl-indol-1-yl)-acetic acid?

A: Due to the carboxylic acid moiety, the compound's solubility is pH-dependent. It is generally poorly soluble in neutral aqueous solutions.

  • Primary Recommendation (Organic Stock): Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Store this stock at -20°C or -80°C, protected from light.

  • Aqueous Working Solutions: When preparing aqueous working solutions from the organic stock, it is critical to dilute the stock into your final assay buffer slowly while vortexing. Avoid adding the buffer to the stock. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment for Aqueous Solubility: For certain applications, solubility can be enhanced in slightly basic aqueous buffers (pH > 7.5), which will deprotonate the carboxylic acid to its more soluble carboxylate salt. However, be aware that indole rings can be sensitive to harsh basic conditions, which may promote degradation.[7] Always validate compound stability at your working pH (see Section 1.2).

1.2 Stability & Storage

Indole-based compounds can be sensitive to light, temperature, and pH, leading to degradation that can alter activity or produce confounding impurities.[7][8]

Q: What are the optimal storage and handling conditions to prevent degradation?

A:

  • Light Sensitivity: Indole rings can undergo photochemical reactions, including oxidation and dimerization, upon exposure to UV or even ambient laboratory light.[3][4] All solutions should be stored in amber vials or tubes wrapped in aluminum foil. During experiments, minimize exposure by using plates with opaque walls or by working under subdued lighting.

  • Temperature Stability: While solid compound is generally stable at room temperature for short periods, long-term storage should be at -20°C in a desiccated environment. Solutions are more prone to degradation; store them at -80°C for long-term use and avoid repeated freeze-thaw cycles. Indole-3-acetic acid derivatives are known to be susceptible to decarboxylation at elevated temperatures.[7]

  • pH Stability: The stability of the compound in your specific assay buffer should be confirmed. Extreme pH values (both acidic and basic) can catalyze the degradation of the indole ring.[7] It is advisable to prepare fresh working solutions for each experiment from a frozen stock.

Section 2: Troubleshooting Common Experimental Artifacts (FAQ Format)

This section addresses specific issues you may encounter and provides a logical framework for diagnosing the root cause.

Q1: My compound shows variable or lower-than-expected bioactivity. What are the likely causes?

A: This is a common issue often linked to the compound's physical state in the assay.

  • Check for Precipitation: The most frequent cause is poor solubility.[6] Even if not visible to the naked eye, micro-precipitates can drastically lower the effective concentration of your compound. Troubleshooting Step: Before reading your assay, inspect the wells under a microscope. If you see crystals or amorphous precipitate, you must re-optimize your dilution scheme or assay buffer. (See Protocol 3.2).

  • Verify Compound Purity: Impurities from synthesis can compete with or inhibit the activity of the primary compound, leading to inconsistent results.[6] Ensure you have analytical data (e.g., LC-MS, NMR) confirming the purity of your batch.

  • Assess Compound Degradation: If stock solutions are old or have been handled improperly, the active compound may have degraded. Troubleshooting Step: Compare the activity of a freshly prepared solution with your existing one. Run an analytical check (e.g., HPLC) on your stock solution to look for degradation products.

Q2: I'm observing high background signals or non-specific effects in my cell-based assay. What could be the issue?

A: Non-specific activity can arise from the compound's chemical reactivity or physical behavior in solution.

  • Metal Chelation: The indole scaffold and the carboxylic acid group can chelate divalent metal cations (e.g., Zn²⁺, Cu²⁺, Ni²⁺) that may be present in cell culture media or assay buffers.[5][9] This can interfere with metalloenzymes or alter signaling pathways, leading to off-target effects. Troubleshooting Step: If you suspect metal chelation, try adding a mild chelator like EDTA to a control well to see if it reverses the non-specific effect. Be aware that EDTA itself can impact cellular processes.

  • Phototoxicity: As discussed, indole compounds can be photoreactive.[10] When exposed to light, they can generate reactive oxygen species (ROS), leading to non-specific cell death or pathway activation, which can be mistaken for a genuine biological effect. Troubleshooting Step: Run a parallel experiment where one plate is incubated in the dark and another is exposed to normal lab light. A significant difference in results points to a photo-induced artifact. (See Protocol 3.3).

  • Compound Aggregation: At concentrations above its solubility limit, the compound can form aggregates. These aggregates can sequester proteins non-specifically or interfere with optical readouts (e.g., fluorescence, absorbance), causing false-positive signals.

Q3: I suspect my compound is reacting with my assay components. What are the potential reactive sites?

A: The formyl (aldehyde) group is the most likely site of reactivity.

  • Reaction with Nucleophiles: Aldehydes can react with primary amines (e.g., lysine residues on proteins, Tris buffer) to form Schiff bases. They can also react with thiols (e.g., cysteine residues, DTT, β-mercaptoethanol). This covalent modification can lead to irreversible enzyme inhibition or other artifacts.

  • Troubleshooting Step:

    • Avoid using buffers with primary amines (e.g., Tris). Switch to a non-reactive buffer like HEPES or PBS if possible.

    • If your assay requires a reducing agent, be aware of its potential to react with the aldehyde. Run a control to assess the stability of your compound in the presence of the reducing agent over the time course of your experiment.

Section 3: Protocols for Artifact Mitigation

These step-by-step protocols provide a framework for validating your experimental setup.

Protocol 3.1: Preparing and Validating Stock Solutions
  • Preparation: Weigh out the solid compound in a clean, dry vial. Add anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM). Ensure complete dissolution by vortexing; gentle warming (to 30-37°C) can be used but is not ideal due to potential degradation.[7]

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in amber, screw-cap tubes.

  • Storage: Store aliquots at -80°C. For daily use, keep one aliquot at -20°C.

  • Quality Control: After preparation, run an initial analytical test (e.g., LC-MS) to confirm identity and purity. This serves as your baseline (T=0) reference. Re-test an aliquot after 3-6 months or if results become inconsistent.

Protocol 3.2: Kinetic Solubility Assessment in Assay Buffer
  • Preparation: Prepare serial dilutions of your compound in your final assay buffer, starting from a concentration 2-5 times higher than your planned maximum test concentration.

  • Incubation: Incubate the solutions under your exact assay conditions (temperature, time).

  • Analysis: Transfer the solutions to a clear 96-well plate. Measure the absorbance at a wavelength where the compound does not absorb (e.g., 700 nm) or use nephelometry to detect light scattering from insoluble particles. An increase in scattering over time or with concentration indicates precipitation.

Protocol 3.3: Evaluating Compound Photostability
  • Sample Preparation: Prepare two sets of identical samples of your compound diluted in assay buffer at the highest test concentration.

  • Incubation Conditions:

    • Set A (Light-Exposed): Place the samples (e.g., in a 96-well plate) under your normal laboratory lighting conditions, or inside the plate reader if the experiment involves kinetic reads.

    • Set B (Dark Control): Completely wrap the samples in aluminum foil and place them in the same incubator or location as Set A.

  • Time Course: Incubate both sets for the duration of your longest experiment.

  • Analysis: Analyze both sets using your primary assay. A statistically significant difference in the measured endpoint between the light-exposed and dark control samples indicates a light-induced artifact. For a more detailed analysis, you can also analyze the samples by HPLC to quantify the degradation of the parent compound and the appearance of new peaks.

Section 4: Data Summary & Visualizations
Table 1: Chemical & Physical Properties
PropertyValueSource
CAS Number 432001-45-1[11]
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance White to off-white solidN/A
Primary Solvents DMSO, DMFGeneral Chemical Knowledge
Diagrams

Start Unexpected Results (Low Activity, High Background, Poor Reproducibility) Solubility Is the compound soluble in assay buffer? Start->Solubility Stability Is the compound stable under assay conditions? Solubility->Stability Yes Sol_Issue Artifact Source: Precipitation / Aggregation Solubility->Sol_Issue No Reactivity Is the compound reacting with assay components? Stability->Reactivity Yes Stab_Issue Artifact Source: Degradation (Light, Temp, pH) Stability->Stab_Issue No Purity Is the compound pure? Reactivity->Purity No React_Issue Artifact Source: Covalent Modification Reactivity->React_Issue Yes Pur_Issue Artifact Source: Active Impurities Purity->Pur_Issue No cluster_interactions Potential Interactions cluster_artifacts Resulting Artifacts Compound Indole Ring Formyl Group Carboxylic Acid Light Light (UV, Ambient) Compound:indole->Light Metals Metal Ions (M²⁺) Compound:indole->Metals Compound:acid->Metals Nucleophiles Nucleophiles (R-NH₂, R-SH) Compound:formyl->Nucleophiles Photo Photodegradation ROS Generation Light->Photo Chelation Chelation Complex Enzyme Interference Metals->Chelation Covalent Covalent Adduct (e.g., Schiff Base) Nucleophiles->Covalent

Sources

Troubleshooting

methods for increasing the purity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Technical Support Center: (3-Formyl-2-methyl-indol-1-yl)-acetic acid A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for (3-Formyl-2-methyl-indol-1-yl)-acetic acid. As a...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Formyl-2-methyl-indol-1-yl)-acetic acid

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for (3-Formyl-2-methyl-indol-1-yl)-acetic acid. As a Senior Application Scientist, I understand that achieving high purity for this compound is critical for the reliability and reproducibility of your downstream applications, from biological assays to drug formulation. The purity of this intermediate directly impacts the quality and safety of final products.[1] This guide is structured to provide direct, actionable solutions to common purification challenges and answer frequently asked questions encountered in the field.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you might encounter during your purification workflow in a practical question-and-answer format.

Question 1: My initial synthesis yielded a product with low purity (<95%) and a noticeable color. What is the most effective first step to improve this?

Answer: When dealing with a crude product of this nature, a two-pronged approach involving an acid-base extraction followed by recrystallization is highly effective. This strategy leverages the compound's chemical properties to remove a broad spectrum of impurities.

  • Step 1: Acid-Base Extraction. The carboxylic acid moiety on your target compound is the key to this technique. It allows you to selectively move the desired product from an organic phase to an aqueous phase, leaving behind neutral or basic impurities.

    • Rationale: Impurities such as unreacted 2-methylindole or other non-acidic side-products will remain in the organic layer while your deprotonated carboxylate salt dissolves in the aqueous base.

    • Protocol:

      • Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

      • Extract the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH, which can sometimes promote side reactions with indole derivatives. Repeat the extraction 2-3 times.

      • Combine the aqueous extracts and perform a "back-extraction" with a fresh portion of ethyl acetate to remove any lingering neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1N HCl) to a pH of ~2-3.[2] Your target compound will precipitate out of the solution.

      • Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under a vacuum.[3]

  • Step 2: Recrystallization with Activated Carbon. The solid obtained from the acid-base extraction may still contain colored impurities. Recrystallization is a powerful technique for removing these, as well as other closely related impurities, by exploiting differences in solubility.[1]

    • Rationale: The principle relies on dissolving the impure compound in a hot solvent and allowing it to form pure crystals upon slow cooling, while impurities remain in the mother liquor.[1] Activated carbon is excellent for adsorbing large, colored, conjugated molecules.[3]

    • Protocol:

      • Select an appropriate solvent system. For indole derivatives, polar protic solvents or mixtures are often effective. A methanol/water or ethanol/water system is a good starting point.[1][4]

      • In an Erlenmeyer flask, add a minimal amount of hot ethanol to the dried solid to dissolve it completely.

      • Add a small amount (1-2% w/w) of activated carbon (e.g., Norit) to the hot solution.[5]

      • Swirl and maintain the heat for a few minutes, then perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities.[1]

      • To the clear, hot filtrate, add deionized water dropwise until a slight turbidity persists. Re-heat gently to get a clear solution again.

      • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

Question 2: HPLC analysis shows a persistent impurity peak that co-elutes or is very close to my main product peak. How can I resolve this?

Answer: This is a classic challenge indicating that the impurity has a very similar polarity and molecular structure to your target compound, making separation difficult. This often occurs with isomers or closely related analogues.[6] Your best option is to employ a high-resolution purification technique like column chromatography.

  • Rationale: While recrystallization separates based on solubility and crystal lattice packing, silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase. By carefully selecting the mobile phase, you can create a separation window between your product and the stubborn impurity.

  • Protocol: Silica Gel Column Chromatography

    • TLC Analysis: First, optimize your solvent system using Thin-Layer Chromatography (TLC).[7] Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The goal is to find a ratio that gives a clear separation (different Rf values) between your product and the impurity. An ideal Rf for your product would be around 0.3-0.4 for good column separation.

    • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent to ensure a uniform and air-free stationary phase.

    • Loading: Dissolve your semi-purified compound in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load this "dry-loaded" sample onto the top of your packed column. This technique generally provides better resolution than loading the sample as a liquid.

    • Elution: Begin eluting the column with a mobile phase slightly less polar than the one identified by TLC (e.g., if 80:20 Hexane:EtOAc worked on TLC, start the column with 90:10). You can run the column isocratically (same solvent ratio throughout) or, for better separation, use a gradient elution where you gradually increase the polarity by slowly increasing the percentage of ethyl acetate.[8]

    • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify which ones contain your pure product.[7]

    • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.

Question 3: I'm concerned about the stability of my compound. I've observed some degradation (e.g., color change from off-white to brown) during purification or storage. What precautions should I take?

Answer: Indole derivatives can be sensitive to air, light, and heat. The formyl group and the indole ring itself can be susceptible to oxidation. Protecting your compound from these factors is crucial.

  • During Purification:

    • Temperature: Avoid excessive heat. When removing solvents with a rotary evaporator, use a moderate water bath temperature (e.g., 30-40°C) and do not leave the dried solid on the evaporator for extended periods.

    • Atmosphere: If possible, conduct purification steps, especially solvent evaporation and drying, under an inert atmosphere of nitrogen or argon to minimize oxidation.

    • Light: Protect the compound from direct light by wrapping flasks and vials in aluminum foil.[3]

  • For Long-Term Storage:

    • Conditions: Store the final, high-purity solid in a tightly sealed amber vial in a cool, dry, and dark place.[9] A desiccator is recommended to protect from moisture.

    • Inert Atmosphere: For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing.

    • Temperature: Store long-term in a cool, dry place.[9] For very high-value samples, storage in a freezer at -20°C is advisable.

Frequently Asked Questions (FAQs)

Q1: What analytical methods are best for assessing the purity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid?

A1: A combination of techniques is ideal for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[10] A Reverse-Phase (RP-HPLC) method is typically used.

    • Typical Conditions:

      • Column: C18 or C8 column.[11]

      • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of an acid modifier like 0.1% formic acid or acetic acid, provides excellent peak shape and resolution.[10][11]

      • Detection: UV detection at wavelengths such as 210 nm, 254 nm, or 280 nm is effective due to the indole chromophore.[12]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks of purity and for monitoring the progress of a reaction or chromatographic separation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your final product and can help identify impurities if they are present in sufficient quantities (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and, when coupled with LC (LC-MS), is a powerful tool for identifying the mass of unknown impurity peaks.[10][13]

Q2: Are there any specific impurities I should anticipate from a typical synthesis?

A2: While the impurity profile depends on the specific synthetic route, common impurities could include:

  • Unreacted Starting Materials: For example, 2-methylindole or the alkylating agent (e.g., ethyl bromoacetate).

  • Byproducts of N-alkylation: If the reaction conditions are not optimized, you might see byproducts from reactions at other positions.

  • Hydrolysis Products: The formyl group (-CHO) could potentially be oxidized to a carboxylic acid (-COOH) under harsh oxidative conditions.

  • Isomers: Positional isomers could form depending on the regioselectivity of the formylation step.[6]

Data & Workflow Visualization

Table 1: Comparison of Purification Methodologies
MethodPrincipleTypical Solvents/ReagentsKey AdvantagesCommon Issues
Recrystallization Differential solubility of the compound and impurities at varying temperatures.[1]Ethanol/Water, Methanol/Water, Toluene, n-Hexane.[1][4][14]Highly scalable, cost-effective, can yield very high purity material.Not effective for impurities with similar solubility; potential for product loss in mother liquor.
Acid-Base Extraction Selective separation based on the acidic nature of the carboxylic acid group.[3]Organic Solvent (EtOAc), Aqueous Base (NaHCO₃), Aqueous Acid (HCl).[2][3]Excellent for removing neutral and basic impurities; high capacity.Only applicable to acidic/basic compounds; can cause emulsions.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase.[7]Silica Gel; Hexane/Ethyl Acetate gradient.[7][8]High resolution for separating closely related compounds and isomers.Labor-intensive, requires larger solvent volumes, can be difficult to scale up.
Activated Carbon Adsorption of large, conjugated, colored molecules onto a porous carbon surface.[5]Norit or other activated charcoal added during recrystallization.[3][5]Very effective for removing colored impurities.Can adsorb the desired product, reducing yield; requires hot filtration.
Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying crude (3-Formyl-2-methyl-indol-1-yl)-acetic acid, guiding the user from initial assessment to a high-purity final product.

PurificationWorkflow Crude Crude Product (Post-Synthesis) Assess1 Purity Assessment 1 (TLC, HPLC) Crude->Assess1 AcidBase Acid-Base Extraction Assess1->AcidBase Purity < 95% OR Significant Baseline Impurities Recryst Recrystallization (with/without Carbon) Assess1->Recryst Purity > 95% but colored AcidBase->Recryst Assess2 Purity Assessment 2 (HPLC > 95%?) Recryst->Assess2 Chrom Column Chromatography Assess2->Chrom No (Co-eluting Impurities) Final High-Purity Product (Dry & Store) Assess2->Final Yes Assess3 Purity Assessment 3 (HPLC > 99%?) Chrom->Assess3 Assess3->Chrom No (Re-optimize & Repeat) Assess3->Final Yes

Caption: Decision workflow for purifying (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

References

  • MX2015006871A - Crystallization process of tricyclic indole derivatives. - Google Patents.
  • Crystallization purification of indole - ResearchGate. Available at: [Link]

  • (PDF) Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism - ResearchGate. Available at: [Link]

  • Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC - NIH. Available at: [Link]

  • WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents.
  • 3-Methyl Indole To 2-Formyl Indole | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]

  • Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method - PMC - NIH. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]

  • 3 Formyl Indole 2 Acetic Acid | PDF | Thin Layer Chromatography | Chemistry - Scribd. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. Available at: [Link]

  • Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth - NIH. Available at: [Link]

  • Indole-3-acetic Acid - Organic Syntheses Procedure. Available at: [Link]

  • Methods for Detecting Impurities in Glacial Acetic Acid - Patsnap Eureka. Available at: [Link]

  • US2701250A - Process of producing indole-3-acetic acids - Google Patents.

Sources

Optimization

troubleshooting the reaction mechanism of Fischer indole synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the Fischer indole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Fischer indole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction. Here, we address common challenges encountered during the synthesis, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design and troubleshooting efforts.

Section 1: Foundational Issues - Reaction Setup & Starting Materials

This section addresses the most frequent sources of failure, which often occur before the core cyclization reaction begins. Proper setup and validation of starting materials are critical for success.

Q1: My reaction is not proceeding at all. I don't see any product formation by TLC. Where should I start troubleshooting?

A1: When a reaction fails to initiate, the issue almost always lies with the starting materials or the fundamental reaction conditions.

  • Purity of Phenylhydrazine: Phenylhydrazines can oxidize and decompose upon storage. Use freshly purified or commercially available high-purity phenylhydrazine. Their hydrochloride salts are often more stable and can be used directly.[1]

  • Carbonyl Compound Integrity: The aldehyde or ketone must be pure and, critically, must possess at least two alpha-hydrogens to form the necessary enamine intermediate.[2][3] The reaction famously fails with acetaldehyde under many standard conditions.[3][4][5]

  • Catalyst Activity: The acid catalyst is essential.[6] If you are using a solid catalyst like polyphosphoric acid (PPA), ensure it has not absorbed atmospheric moisture, which can reduce its efficacy. For Brønsted or Lewis acids, confirm the concentration and ensure it hasn't degraded.[7]

Q2: I'm unsure which acid catalyst to choose. Does it really matter?

A2: Yes, the choice of acid catalyst is crucial and can significantly impact yield, reaction time, and even regioselectivity.[6][8][9][10] There is no single "best" catalyst; the optimal choice is substrate-dependent.

  • Brønsted Acids (e.g., H₂SO₄, HCl, p-TsOH, PPA): These are commonly used and effective for many substrates.[5][8][9][11] Polyphosphoric acid (PPA) is particularly effective as it serves as both a catalyst and a solvent at elevated temperatures.[1][7]

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃): These are also highly effective and can be advantageous for substrates sensitive to strong protic acids.[5][8][9][11] They are particularly useful in cases where the classical reaction fails.[12]

A recommended strategy is to screen a small panel of both Brønsted and Lewis acids to identify the optimal conditions for your specific substrate pairing.[1][7]

Catalyst TypeExamplesCommon Use Cases & Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA)Widely applicable. PPA is excellent for difficult cyclizations. Can cause degradation with sensitive functional groups.[8][10][11]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Useful for substrates sensitive to strong protons. Can sometimes improve yields and selectivity.[8][10][11][12]
Milder Acids Acetic Acid (AcOH)Can function as both catalyst and solvent; useful for preventing side reactions with highly reactive substrates.[1]

Q3: My reaction is sluggish and gives a low yield. Could my temperature or reaction time be incorrect?

A3: Absolutely. The Fischer indole synthesis is highly sensitive to reaction parameters, especially temperature.[4][5]

  • Temperature: The key[13][13]-sigmatropic rearrangement step has a significant activation energy and often requires elevated temperatures to proceed efficiently.[7][14] A common starting point is refluxing in a solvent like acetic acid or toluene.[1] However, excessively high temperatures can lead to decomposition and byproduct formation.[7] Careful temperature control is critical.[10]

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can degrade both the final indole product and any remaining starting materials. It is essential to monitor the reaction's progress using an appropriate analytical technique like TLC or HPLC to determine the point of maximum product formation before significant decomposition begins.[7][13]

Section 2: Mechanistic Hurdles & Side Reactions

Once the foundational aspects are correct, problems often trace back to the intricacies of the reaction mechanism.

Q4: My starting materials are consumed, but I'm getting a complex mixture of byproducts instead of my desired indole. What is happening?

A4: This indicates that the reaction is proceeding down undesired pathways. Two common mechanistic failures are N-N bond cleavage and lack of regioselectivity.

  • Competing N-N Bond Cleavage: The key step is the[13][13]-sigmatropic rearrangement. However, a competing pathway is the heterolytic cleavage of the N-N bond in the protonated enehydrazine intermediate.[12][15] This is particularly problematic when the carbonyl component bears strong electron-donating groups (EDGs), as these stabilize the iminyl carbocation formed upon N-N bond cleavage.[15][16] This cleavage results in byproducts such as aniline and fragments from the carbonyl partner.[15][17] If you suspect this is occurring, analysis of your crude mixture by LC-MS should reveal these characteristic fragments.

G cluster_0 Protonated Enehydrazine Intermediate cluster_1 Desired Pathway cluster_2 Competing Side Reaction Intermediate Protonated Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Favorable for most substrates Cleavage Heterolytic N-N Bond Cleavage Intermediate->Cleavage Favored by strong EDGs on carbonyl partner Indole Indole Product Rearrangement->Indole Byproducts Aniline + Carbonyl Fragments Cleavage->Byproducts

Figure 1. Competing pathways in the Fischer indole synthesis.

Q5: I'm using an unsymmetrical ketone and getting two different indole isomers. How can I control the regioselectivity?

A5: This is a classic challenge. An unsymmetrical ketone can form two different enamine tautomers, each leading to a different regioisomeric indole product.[2][4] The final product ratio is determined by the relative stability of the two transition states of the[13][13]-sigmatropic rearrangement.

  • Controlling Factors: Regioselectivity is influenced by a combination of acid strength, steric effects, and electronic effects of the substituents.[2][4]

  • General Guideline: While not absolute, indolization often occurs at the less sterically hindered carbon of the ketone. However, the acidity of the medium can alter this preference.[1][4] Computational studies have shown that electron-withdrawing groups can disfavor the rearrangement at the substituted carbon.[18]

  • Practical Approach: If you are obtaining an inseparable mixture, the most practical solution may be to redesign the synthesis to use a symmetrical ketone or an alternative indole synthesis method. If separation is feasible, careful optimization of the acid catalyst and temperature may shift the ratio in favor of the desired isomer.[10]

G Hydrazone Hydrazone from Unsymmetrical Ketone EnamineA Enehydrazine (Less Substituted) Hydrazone->EnamineA Tautomerization EnamineB Enehydrazine (More Substituted) Hydrazone->EnamineB Tautomerization ProductA Indole Isomer A EnamineA->ProductA [3,3] Rearrangement & Cyclization ProductB Indole Isomer B EnamineB->ProductB [3,3] Rearrangement & Cyclization

Figure 2. Origin of regioisomers from an unsymmetrical ketone.

Section 3: Product Isolation & Analysis

Even a successful reaction can be thwarted by challenges in purification and analysis.

Q6: How can I monitor the progress of my reaction effectively?

A6: Thin-Layer Chromatography (TLC) is the most common and convenient method.[13] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[13]

  • Using TLC: Spot the reaction mixture alongside your starting phenylhydrazine and carbonyl compound on a silica plate. The disappearance of the starting material spots and the appearance of a new, typically UV-active, product spot indicates reaction progress. The intermediate hydrazone is often visible as well.

  • Using HPLC: A well-developed reversed-phase HPLC method can simultaneously quantify the consumption of reactants and the formation of the intermediate and final product, providing a detailed kinetic profile of the reaction.[13]

Q7: My product is difficult to purify by column chromatography. The spots are streaking or inseparable from byproducts. Any suggestions?

A7: Indoles can be challenging to purify due to their polarity and potential for N-H hydrogen bonding with silica gel.

  • Tailing on Silica: If your product spot is tailing, it may be due to the acidic N-H proton. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) or ammonia to your eluent can often resolve this issue.[19]

  • Alternative Stationary Phases: If silica gel fails, consider alternative chromatography methods. Reversed-phase (C18) flash chromatography can be very effective for separating compounds of differing polarity.[19]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining high-purity material and should be attempted before resorting to more complex chromatographic solutions.

Section 4: Frequently Asked Questions (FAQs)

Q8: What is the core mechanism of the Fischer indole synthesis?

A8: The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[2][3][9]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[2][3][9]

  • [13][13]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, irreversible electrocyclic rearrangement, which is the key bond-forming step.[2][4][9] This is analogous to an aza-Cope rearrangement.

  • Cyclization & Aromatization: The resulting intermediate quickly cyclizes and eliminates a molecule of ammonia (NH₃) under the acidic conditions to form the energetically favorable aromatic indole ring.[2][9][11]

G Start Aryl Hydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Start->Hydrazone Condensation Enamine Enehydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearranged Di-imine Intermediate Enamine->Rearranged [3,3]-Sigmatropic Rearrangement (Key Step) Aminal Cyclic Aminal Rearranged->Aminal Cyclization Indole Indole Product (+ NH₃) Aminal->Indole Aromatization (NH₃ Elimination)

Figure 3. Simplified workflow of the Fischer indole synthesis mechanism.

Q9: Can I perform the synthesis as a one-pot reaction?

A9: Yes, one of the major advantages of this synthesis is that it can be performed as a "one-pot" procedure.[2][7] The intermediate phenylhydrazone does not need to be isolated. You can simply mix the arylhydrazine, carbonyl compound, and acid catalyst together and heat the mixture.[2][3][5][20]

Q10: Why is it so difficult to synthesize the parent, unsubstituted indole using this method?

A10: The parent indole would require the use of acetaldehyde as the carbonyl partner. Under the strong acid and high-temperature conditions typically required, acetaldehyde is prone to self-condensation (aldol condensation) and polymerization, which leads to a variety of unwanted byproducts and low yields of the desired indole.[3][4][5] While not impossible, it requires specialized conditions. A common workaround is to use pyruvic acid, which forms an indole-2-carboxylic acid that can then be decarboxylated.[4][5]

Section 5: Experimental Protocols

Protocol 1: General One-Pot Procedure for Tetrahydrocarbazole Synthesis

This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone, a classic example of the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[1]

  • Begin stirring and heat the mixture to reflux using a heating mantle.[1]

  • Slowly add phenylhydrazine (5.4 g) dropwise to the refluxing mixture over a period of approximately 30 minutes.[1]

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour.[1]

  • Monitor the reaction by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) to confirm the consumption of starting materials and formation of the product.

  • After the reaction is complete, cool the flask in an ice bath. The product should precipitate as a solid.[1]

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Dry the product under vacuum to obtain crude 1,2,3,4-tetrahydrocarbazole, which can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate:

    • SM: Dissolve a tiny amount of your starting phenylhydrazine and carbonyl compound in a suitable solvent (e.g., ethyl acetate) and spot it on the SM lane.

    • Rxn: Using a capillary tube, take a small aliquot from your reaction mixture and spot it on the Rxn lane.

    • Co: Spot the SM solution directly on top of the Rxn spot in the Co lane. This helps confirm the identity of the starting material spots in the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The indole product is typically UV-active. The disappearance of the SM spots and the appearance of a new product spot in the Rxn lane indicates the reaction is proceeding.

References

Troubleshooting

Technical Support Center: Addressing Assay Interference from (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering assay interference with (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering assay interference with (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate interference, ensuring the integrity of your experimental results.

Section 1: Understanding the Challenge - The Nature of Indole-Based Interference

(3-Formyl-2-methyl-indol-1-yl)-acetic acid belongs to the indole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and are a common scaffold in drug discovery.[1][2] However, the very chemical properties that make them potent bioactive molecules also predispose them to interfere with various assay formats, particularly those that rely on fluorescence or absorbance readouts.[3][4]

Key Structural Features and Their Implications

The structure of (3-Formyl-2-methyl-indol-1-yl)-acetic acid contains several features that can contribute to assay interference:

  • Indole Ring System: The conjugated π-electron system of the indole ring can absorb UV and visible light, potentially leading to inner filter effects or fluorescence quenching.[5][6]

  • Formyl Group (-CHO): The aldehyde group is an electrophilic center, making the compound susceptible to reactions with nucleophiles present in the assay, such as free thiols on proteins (e.g., cysteine residues) or in assay reagents like DTT.[7]

  • Carboxylic Acid Group (-COOH): This group can influence the compound's solubility and can also participate in interactions with assay components.

Common Mechanisms of Assay Interference

Understanding the potential mechanisms of interference is the first step toward effective troubleshooting. For compounds like (3-Formyl-2-methyl-indol-1-yl)-acetic acid, interference can manifest in several ways:

  • Autofluorescence: The compound itself may emit light upon excitation, leading to a high background signal and false-positive results.[3][5]

  • Fluorescence Quenching: The compound can absorb the excitation or emission energy of a fluorophore, resulting in a decreased signal and potential false-negative results.[5]

  • Inner Filter Effect: At higher concentrations, the compound can absorb excitation or emission light, attenuating the signal detected by the instrument.[5]

  • Chemical Reactivity: The aldehyde moiety can react with assay components, altering their function and leading to misleading results.[5]

  • Colloidal Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other assay components.[5]

Below is a diagram illustrating the primary pathways of fluorescence-based assay interference.

InterferenceMechanisms cluster_source Light Source cluster_sample Sample Well cluster_detector Detector Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Excites Compound (3-Formyl-2-methyl- indol-1-yl)-acetic acid Excitation->Compound Inner Filter Effect (Blocks Excitation) Fluorophore->Compound Inner Filter Effect (Blocks Emission) Signal Detected Signal Fluorophore->Signal Emits Signal Compound->Fluorophore Quenching (False Negative) Compound->Signal Autofluorescence (False Positive)

Caption: Mechanisms of fluorescence interference by a test compound.

Section 2: Troubleshooting Guide - A Step-by-Step Approach

If you suspect (3-Formyl-2-methyl-indol-1-yl)-acetic acid is interfering with your assay, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow Start Suspected Assay Interference ControlExpts Step 1: Run Control Experiments Start->ControlExpts AnalyzeControls Step 2: Analyze Control Data ControlExpts->AnalyzeControls Autofluorescence Autofluorescence Detected? AnalyzeControls->Autofluorescence Check for added signal Quenching Quenching/ Inner Filter Detected? AnalyzeControls->Quenching Check for decreased signal Reactivity Reactivity Suspected? AnalyzeControls->Reactivity Check for time-dependent effects Autofluorescence->Quenching No Mitigation Step 3: Implement Mitigation Strategies Autofluorescence->Mitigation Yes Quenching->Reactivity No Quenching->Mitigation Yes Reactivity->Mitigation Yes Orthogonal Step 4: Perform Orthogonal Assay Reactivity->Orthogonal No, or mitigation fails Mitigation->Orthogonal Conclusion Validated Result Orthogonal->Conclusion

Caption: Systematic workflow for troubleshooting assay interference.

Step 1: Perform Control Experiments

The first step is to isolate the effect of the compound from the biological activity you intend to measure.

Protocol 1: Autofluorescence and Quenching Controls

Objective: To determine if the compound is autofluorescent or if it quenches the fluorescent signal.

Materials:

  • Assay buffer

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid stock solution

  • Your fluorescent probe/dye

  • Microplate reader

Procedure:

  • Prepare Plates: Set up a microplate with the following wells:

    • Buffer Only: Contains only the assay buffer.

    • Compound Only: Contains assay buffer and the compound at various concentrations used in your main experiment.

    • Dye Only: Contains assay buffer and the fluorescent dye at the final assay concentration.

    • Dye + Compound: Contains assay buffer, the fluorescent dye, and the compound at various concentrations.

  • Incubate: Incubate the plate under the same conditions (time, temperature) as your primary assay.[5]

  • Measure Fluorescence: Read the plate using the identical excitation and emission wavelengths and gain settings as your main experiment.[5]

Step 2: Analyze Control Data

Interpret the results from your control experiments to diagnose the type of interference.

Well ConditionExpected Result if Interference is PresentInterpretation
Compound Only Signal is significantly higher than "Buffer Only" and increases with compound concentration.Autofluorescence [5]
Dye + Compound Signal is significantly lower than "Dye Only" and decreases as compound concentration increases.Quenching or Inner Filter Effect [5]
Dye + Compound Signal changes over the incubation time (independent of biological target).Possible Chemical Reactivity
Step 3: Implement Mitigation Strategies

Based on your findings, apply the appropriate mitigation strategy.

Interference TypeMitigation StrategyRationale
Autofluorescence Switch to a red-shifted dye: Use a fluorophore that excites and emits at longer wavelengths (>650 nm).Autofluorescence from organic compounds is often strongest in the blue-green region (350-550 nm). Shifting to the red spectrum can eliminate this overlap.[5]
Time-Resolved Fluorescence (TRF): Use a lanthanide-based fluorophore with a long fluorescence lifetime.This allows you to measure the signal after the short-lived background fluorescence from the interfering compound has decayed.[8]
Quenching / Inner Filter Reduce compound concentration: If possible, use the lowest effective concentration of the compound.The inner filter effect is concentration-dependent. Reducing the concentration can minimize light absorption.[5]
Use a different fluorophore: A dye with different spectral properties may be less susceptible to quenching by your specific compound.[5]
Chemical Reactivity Pre-incubation controls: Incubate the compound with assay components (enzyme, substrate, probe) individually before combining them to identify the reactive partner.This helps pinpoint the source of the instability.
Use a trapping agent: If thiol reactivity is suspected, include a nucleophilic scavenger like glutathione (GSH) in a control experiment to see if it abrogates the effect.[7]This can confirm if the aldehyde is reacting with sulfhydryl groups in the assay.
Step 4: Perform an Orthogonal Assay

The most definitive way to confirm a biological "hit" is to re-test the compound using a different detection technology.[3][4] This validates that the observed effect is on the biological target and not an artifact of the primary assay's detection method.

Examples of Orthogonal Approaches:

  • If your primary assay is fluorescence-based, use a luminescence, absorbance, or mass spectrometry-based secondary assay.

  • If you are studying enzyme inhibition, switch from a fluorescent substrate to a radiolabeled or unlabeled substrate detected by HPLC-MS.

Section 3: Frequently Asked Questions (FAQs)

Q1: At what concentration is interference from (3-Formyl-2-methyl-indol-1-yl)-acetic acid likely to become a problem?

A1: Interference is highly concentration-dependent. While a specific threshold cannot be universally stated, issues like the inner filter effect and aggregation are more pronounced at higher concentrations (typically in the micromolar range). It is crucial to run control experiments across your entire planned concentration range.[5]

Q2: My compound is colored. Does this automatically mean it will interfere in my absorbance-based assay?

A2: Yes, colored compounds can directly interfere with absorbance assays if their absorbance spectrum overlaps with the wavelength at which you are measuring your product or substrate.[3][4] You must run a control with the compound alone to measure its intrinsic absorbance at the assay wavelength and subtract this background from your experimental wells.

Q3: Can the aldehyde group in my compound react with the primary amines on proteins, like lysine residues?

A3: Yes, the formyl group is an electrophile and can react with nucleophilic groups such as the primary amines on lysine residues or the thiol groups on cysteine residues to form Schiff bases or thioacetals, respectively.[7] This can lead to non-specific inhibition or activation of proteins. If you suspect this, performing a time-course experiment or using a trapping agent can provide evidence for covalent modification.

Q4: I am seeing a time-dependent increase in signal in my assay only when the compound is present. What could be the cause?

A4: A time-dependent signal change in the absence of the intended biological reaction could indicate compound instability or reactivity. The compound might be degrading into a fluorescent byproduct or reacting with a component of the assay buffer to generate a signal. An LC-MS analysis of the compound in the assay buffer over time can help diagnose potential degradation.

Q5: How can I be sure my "hit" isn't just a result of the compound forming aggregates?

A5: Aggregation-based inhibition is a common artifact in high-throughput screening.[9] A standard counter-screen is to re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced by the detergent, it is likely due to aggregation.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Baillie, T. A., & Rettie, A. E. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 10(4), 292–306. Retrieved from [Link]

  • Nandakumar, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2568. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. Retrieved from [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Retrieved from [Link]

  • Timegate Instruments. (2022). Time-gating and Other Fluorescence Suppression Techniques. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of indole-containing bioactive compounds. Retrieved from [Link]

Sources

Optimization

best practices for storing and handling (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Welcome to the technical support center for (3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS 432001-45-1). This guide is designed for researchers, scientists, and drug development professionals to provide best practices f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS 432001-45-1). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting advice for common experimental issues. Please note that while specific experimental data for this compound is limited in published literature, the following recommendations are based on established principles of organic chemistry and the known properties of structurally related indole derivatives, such as indole-3-carboxaldehydes and N-substituted indoles.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (3-Formyl-2-methyl-indol-1-yl)-acetic acid?

A1: Solid (3-Formyl-2-methyl-indol-1-yl)-acetic acid should be stored in a tightly sealed container in a cool, dry, and dark place. Refrigeration at 2-8°C is recommended for long-term storage. Indole compounds, particularly those with aldehyde functionalities, can be sensitive to light, air, and moisture.

Q2: What are the recommended solvents for dissolving (3-Formyl-2-methyl-indol-1-yl)-acetic acid?

A2: Based on the structure, which includes a polar carboxylic acid and a formyl group, as well as a larger aromatic system, the compound is expected to be soluble in polar organic solvents. We recommend using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare concentrated stock solutions. For working solutions, further dilution in alcohols like methanol or ethanol should be possible. The solubility in aqueous buffers is expected to be low, especially at neutral or acidic pH. To improve aqueous solubility, you can first dissolve the compound in a minimal amount of DMSO and then dilute it with your aqueous buffer.

Q3: How stable is (3-Formyl-2-methyl-indol-1-yl)-acetic acid in solution?

A3: The stability of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in solution is a critical consideration. Indole-3-carboxaldehydes are known to be susceptible to oxidation, and N-acetic acid substituted indoles can be light-sensitive.[1][2] We strongly advise preparing solutions fresh for each experiment. If storage is unavoidable, aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than a day.[1]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: Standard laboratory PPE should be worn at all times. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. If you are handling the solid powder and there is a risk of generating dust, consider using a fume hood and respiratory protection.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no activity in biological assays. Compound degradation.Prepare fresh solutions for each experiment from solid material. If using a frozen stock, perform a quality control check (e.g., by HPLC or LC-MS) to confirm integrity. The aldehyde group is reactive and can form adducts with media components.
Precipitation of the compound in aqueous buffer. Low aqueous solubility.Increase the percentage of co-solvent (e.g., DMSO) in your final working solution, ensuring the final solvent concentration is compatible with your experimental system. Alternatively, test the solubility in a small volume before preparing the full amount.
Color change of the solution over time (e.g., yellowing). Oxidation or degradation of the indole ring.This is a visual indicator of compound instability. Discard the solution and prepare a fresh one. Ensure solutions are protected from light and air (e.g., by using amber vials and purging with an inert gas like argon or nitrogen).
Difficulty dissolving the solid compound. Inappropriate solvent choice.Refer to the recommended solvents in the FAQs. If solubility is still an issue, gentle warming or sonication may aid dissolution in organic solvents. Always ensure the compound is fully dissolved before making further dilutions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Pre-weighing: Allow the container of solid (3-Formyl-2-methyl-indol-1-yl)-acetic acid to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a fume hood, weigh the desired amount of the solid compound into a sterile, amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into single-use, light-protected vials. Purge with an inert gas before sealing and store at -20°C or below.

Protocol 2: Preparation of an Aqueous Working Solution
  • Thawing: If using a frozen stock, thaw the vial quickly and use it immediately.

  • Dilution: In a sterile tube, add the desired volume of your aqueous buffer.

  • Addition of Compound: While vortexing the buffer, add the required volume of the concentrated stock solution dropwise to facilitate mixing and prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is at a level that does not affect your experiment.

  • Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions.

Visualizing Key Concepts

Logical Workflow for Handling and Storage

G cluster_storage Long-Term Storage (Solid) cluster_prep Solution Preparation cluster_use Experimental Use cluster_short_term Short-Term Storage (Stock Solution) Storage Store at 2-8°C (Cool, Dry, Dark) Weigh Weigh Solid Storage->Weigh Dissolve Dissolve in DMSO/DMF (Concentrated Stock) Weigh->Dissolve Dilute Dilute in Buffer (Working Solution) Dissolve->Dilute Aliquot Aliquot & Purge Gas Dissolve->Aliquot If not for immediate use Use Use Immediately Dilute->Use Freeze Store at -20°C to -80°C Aliquot->Freeze Freeze->Dilute Thaw once

Caption: Recommended workflow for handling and storing (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Potential Degradation Pathways

G Compound (3-Formyl-2-methyl-indol-1-yl)-acetic acid Oxidized Oxidized Aldehyde (Carboxylic Acid) Compound->Oxidized Air/Oxidants RingOpened Ring-Opened Products Compound->RingOpened Light/Microbes Decarboxylated Decarboxylated Product Compound->Decarboxylated Acid/Heat

Caption: Potential degradation pathways for (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

References

  • Solubility of 1H-indole-3-carbaldehyde. Solubility of Things. Available at: [Link]

  • Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journals. Available at: [Link]

  • 3 Formyl Indole 2 Acetic Acid. Scribd. Available at: [Link]

  • Synthesis and reactions of certain 3-formyl- and 3-cyanooxindoles. The Journal of Organic Chemistry. Available at: [Link]

  • The formylation of indole and some reactions of 3-formylindole. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. RSC Advances. Available at: [Link]

  • Indole-3-acetic acid Properties. LookChem. Available at: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]

  • Instability of Indole Acetic Acid. Reddit. Available at: [Link]

  • Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry. Available at: [Link]

  • 3-Methyl Indole To 2-Formyl Indole. Scribd. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. ChemRxiv. Available at: [Link]

  • Studies on Acetylation of Indoles. ResearchGate. Available at: [Link]

  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. Frontiers in Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. MDPI. Available at: [Link]

  • New 3H-indole synthesis by Fischer's method. PubMed. Available at: [Link]

Sources

Troubleshooting

resolving inconsistent results in experiments with (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Welcome to the technical support resource for (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of experimental inconsistency. As your virtual application scientist, I will guide you through logical troubleshooting steps and best practices rooted in established chemical and biological principles. Our goal is to ensure your experiments are robust, reproducible, and yield trustworthy data.

Troubleshooting Guide: Resolving Inconsistent Assay Results

This section addresses specific problems you may encounter during your experiments. Each answer provides a causative explanation and a clear path to resolution.

Q1: Why am I observing high variability between replicate wells in my cell-based assay?

High well-to-well variability is a common issue that can mask the true biological effect of your compound.[1] This often stems from inconsistencies in procedural execution rather than the compound's mechanism of action.

Core Areas to Investigate:

  • Compound Precipitation: (3-Formyl-2-methyl-indol-1-yl)-acetic acid, like many small molecules, may precipitate in aqueous media, especially when diluting a concentrated DMSO stock. This leads to uneven dosage in your wells.

    • Causality: The final concentration of DMSO in your cell culture media is critical. High DMSO concentrations are cytotoxic, but too low a concentration can cause your compound to fall out of solution.

    • Solution: Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%. Visually inspect the media after adding the compound (hold the plate up to a light source) for any signs of precipitation (schilleren lines, cloudiness, or visible particles).

  • Inconsistent Cell Seeding: A non-homogenous cell suspension during plating is a primary driver of variability.[1]

    • Causality: Cells, particularly adherent lines, settle quickly. If the cell suspension is not mixed between plating groups, the number of cells dispensed per well will differ significantly.

    • Solution: Gently swirl or pipette-mix the cell suspension before aspirating for each row or column of the plate. Work efficiently to minimize settling time.

  • Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation, altering media and compound concentrations.[2][3]

    • Causality: The thermal gradient across the plate and increased air exposure on the edges lead to faster evaporation, concentrating media components and your test compound.

    • Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity buffer.[3]

  • Pipetting Inaccuracy: Small volume errors, especially with viscous stock solutions, can lead to large concentration discrepancies.

    • Causality: Inaccurate or poorly calibrated pipettes, or inconsistent pipetting technique, can introduce significant error.

    • Solution: Use calibrated pipettes and practice consistent, smooth pipetting. For serial dilutions, ensure thorough mixing between each step.

Below is a logical workflow to diagnose the source of variability.

G start High Well-to-Well Variability Observed check_compound Step 1: Verify Compound Solubility in Final Media start->check_compound precip_yes Precipitation Observed check_compound->precip_yes Yes precip_no Solution is Clear check_compound->precip_no No check_seeding Step 2: Review Cell Seeding Protocol seeding_issue Inconsistent Seeding Technique check_seeding->seeding_issue Yes seeding_ok Seeding is Consistent check_seeding->seeding_ok No check_plate_layout Step 3: Analyze for Edge Effects edge_effect_present Data Skewed on Plate Perimeter check_plate_layout->edge_effect_present Yes edge_effect_absent No Spatial Pattern in Variability check_plate_layout->edge_effect_absent No check_pipetting Step 4: Audit Pipetting Technique & Calibration pipetting_issue Inaccurate or Inconsistent Pipetting check_pipetting->pipetting_issue Yes action_solubility Action: Lower Final Assay Concentration or Increase Final DMSO % (if tolerated) precip_yes->action_solubility precip_no->check_seeding action_seeding Action: Re-suspend Cells Frequently During Plating seeding_issue->action_seeding seeding_ok->check_plate_layout action_edge_effect Action: Use Perimeter Wells as Buffers (Fill with PBS) edge_effect_present->action_edge_effect edge_effect_absent->check_pipetting action_pipetting Action: Calibrate Pipettes, Use Reverse Pipetting for Viscous Solutions pipetting_issue->action_pipetting

Caption: Troubleshooting workflow for high assay variability.

Q2: My dose-response curve is inconsistent or non-sigmoid. What are the likely causes?

An irregular dose-response curve suggests issues with compound integrity, concentration accuracy, or the biological system itself.

Potential Root Causes:

  • Compound Degradation: The aldehyde functional group on the indole ring can be susceptible to oxidation. If your stock solution is old, has been improperly stored, or is subjected to harsh conditions during the assay, you may be dosing with a mixture of active compound and inactive degradants.

    • Causality: Oxidation or reaction with media components can reduce the effective concentration of the active molecule, leading to a flattened or shifting curve.

    • Solution: Perform a quality control check on your compound (see FAQ Q3). Prepare fresh dilutions from a validated stock for each experiment.

  • Solubility Limits: At higher concentrations, your compound may be precipitating, leading to a plateau or even a downturn in the dose-response curve (due to light scattering in optical assays or cytotoxic effects of precipitates).

    • Causality: Once the solubility limit in the assay medium is exceeded, the effective concentration no longer increases with the added dose.

    • Solution: Determine the solubility limit of your compound in the final assay buffer. Limit your top concentration to well below this point.

  • Cell Health and Confluency: Unhealthy cells or inconsistent cell confluency at the time of treatment will produce unreliable results.[2]

    • Causality: Cells that are stressed, overly confluent, or in different growth phases will respond differently to the compound.

    • Solution: Ensure cells are healthy and in the exponential growth phase. Seed cells at a density that will not lead to over-confluence by the end of the experiment.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the properties and handling of (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Q1: What are the recommended procedures for preparing a stock solution?

Proper stock solution preparation is the foundation of reproducible experiments.

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Pre-Weighing: Allow the vial of solid (3-Formyl-2-methyl-indol-1-yl)-acetic acid (MW: 217.22 g/mol ) to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: On a calibrated analytical balance, weigh out a precise amount of the compound (e.g., 2.17 mg).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., for 2.17 mg to make a 10 mM solution, add 1.0 mL of DMSO).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. A brief sonication in a water bath can aid dissolution, but avoid overheating.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in low-retention tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store immediately as recommended.

G cluster_prep Stock Solution Preparation cluster_storage Storage p1 Equilibrate Solid to Room Temp p2 Weigh Compound on Calibrated Balance p1->p2 p3 Add Anhydrous Grade DMSO p2->p3 p4 Vortex / Sonicate Until Dissolved p3->p4 p5 Visually Confirm Clarity p4->p5 s1 Aliquot into Single-Use Low-Retention Tubes p5->s1 s2 Store at -20°C or -80°C with Desiccant s1->s2 s3 Log Batch & Date s2->s3

Caption: Workflow for preparing and storing compound stock solutions.

Q2: What are the optimal storage conditions for this compound?

Proper storage is critical to maintaining the integrity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

FormTemperatureConditionsRationale
Solid Powder 2-8°C[4]Dark, DryMinimizes thermal degradation and hydrolysis. The formyl group can be sensitive to light and oxidation.
DMSO Stock Solution -20°C or -80°CTightly sealed, desiccatedPrevents degradation from repeated freeze-thaw cycles and absorption of water, which can cause hydrolysis.
Aqueous Dilutions 2-8°CPrepare fresh, use immediatelyThe stability of indole derivatives in aqueous buffers can be limited. Avoid storing in aqueous solutions for more than a few hours.
Q3: How can I assess the purity and integrity of my compound?

Verifying compound purity is a crucial, often overlooked, step. Do not assume 100% purity from the manufacturer.

Recommended QC Methods:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. An HPLC trace will show the main compound peak and any impurity peaks, allowing for quantification of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms both the purity (LC trace) and the identity (correct mass-to-charge ratio) of your compound. This is the most robust method.

  • Thin-Layer Chromatography (TLC): A simple, rapid method to qualitatively check for degradation.

Protocol: Simple Stability Check by TLC

  • Prepare Plate: Obtain a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spot Samples: Spot a small amount of your initial stock solution ("Time 0") and your current, potentially degraded, stock solution side-by-side on the pencil line.

  • Develop Plate: Place the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analyze: The "Time 0" sample should show a single, tight spot. The appearance of new spots or streaking in your current sample indicates the presence of impurities or degradation products.

Q4: What are the known chemical liabilities of the indole-aldehyde functional group?

The structure of (3-Formyl-2-methyl-indol-1-yl)-acetic acid contains functional groups with known reactivity that can be a source of experimental artifacts.

  • Aldehyde Reactivity: The formyl (aldehyde) group is electrophilic and can react with nucleophiles. In a biological context, this most commonly involves forming a Schiff base with primary amines, such as the side chain of lysine residues in proteins. This covalent modification could lead to non-specific activity or protein inactivation.

  • Indole Oxidation: The indole ring itself can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) which can be generated in certain cell culture conditions or by light exposure.

  • Assay Interference: Indole-containing compounds have been known to interfere with certain types of assays, particularly fluorescence-based assays, due to their intrinsic fluorescent properties. Always run appropriate vehicle and compound-only controls to check for assay interference.

By understanding these potential issues and implementing rigorous quality control and handling procedures, you can significantly increase the reproducibility and reliability of your experimental results with (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

References
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Microbe Online. (2012, April 4). Indole Test: Principle, Procedure, Results. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]

  • Nobre, M. (2021). Answer to "Why can't I get reproducible results in cell based assays?". In ResearchGate. Retrieved from [Link]

  • Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews, 34(4), 426–444. (Note: While a direct link isn't in the search results, this is a foundational review on indole signaling that underpins the relevance of such compounds).

Sources

Optimization

Technical Support Center: Modifications to Protocols Involving (3-Formyl-2-methyl-indol-1-yl)-acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with (3-Formyl-2-methyl-indol-1-yl)-acetic acid. It provides in-depth troubleshooting, frequently asked que...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (3-Formyl-2-methyl-indol-1-yl)-acetic acid. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis and application.

Introduction

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a key building block in medicinal chemistry, valued for its reactive aldehyde group and the indole scaffold, a common feature in many biologically active compounds. However, its multi-step synthesis and the inherent reactivity of the indole nucleus can present several challenges. This guide offers practical, experience-driven advice to navigate these complexities, ensuring reproducible and high-yield outcomes.

Synthetic Workflow Overview

The synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is typically approached as a three-stage process. This modular approach allows for easier troubleshooting and optimization at each distinct chemical transformation.

Synthetic Workflow A Stage 1: N-Alkylation B Stage 2: Vilsmeier-Haack Formylation A->B (2-methyl-indol-1-yl)-acetic acid ethyl ester C Stage 3: Ester Hydrolysis B->C (3-Formyl-2-methyl-indol-1-yl)-acetic acid ethyl ester D Final Product C->D

Caption: Overall synthetic strategy for (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Stage 1: Synthesis of (2-methyl-indol-1-yl)-acetic acid ethyl ester

This initial step involves the N-alkylation of 2-methylindole with an appropriate haloacetate ester.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-methylindole (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate or ethyl bromoacetate (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Troubleshooting and FAQs for Stage 1
Problem Potential Cause Recommended Solution
Low or no conversion 1. Inactive base. 2. Insufficiently reactive alkylating agent. 3. Presence of moisture.1. Use freshly ground, anhydrous K₂CO₃. 2. Use ethyl bromoacetate instead of ethyl chloroacetate. The addition of catalytic KI can also enhance reactivity. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of multiple byproducts 1. C-alkylation of the indole ring. 2. Dialkylation.1. Using a polar aprotic solvent like DMF can favor N-alkylation. 2. Use the stoichiometric amount of the alkylating agent and monitor the reaction closely by TLC to avoid prolonged reaction times.
Difficult purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is often effective.

Q1: Can I use a different base for the N-alkylation?

A1: Yes, other bases like sodium hydride (NaH) in an aprotic solvent like THF can be used. However, NaH is a stronger base and requires more stringent anhydrous conditions to prevent side reactions. For many applications, K₂CO₃ provides a good balance of reactivity and ease of handling.

Q2: Is the addition of potassium iodide necessary?

A2: While not always essential, catalytic KI can significantly accelerate the reaction, especially when using less reactive alkylating agents like ethyl chloroacetate, through the in-situ formation of the more reactive ethyl iodoacetate (Finkelstein reaction).

Stage 2: Vilsmeier-Haack Formylation of (2-methyl-indol-1-yl)-acetic acid ethyl ester

This is a critical step where the formyl group is introduced at the C3 position of the indole ring.

Detailed Experimental Protocol
  • Preparation of the Vilsmeier Reagent: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes. The reagent may be colorless to pale yellow.[1]

  • Formylation Reaction: Dissolve the (2-methyl-indol-1-yl)-acetic acid ethyl ester (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction mixture typically turns a dark red or brown color.[1] Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully pouring it into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.

Vilsmeier-Haack Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis A DMF + POCl₃ B Vilsmeier Reagent (Chloroiminium salt) A->B C Indole Derivative D Iminium Intermediate C->D + Vilsmeier Reagent E Aqueous Work-up F Formylated Product E->F

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Troubleshooting and FAQs for Stage 2
Problem Potential Cause Recommended Solution
Low yield of formylated product 1. Incomplete formation of the Vilsmeier reagent. 2. Deactivation of the indole ring. 3. Reaction with atmospheric moisture.1. Ensure DMF and POCl₃ are of high purity and the reagent is prepared at low temperature. 2. The acetic acid ester group at the N1 position is slightly deactivating. Increasing the reaction temperature or time may be necessary, but monitor for byproduct formation. 3. Conduct the reaction under a strict inert atmosphere.[2]
Formation of a significant amount of 3-cyanoindole byproduct Presence of nitrogen-containing impurities in reagents or reaction with atmospheric nitrogen under harsh conditions.Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[2]
The Vilsmeier reagent is colorless, not orange-red as expected. The color of the Vilsmeier reagent can vary depending on the purity of the starting materials. A colorless reagent is often indicative of high purity and is perfectly suitable for the reaction.[1]Proceed with the reaction. The subsequent reaction with the indole should still produce the characteristic color change of the reaction mixture.
Purification is challenging due to similar polarities of product and byproducts. The polarity of the formylated ester may be close to that of any unreacted starting material or other byproducts.Utilize column chromatography with a carefully selected solvent system, such as a gradient of ethyl acetate in hexane. Recrystallization can also be an effective purification method.[2]

Q3: Can I use other formylating agents?

A3: While the Vilsmeier-Haack reaction is the most common and efficient method, other formylating agents like hexamethylenetetramine (Duff reaction) or triethyl orthoformate can be used, but they often require harsher conditions and may give lower yields.

Stage 3: Ester Hydrolysis to (3-Formyl-2-methyl-indol-1-yl)-acetic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve the (3-Formyl-2-methyl-indol-1-yl)-acetic acid ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is around 2-3. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Troubleshooting and FAQs for Stage 3
Problem Potential Cause Recommended Solution
Incomplete hydrolysis 1. Insufficient base. 2. Steric hindrance around the ester.1. Increase the equivalents of LiOH and/or the reaction time. Gentle heating can also be applied, but monitor for potential degradation. 2. While not a major issue for an ethyl ester, for more hindered esters, longer reaction times or a stronger base may be needed.
Product is an oil or does not precipitate upon acidification The product may have some solubility in the acidic aqueous phase, or it may be impure.Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic product. If it still does not solidify, extract the product into an organic solvent like ethyl acetate, dry, and concentrate to obtain the crude acid.
Product is colored or impure after precipitation Co-precipitation of impurities or degradation of the formyl group under harsh basic or acidic conditions.Wash the filtered solid with cold water. Recrystallization is the most effective method for purification. A phased crystallization by dissolving the crude product in a basic solution and then slowly acidifying to precipitate impurities at different pH values before precipitating the final product can also be effective.[3]

Q4: Why is LiOH preferred over NaOH or KOH for hydrolysis?

A4: LiOH is often favored for ester hydrolysis in mixed aqueous-organic solvent systems like THF/water because it has better solubility in the organic phase, which can lead to faster and cleaner reactions, especially for less soluble esters.[4][5]

Q5: How can I avoid transesterification when using an alcohol as a co-solvent?

A5: If you must use an alcohol as a co-solvent (e.g., methanol or ethanol), it is best to match the alcohol to the ester group to prevent transesterification. For example, use ethanol as a co-solvent for the hydrolysis of an ethyl ester. However, using a non-alcoholic solvent like THF is generally preferred to avoid this issue altogether.[6]

Stability and Storage

Indole-3-carbaldehydes are generally stable solids but can be susceptible to oxidation over time, which may result in a discoloration of the material.[7][8] It is recommended to store (3-Formyl-2-methyl-indol-1-yl)-acetic acid in a cool, dark, and dry place under an inert atmosphere if possible. For long-term storage, refrigeration is advised.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (2016). CN106008311A - Refinement method of indole-2-carboxylic acid.
  • Wikipedia. (2023). Indole-3-carbaldehyde. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • YouTube. (2023). Vilsmeier–Haack reaction of indole. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Arkivoc. (2007). Synthesis and biological evaluation of some N-substituted indoles. [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. [Link]

  • The Chemistry Community. Ester to Acid - Common Conditions. [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. [Link]

  • BenchChem. (2025). Improving the stability of 3h-Indole-2-carbaldehyde during storage.
  • PubMed Central (PMC). (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • Organic Syntheses. 2-methylindole. [Link]

  • PubMed. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • Arabian Journal of Chemistry. (2022). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. [Link]

  • Chemical and Pharmaceutical Bulletin. (2025). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • Byju's. Ester Hydrolysis with H2SO4. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: (3-Formyl-2-methyl-indol-1-yl)-acetic acid vs. Indole-3-acetic acid

A Senior Application Scientist's In-depth Technical Guide for Researchers In the vast landscape of bioactive molecules, indole derivatives represent a cornerstone of chemical biology, demonstrating a remarkable spectrum...

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Technical Guide for Researchers

In the vast landscape of bioactive molecules, indole derivatives represent a cornerstone of chemical biology, demonstrating a remarkable spectrum of activities ranging from plant growth regulation to therapeutic intervention in human diseases. This guide provides a detailed comparative analysis of two specific indole acetic acid derivatives: the well-characterized, naturally occurring plant hormone Indole-3-acetic acid (IAA) and the synthetic compound (3-Formyl-2-methyl-indol-1-yl)-acetic acid .

While both molecules share a common indole acetic acid scaffold, minor structural modifications lead to profoundly different biological activities. This guide will dissect these differences, offering insights into their divergent mechanisms of action and providing the experimental frameworks necessary to evaluate them. We will explore IAA's canonical role as a phytohormone and its emerging status as a microbiota-derived metabolite with anti-inflammatory properties, contrasting this with the targeted synthetic design of (3-Formyl-2-methyl-indol-1-yl)-acetic acid and related compounds as potent anti-inflammatory agents.

Chemical Structures: The Basis of Divergent Function

The functional divergence between these two molecules originates from their distinct chemical structures.

  • Indole-3-acetic acid (IAA): The archetypal auxin, IAA is an indole ring substituted at the third position with a carboxymethyl group. This structure is optimal for binding to the TIR1/AFB family of auxin co-receptors in plants.[1]

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid: This synthetic analogue introduces two key modifications: a methyl group at the 2-position and a formyl group (an aldehyde) at the 3-position of the indole ring. The acetic acid moiety is attached to the indole nitrogen (position 1). These substitutions sterically and electronically alter the molecule, redirecting its biological activity away from classical auxin responses and towards other pathways, such as those involved in inflammation.

Caption: Chemical structures of Indole-3-acetic acid (IAA) and (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Comparative Biological Activity

The primary distinction lies in their principal domains of activity: IAA is a master regulator of plant development, whereas (3-Formyl-2-methyl-indol-1-yl)-acetic acid belongs to a class of synthetic derivatives investigated for pharmacological effects, particularly anti-inflammatory action.

I. Auxin Activity: The Realm of IAA

IAA is the most common, naturally occurring plant hormone of the auxin class, essential for nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2]

Mechanism of Action in Plants: IAA's canonical mechanism involves its role as a "molecular glue."[3] It binds to and stabilizes the interaction between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors.[4][5] This binding event targets the Aux/IAA proteins for ubiquitination by the SCF(TIR1/AFB) E3 ligase complex and subsequent degradation by the 26S proteasome.[5] The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes, ultimately driving physiological changes.[1]

IAA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms co-receptor complex Ub Ubiquitin TIR1_AFB->Ub Recruits E3 Ligase ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Gene Auxin-Responsive Gene ARF->Auxin_Gene Activates Transcription Ub->Aux_IAA Ubiquitination Response Growth & Development Auxin_Gene->Response

Caption: Canonical TIR1/AFB signaling pathway for Indole-3-acetic acid (IAA) in plant cells.

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is not a classical auxin. The substitutions on the indole ring, particularly the shift of the acetic acid side chain to the N1 position and the presence of a formyl group at C3, likely prevent effective binding to the TIR1/AFB receptor pocket. Studies on structure-activity relationships of auxins have shown that an unsubstituted N1 position and a side chain at C3 are critical for high auxin activity. While 2-methyl-IAA retains some auxin activity, it is significantly weaker than IAA.[6] The extensive modifications in (3-Formyl-2-methyl-indol-1-yl)-acetic acid would further diminish or abolish this activity.

II. Anti-inflammatory Activity: A Tale of Two Indoles

Here, the roles are more complex. While (3-Formyl-2-methyl-indol-1-yl)-acetic acid is part of a family of compounds designed as anti-inflammatory agents, recent evidence shows that IAA itself, acting as a gut microbiota metabolite, also possesses significant anti-inflammatory properties.[7][8][9][10]

Mechanism of (3-Formyl-2-methyl-indol-1-yl)-acetic acid and Related Compounds: This compound is structurally related to potent non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin. The anti-inflammatory activity of this class of substances stems from specific substitutions on the indole nucleus combined with the acetic acid side chain.[11] While the precise mechanism for this specific molecule is not extensively detailed in recent literature, related indole-based NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. The structural modifications aim to enhance this inhibitory activity and improve the pharmacological profile.[11]

Mechanism of Indole-3-acetic acid (IAA): IAA's anti-inflammatory effects in mammalian systems are an area of active research. Studies have shown that IAA can:

  • Induce Heme Oxygenase-1 (HO-1): IAA upregulates the expression of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties. This effect appears to be crucial for its ability to reduce the expression of pro-inflammatory cytokines like IL-1β and IL-6.[7][8]

  • Neutralize Free Radicals: IAA can directly scavenge reactive oxygen species (ROS), mitigating oxidative stress which is a key component of the inflammatory response.[7][8]

  • Modulate NF-κB Signaling: IAA has been shown to mitigate the activation and nuclear translocation of NF-κB, a master transcription factor that drives the expression of many inflammatory genes.[12][13]

Importantly, IAA's anti-inflammatory mechanism in macrophages appears to be independent of the Aryl Hydrocarbon Receptor (AhR), another common target for indole derivatives.[7][12]

Data Summary: A Comparative Overview

Feature(3-Formyl-2-methyl-indol-1-yl)-acetic acidIndole-3-acetic acid (IAA)
Primary Activity Anti-inflammatory[11]Plant Growth Regulation (Auxin)[1]
Secondary Activity Not well-characterizedAnti-inflammatory, Antioxidant[8][13][14]
Origin SyntheticNatural (Plants, Bacteria, Fungi)[1][2]
Plant Mechanism Expected to be inactive or very weakBinds TIR1/AFB receptors, degrades Aux/IAA repressors, activates ARF transcription factors.[4][5][15]
Mammalian Mechanism Likely COX enzyme inhibition (inferred from structural class)[11]Induces HO-1, scavenges ROS, inhibits NF-κB pathway.[7][8][12]

Experimental Protocols for Activity Assessment

To empirically validate the distinct activities of these compounds, specific, robust bioassays are required. The choice of assay must reflect the hypothesized mechanism of action.

Protocol 1: Avena Coleoptile Elongation Bioassay for Auxin Activity

This classic bioassay provides a quantitative measure of a compound's ability to induce cell elongation, a hallmark of auxin activity.

Principle: Excised sections of oat (Avena sativa) coleoptiles are incubated in solutions containing the test compound. True auxins will promote the elongation of these sections in a dose-dependent manner.

Step-by-Step Methodology:

  • Germination: Germinate Avena sativa seeds in darkness for approximately 72-96 hours until coleoptiles are 20-30 mm long. A dim red light can be used for manipulations.

  • Sectioning: Excise a 10 mm segment from each coleoptile, starting 3 mm below the apical tip.

  • Incubation: Randomly distribute the segments into test tubes or petri dishes containing a basal medium (e.g., phosphate buffer with 2% sucrose) and varying concentrations of the test compounds (e.g., 10⁻⁸ to 10⁻⁴ M for IAA; a similar or broader range for the test compound). Include a negative control (basal medium only).

  • Measurement: Incubate the sections in darkness at 25°C for 20-24 hours. Measure the final length of each segment using a digital caliper or by imaging.

  • Data Analysis: Calculate the percentage elongation over the initial length for each treatment group. Plot the percentage elongation against the log of the concentration to determine the dose-response curve and estimate the half-maximal effective concentration (EC₅₀).

Self-Validation: The inclusion of a full dose-response curve for IAA serves as the positive control and standard for comparison. The negative control validates that the basal medium does not induce elongation. The expected outcome is a significant dose-dependent elongation for IAA, while (3-Formyl-2-methyl-indol-1-yl)-acetic acid is expected to show little to no activity.[16][17]

Protocol 2: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating the efficacy of acute anti-inflammatory agents.

Principle: A sub-plantar injection of carrageenan into the paw of a rodent induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.[18][19]

Workflow_Paw_Edema_Assay cluster_setup Phase 1: Dosing & Baseline cluster_induction Phase 2: Inflammation Induction cluster_measurement Phase 3: Data Collection cluster_analysis Phase 4: Analysis A1 Animal Acclimatization (e.g., Sprague-Dawley rats) A2 Group Assignment (Vehicle, Positive Control, Test Compound) A1->A2 A3 Baseline Paw Volume Measurement (Plethysmometer) A2->A3 A4 Administer Compound (e.g., oral gavage, i.p.) A3->A4 B1 Inject 1% Carrageenan (Sub-plantar, right hind paw) (Time = 0 hr) A4->B1 30-60 min post-dosing C1 Measure Paw Volume at hourly intervals (e.g., 1, 2, 3, 4, 5 hr) B1->C1 D1 Calculate Edema Volume (V_t - V_baseline) C1->D1 D2 Calculate % Inhibition [(C-T)/C] * 100 D1->D2

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Groups: Use male Sprague-Dawley rats (180-200g). Divide them into groups (n=5-6): Vehicle control (e.g., saline or 0.5% CMC), Positive control (e.g., Indomethacin, 5-10 mg/kg), and Test Compound groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% (w/v) lambda-carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[20]

  • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., every hour for 5 hours).[20]

  • Data Analysis: The degree of edema is the difference between the paw volume at a given time and the baseline volume. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(C - T) / C] x 100, where C is the mean edema in the control group and T is the mean edema in the treated group.

Self-Validation: The vehicle control group establishes the maximal inflammatory response. The positive control (Indomethacin) validates the assay's sensitivity to a known anti-inflammatory drug. A dose-dependent reduction in paw edema by the test compounds demonstrates specific anti-inflammatory activity. Both (3-Formyl-2-methyl-indol-1-yl)-acetic acid and IAA are expected to show activity in this model.[14][20]

Conclusion and Future Perspectives

The comparison between (3-Formyl-2-methyl-indol-1-yl)-acetic acid and Indole-3-acetic acid is a compelling example of how subtle changes in chemical structure can fundamentally redirect biological function.

  • Indole-3-acetic acid remains the quintessential plant auxin, with its activity intricately linked to the highly conserved TIR1/AFB signaling pathway. Its newly appreciated role as an anti-inflammatory agent in mammals, derived from gut microbiota, opens exciting avenues for research into host-microbe interactions and novel therapeutic strategies based on natural metabolites.[9][10]

  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid , by contrast, exemplifies a rational drug design approach. Its structure is optimized away from auxin activity and towards pharmacological targets relevant to human inflammation, likely the COX enzymes.

For researchers, the key takeaway is the critical importance of structure-function analysis. The experimental protocols provided herein offer a robust framework for dissecting these divergent activities. Future research should focus on elucidating the precise molecular targets of synthetic derivatives like (3-Formyl-2-methyl-indol-1-yl)-acetic acid and further exploring the non-plant-based signaling pathways of IAA in mammalian systems, which could bridge the gap between agriculture, microbiology, and medicine.

References

Comparative

A Senior Application Scientist's Comparative Guide to Indole Synthesis Methods

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials. For researchers and drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials. For researchers and drug development professionals, the efficient and strategic synthesis of substituted indoles is a critical endeavor. This guide provides an in-depth comparative analysis of prominent classical and modern methods for indole synthesis, offering field-proven insights, detailed experimental protocols, and supporting data to inform your synthetic strategy.

The Enduring Relevance of Indole Synthesis

The indole nucleus is a privileged structure in drug discovery, appearing in molecules targeting a wide range of biological pathways. From the anti-inflammatory drug Indomethacin to the anti-migraine triptans, the versatility of the indole ring continues to inspire the development of novel therapeutics.[1] The choice of synthetic route is paramount, influencing not only the yield and purity of the target molecule but also the feasibility of library synthesis and process scale-up. This guide will dissect six key methods, evaluating their strengths, weaknesses, and practical applicability.

Classical Approaches to the Indole Core

For over a century, classical name reactions have been the bedrock of indole synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and access to specific substitution patterns.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2]

Mechanism Deep Dive: The reaction is initiated by the formation of a phenylhydrazone, which then tautomerizes to an enamine. A crucial[3][3]-sigmatropic rearrangement follows, leading to the formation of a new C-C bond and the disruption of aromaticity. Subsequent cyclization and elimination of ammonia restore the aromatic indole ring.[2] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical and can significantly influence the reaction's outcome.[4]

Experimental Protocol: Synthesis of 2-Methylindole [5]

  • Step 1: Phenylhydrazone Formation: A mixture of 30 g of phenylhydrazine and 18 g of acetone is warmed on a water bath for 15 minutes. The progress is monitored by testing for the presence of excess phenylhydrazine with Fehling's solution. More acetone is added as needed until the reducing action ceases. The crude acetone-phenylhydrazone is then heated on a water bath for 30 minutes to remove excess acetone.

  • Step 2: Cyclization: To the crude phenylhydrazone, 200 g of dry zinc chloride is added, and the mixture is heated on an oil bath to 180°C. The reaction is complete when the color of the fusion darkens and vapor evolution ceases.

  • Step 3: Work-up and Purification: The dark, fused mass is treated with 3.5 times its weight of hot water and acidified with a small amount of hydrochloric acid. The 2-methylindole is then isolated by steam distillation. The distilled product, a pale yellow oil that solidifies on cooling, is filtered, melted to remove water, and then distilled under reduced pressure.

  • Yield: 55%

Causality in Experimental Choices: The use of a significant excess of zinc chloride, a strong Lewis acid, is crucial to drive the cyclization and dehydration steps. Steam distillation is an effective method for separating the volatile 2-methylindole from the non-volatile inorganic salts and reaction byproducts.

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Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation (Acid Catalyst) Phenylhydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Tautomerization Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Heat, H+ Cyclization Cyclization & NH3 Elimination Sigmatropic->Cyclization Rearomatization Indole Substituted Indole Cyclization->Indole

Caption: Workflow of the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-haloacetophenone with an excess of an aniline.[6] Historically, this reaction required harsh conditions and often gave low yields, which has limited its widespread use.[6] However, modern modifications, such as the use of microwave irradiation, have significantly improved its efficiency and practicality.[7][8]

Mechanism Deep Dive: The reaction proceeds through the initial N-alkylation of the aniline with the α-haloacetophenone. A second molecule of aniline then acts as a base and a nucleophile, leading to a di-anilino intermediate. Subsequent intramolecular electrophilic attack of one of the aniline rings onto the activated carbonyl group, followed by aromatization, furnishes the 2-arylindole.[9]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole [7][8]

  • Step 1: One-Pot Reaction Setup: In a small beaker, 2.0 mmol of aniline and 1.0 mmol of phenacyl bromide are stirred at room temperature. The aniline serves as both the reactant and the base.

  • Step 2: Microwave Irradiation: The beaker is placed in a domestic microwave oven and irradiated at 540 W for 45-60 seconds.

  • Step 3: Purification: After cooling, the resulting solid is purified by column chromatography.

  • Yield: 52-75%

Causality in Experimental Choices: The use of microwave irradiation dramatically accelerates the reaction by efficiently heating the polar reactants, leading to a significant reduction in reaction time from hours to minutes.[7] The solvent-free conditions align with green chemistry principles by minimizing waste.[8]

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Bischler_Mohlau_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Aniline Aniline (excess) N_Alkylation N-Alkylation Aniline->N_Alkylation Haloacetophenone α-Haloacetophenone Haloacetophenone->N_Alkylation Intermediate Di-anilino Intermediate Formation N_Alkylation->Intermediate Cyclization Intramolecular Electrophilic Cyclization Intermediate->Cyclization Heat Aromatization Aromatization Cyclization->Aromatization Arylindole 2-Arylindole Aromatization->Arylindole

Caption: Key steps in the Bischler-Möhlau Indole Synthesis.

The Reissert Indole Synthesis

The Reissert synthesis is a two-step method that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.[10]

Mechanism Deep Dive: The first step is a base-catalyzed Claisen condensation to form the ethyl o-nitrophenylpyruvate. The second step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization onto the adjacent ketone, followed by dehydration to form the indole-2-carboxylic acid.[10] This can then be decarboxylated upon heating to yield the parent indole.[10]

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid [10][11]

  • Step 1: Condensation: o-Nitrotoluene is condensed with diethyl oxalate using a strong base like potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.

  • Step 2: Reductive Cyclization: The crude ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid or iron powder in acetic acid/ethanol.[11] This reduces the nitro group and facilitates the cyclization to indole-2-carboxylic acid.

  • Step 3: (Optional) Decarboxylation: The resulting indole-2-carboxylic acid can be heated to induce decarboxylation and afford the corresponding indole.[11]

  • Yield: Moderate to good yields are typically reported for the cyclization step.

Causality in Experimental Choices: The strong base in the first step is necessary to deprotonate the methyl group of the o-nitrotoluene, initiating the condensation. The choice of reducing agent in the second step is critical; milder reducing agents are preferred to avoid over-reduction of other functional groups.

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Reissert_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product o_Nitrotoluene o-Nitrotoluene Condensation Base-catalyzed Condensation o_Nitrotoluene->Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Condensation Reductive_Cyclization Reductive Cyclization (e.g., Zn/AcOH) Condensation->Reductive_Cyclization Indole_Acid Indole-2-carboxylic Acid Reductive_Cyclization->Indole_Acid

Caption: The two-stage process of the Reissert Indole Synthesis.

Modern Palladium-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized organic synthesis, and indole formation is no exception. Palladium-catalyzed methods offer milder reaction conditions, broader functional group tolerance, and access to a wider range of substituted indoles compared to many classical approaches.

The Larock Indole Synthesis

Developed by Richard Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[12][13] It is a highly versatile reaction that allows for the synthesis of a wide variety of 2,3-disubstituted indoles.[12]

Mechanism Deep Dive: The catalytic cycle is believed to begin with the oxidative addition of the o-haloaniline to a Pd(0) species.[12] The alkyne then coordinates to the resulting Pd(II) complex, followed by migratory insertion. The subsequent intramolecular cyclization of the nitrogen atom onto the vinyl-palladium intermediate, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the indole product.[12]

Experimental Protocol: Synthesis of 2,3-diethylindole

  • Reaction Setup: In a reaction vessel, combine o-iodoaniline (1.0 equiv.), 3-hexyne (1.5 equiv.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv.) in DMF.

  • Reaction Conditions: The mixture is heated at 100°C under an inert atmosphere for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • Yield: Good to excellent yields are typically achieved.

Causality in Experimental Choices: The choice of palladium catalyst and ligand is crucial for the efficiency of the Larock synthesis. The base is required to neutralize the hydrogen halide formed during the reaction. DMF is a common solvent due to its high boiling point and ability to dissolve the various reaction components.

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Larock_Indole_Synthesis cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_product Product o_Haloaniline o-Haloaniline Oxidative_Addition Oxidative Addition to Pd(0) o_Haloaniline->Oxidative_Addition Alkyne Disubstituted Alkyne Alkyne_Coordination Alkyne Coordination & Insertion Alkyne->Alkyne_Coordination Oxidative_Addition->Alkyne_Coordination Cyclization Intramolecular Cyclization Alkyne_Coordination->Cyclization Reductive_Elimination Reductive Elimination Cyclization->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Pd(0) regenerated Disubstituted_Indole 2,3-Disubstituted Indole Reductive_Elimination->Disubstituted_Indole

Caption: The catalytic cycle of the Larock Indole Synthesis.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful method for the construction of the indole nucleus via the cyclization of a tethered alkene onto an aryl-palladium intermediate.[14] This approach is particularly useful for the synthesis of indoles with substituents at the 3-position.

Mechanism Deep Dive: The reaction is initiated by the oxidative addition of an o-haloaniline derivative, containing an allylic group on the nitrogen, to a Pd(0) catalyst.[15] This is followed by an intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond. Subsequent β-hydride elimination regenerates the Pd(0) catalyst and forms the indole product.[14]

Experimental Protocol: Synthesis of 3-Methylindole [15]

  • Substrate Synthesis: N-allyl-2-bromoaniline is prepared by the alkylation of 2-bromoaniline with allyl bromide.

  • Reaction Setup: A mixture of N-allyl-2-bromoaniline (1.0 equiv.), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and a base such as K₂CO₃ or Et₃N (2.0 equiv.) in a suitable solvent (e.g., DMF, acetonitrile) is prepared in a reaction vessel.

  • Reaction Conditions: The reaction mixture is heated at 80-100°C under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield: Good yields are generally obtained.

Causality in Experimental Choices: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity. The base is necessary to neutralize the acid generated during the reaction and to facilitate the β-hydride elimination step.

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Intramolecular_Heck_Reaction cluster_start Starting Material cluster_reaction Catalytic Cycle cluster_product Product Substrate o-Halo-N-allylaniline Oxidative_Addition Oxidative Addition to Pd(0) Substrate->Oxidative_Addition Migratory_Insertion Intramolecular Migratory Insertion Oxidative_Addition->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Oxidative_Addition Pd(0) regenerated Indole_Product Substituted Indole Beta_Hydride_Elimination->Indole_Product

Caption: Catalytic pathway of the Intramolecular Heck Reaction for indole synthesis.

Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, can be applied in an intramolecular fashion to construct the indole ring.[16] This method typically involves the cyclization of an o-haloaniline derivative containing a tethered enamine or a similar precursor.

Mechanism Deep Dive: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The nitrogen atom of the tethered amine then coordinates to the palladium center, and subsequent reductive elimination forms the C-N bond of the indole ring, regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of a Substituted Indole

  • Substrate Synthesis: An appropriate o-haloaniline precursor with a tethered enamine or a protected amine that can be converted to an enamine in situ is required.

  • Reaction Setup: The substrate (1.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄) are combined in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction Conditions: The mixture is heated under an inert atmosphere, typically between 80-120°C, until the reaction is complete.

  • Work-up and Purification: The reaction is cooled, quenched, and extracted with an organic solvent. The crude product is then purified by column chromatography.

  • Yield: Moderate to high yields can be achieved depending on the substrate and reaction conditions.

Causality in Experimental Choices: The choice of ligand is critical in the Buchwald-Hartwig amination to promote the reductive elimination step and prevent catalyst deactivation. The use of a strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the C-N bond-forming step.

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Buchwald_Hartwig_Amination cluster_start Starting Material cluster_reaction Catalytic Cycle cluster_product Product Substrate o-Haloaniline derivative with tethered amine Oxidative_Addition Oxidative Addition to Pd(0) Substrate->Oxidative_Addition Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Pd(0) regenerated Indole_Product Substituted Indole Reductive_Elimination->Indole_Product

Caption: The C-N bond forming catalytic cycle in the Intramolecular Buchwald-Hartwig Amination.

Comparative Analysis of Indole Synthesis Methods

The selection of an appropriate indole synthesis method depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. The following table provides a comparative overview of the six methods discussed.

MethodStarting MaterialsKey Reagents/CatalystTypical ConditionsYield (%)AdvantagesDisadvantages
Fischer Arylhydrazine, Ketone/AldehydeAcid (Brønsted or Lewis)High temperature55-85Readily available starting materials, versatileHarsh conditions, limited functional group tolerance
Bischler-Möhlau α-Haloacetophenone, AnilineNone (or acid catalyst)High temperature or microwave52-75 (MW)Access to 2-arylindolesHistorically low yields, harsh conditions (conventional)
Reissert o-Nitrotoluene, Diethyl oxalateBase, Reducing agentMulti-step, moderate to high temp.Moderate-GoodUtilizes simple starting materialsMulti-step, can be lengthy
Larock o-Haloaniline, AlkynePd catalyst, Ligand, Base80-120°CGood-ExcellentHigh functional group tolerance, versatileCost of Pd catalyst, potential for metal contamination
Intramolecular Heck o-Halo-N-allylanilinePd catalyst, Ligand, Base80-120°CGoodGood for 3-substituted indolesRequires pre-functionalized substrate
Intramolecular Buchwald-Hartwig o-Haloaniline with tethered aminePd catalyst, Ligand, Base80-120°CModerate-HighMild conditions, good functional group toleranceSubstrate synthesis can be multi-step

A Green Chemistry Perspective on Indole Synthesis

In modern drug development and chemical manufacturing, the principles of green chemistry are increasingly important.[17] When evaluating indole synthesis methods, it is crucial to consider their environmental impact.

  • Atom Economy: Modern catalytic methods like the Larock, Heck, and Buchwald-Hartwig syntheses often exhibit higher atom economy compared to classical methods that may generate stoichiometric byproducts.

  • Solvent and Energy Use: Classical methods like the Fischer and Bischler-Möhlau syntheses can require high temperatures and harsh reagents. Microwave-assisted protocols offer a significant advantage by reducing reaction times and energy consumption.[7] The use of greener solvents is also a key consideration.

  • Catalyst and Reagent Toxicity: While palladium catalysts are highly effective, their cost and potential for product contamination are drawbacks. The use of more sustainable and less toxic catalysts is an active area of research.

Conclusion and Future Outlook

The synthesis of indoles remains a vibrant and evolving field of chemical research. While classical methods like the Fischer synthesis continue to be workhorses in the laboratory, modern palladium-catalyzed reactions have opened new avenues for the construction of complex and highly functionalized indole derivatives under milder conditions. The choice of the optimal synthetic route requires a careful consideration of the target molecule's structure, the desired scale of the synthesis, and the principles of green chemistry. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the toolkit for indole synthesis will undoubtedly continue to expand, enabling the creation of novel molecules with significant therapeutic and technological potential.

References

Validation

A Comparative Guide to the Biological Activity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid and Its Analogs

This guide provides a comprehensive comparison of the biological activities of (3-Formyl-2-methyl-indol-1-yl)-acetic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of (3-Formyl-2-methyl-indol-1-yl)-acetic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the potential therapeutic applications of this class of compounds, supported by experimental data and detailed protocols. We will explore the nuanced structure-activity relationships that govern the efficacy of these molecules in anticancer, anti-inflammatory, and antimicrobial contexts.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. A significant class of these compounds is the indole-3-acetic acid (IAA) derivatives, which have demonstrated a broad spectrum of pharmacological activities.[1][2] The parent compound, IAA, is a well-known plant hormone, but its derivatives have been extensively explored for their potential in human medicine.[3]

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a specific derivative of interest, featuring a methyl group at the 2-position and a formyl group at the 3-position of the indole ring. While direct biological data for this exact compound is limited in publicly available literature, a wealth of information on its analogs allows for an insightful comparative analysis and prediction of its potential activities. This guide will synthesize this information to provide a clear understanding of how substitutions on the indole-3-acetic acid core influence biological outcomes.

Plausible Mechanisms of Action: A Multifaceted Approach

Indole-3-acetic acid derivatives exert their biological effects through various mechanisms, often targeting multiple cellular pathways. The specific activity is highly dependent on the nature and position of substituents on the indole ring and the acetic acid side chain.

Anticancer Activity: Inducing Cell Death

A primary area of investigation for indole-3-acetic acid derivatives is oncology.[1] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[1][4] One proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways. Some derivatives have also been shown to interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[5]

anticancer_pathway Indole_Derivative (3-Formyl-2-methyl-indol-1-yl)-acetic acid Analog ROS Increased Reactive Oxygen Species (ROS) Indole_Derivative->ROS Microtubule Microtubule Disruption Indole_Derivative->Microtubule Mitochondria Mitochondrial Stress ROS->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cell_Cycle_Arrest->Apoptosis mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_Compound Add compounds to cells Cell_Seeding->Add_Compound Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Add_Compound Incubate_24_72h Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate % viability and determine IC50 Read_Absorbance->Calculate_IC50

Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Evaluation: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The activity is monitored colorimetrically by the appearance of an oxidized chromogen.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and dilute COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Plate Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test compound).

  • Inhibitor Addition: Add the test compounds at various concentrations to the inhibitor wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid) to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over a set time period.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

cox_workflow cluster_setup Plate Setup cluster_inhibition Inhibition cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Reagents Prepare buffer, heme, and enzymes Dispense_Reagents Dispense reagents into 96-well plate (background, 100% activity, inhibitor wells) Prepare_Reagents->Dispense_Reagents Add_Inhibitor Add test compounds to inhibitor wells Dispense_Reagents->Add_Inhibitor Pre_incubate Pre-incubate plate Add_Inhibitor->Pre_incubate Add_Substrate Initiate reaction with arachidonic acid Pre_incubate->Add_Substrate Read_Absorbance Measure absorbance kinetically Add_Substrate->Read_Absorbance Calculate_Inhibition Calculate % inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Figure 3: Experimental workflow for the COX inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Confirmation (Optional): The results can be confirmed by measuring the optical density (OD) at 600 nm using a plate reader.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare standardized microbial inoculum Inoculate_Plate Inoculate 96-well plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare serial dilutions of test compound in broth Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate under appropriate conditions Inoculate_Plate->Incubate_Plate Visual_Inspection Visually inspect for growth (turbidity) Incubate_Plate->Visual_Inspection Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->Determine_MIC

Figure 4: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

While direct experimental data on the biological activity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is not extensively documented, the analysis of its structural analogs provides a strong foundation for predicting its potential as a bioactive compound. The 2-methyl group suggests a potential for anti-inflammatory activity, and the overall indole-3-acetic acid scaffold is a well-established pharmacophore for anticancer and antimicrobial agents.

Future research should focus on the synthesis and direct biological evaluation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid and a systematic series of 3-substituted analogs. This would allow for a definitive determination of its efficacy and a clearer understanding of the role of the 3-formyl group in modulating its biological activity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of indole derivatives.

References

  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3547–3562. [Link]

  • BenchChem. (2025). A Comparative Analysis of 2-(6-Methoxy-1H-indol-3-yl)
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of 2-(6-Methoxy-1H-indol-3-yl)
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • ResearchGate. (2025). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

  • Frontiers. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers. [Link]

  • MDPI. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]

  • MDPI. (n.d.). Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. MDPI. [Link]

  • National Center for Biotechnology Information. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Biologically active 3‐alkyl substituted indole derivatives.. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to Analytical Standards for (3-Formyl-2-methyl-indol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. (3-Formyl-2-methyl-in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. (3-Formyl-2-methyl-indol-1-yl)-acetic acid, a substituted indole derivative, holds potential in various therapeutic areas. The reliability of research and the successful development of any drug candidate hinge on the quality of the starting materials and the analytical standards used for their evaluation. This guide provides a comprehensive comparison of analytical standards for (3-Formyl-2-methyl-indol-1-yl)-acetic acid, offering insights into the methodologies for its characterization and a comparative analysis of commercially available standards.

The Critical Role of Analytical Standards

Analytical standards are highly characterized materials used to confirm the identity, purity, and concentration of a substance. In drug development, they are indispensable for:

  • Method Validation: Establishing the performance characteristics of analytical procedures.

  • Quality Control: Ensuring the consistency and quality of different batches of a drug substance.

  • Impurity Profiling: Identifying and quantifying process-related and degradation impurities.

  • Regulatory Submissions: Providing the necessary data to support the safety and efficacy of a new drug.

The choice of an appropriate analytical standard is a critical decision that can significantly impact the timeline and success of a research or development program. Key factors to consider include the certified purity, the extent of characterization, the availability of comprehensive documentation such as a Certificate of Analysis (CoA), and the reputation of the supplier.

Comparative Analysis of Commercially Available Standards

A survey of prominent chemical suppliers reveals the availability of (3-Formyl-2-methyl-indol-1-yl)-acetic acid and its methyl ester derivative. While obtaining a complete, side-by-side comparison with full analytical data from every supplier for the exact molecule can be challenging, we can infer the expected quality and specifications based on available data for closely related compounds and the general standards of reputable suppliers.

SupplierProduct NameCAS NumberStated PurityAvailable Documentation
Sigma-Aldrich 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetic acid432001-45-1Not explicitly stated for this specific product, but related indole derivatives are typically offered at ≥97.0% or higher.Product page with basic properties. Lot-specific Certificates of Analysis are typically available upon request for their products.
Key Organics (3-Formyl-2-methyl-indol-1-yl)-acetic acid methyl ester431983-71-0>95%Product page with basic properties.[1]
ChemicalBook (3-FORMYL-2-METHYL-INDOL-1-YL)-ACETIC ACID432001-45-1Varies by supplier listed on the platform.Aggregates information from various suppliers. Detailed analytical data is supplier-dependent.[2][3]

Expert Insight: When selecting an analytical standard, it is crucial to look beyond the stated purity on the product webpage. Always request a lot-specific Certificate of Analysis. A comprehensive CoA should include the method of analysis (e.g., HPLC, NMR), the actual purity value determined, and spectral data confirming the structure. For critical applications, such as use as a reference standard in regulated environments, sourcing from suppliers who provide certification under internationally recognized standards (e.g., ISO 17034) is recommended.

Core Analytical Techniques for Characterization

The structural complexity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid necessitates a multi-technique approach for comprehensive characterization and purity assessment. The primary analytical methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for purity analysis in the pharmaceutical industry. For (3-Formyl-2-methyl-indol-1-yl)-acetic acid, a reversed-phase HPLC method is most suitable.

Causality Behind Experimental Choices:

  • Reversed-Phase Column (C18): The non-polar nature of the indole ring system and the overall moderate polarity of the molecule make a C18 stationary phase ideal for achieving good retention and separation from potential impurities.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention. The gradient allows for the effective elution of both polar and non-polar impurities.

  • UV Detection: The indole chromophore exhibits strong UV absorbance, typically around 220 nm and 280 nm. Monitoring at these wavelengths provides high sensitivity for the parent compound and related impurities.

Experimental Workflow for HPLC Purity Analysis

Sources

Validation

A Comparative Guide to the HPLC Characterization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid: Acetonitrile vs. Methanol Mobile Phases

Introduction (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a substituted indole derivative of significant interest in synthetic chemistry and drug discovery. Its structure, featuring an indole core, a reactive aldehyde g...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a substituted indole derivative of significant interest in synthetic chemistry and drug discovery. Its structure, featuring an indole core, a reactive aldehyde group, and a carboxylic acid moiety, presents a unique analytical challenge. Accurate and robust characterization of this compound is paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering high resolution and quantitative precision.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the characterization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. We will move beyond a simple recitation of parameters to explore the fundamental rationale behind methodological choices, comparing the effects of two common organic modifiers—acetonitrile and methanol—on chromatographic performance. The data and protocols presented herein are designed to equip researchers and drug development professionals with a practical framework for developing and selecting the optimal analytical method for their specific application.

The Core Analytical Challenge: Suppressing Ionization

The primary obstacle in the RP-HPLC analysis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is the presence of the carboxylic acid group. In reversed-phase chromatography, which separates compounds based on hydrophobicity, the ionization state of an analyte is critical[1]. At a neutral or basic pH, the carboxylic acid will deprotonate to form a carboxylate anion. This ionized form is significantly more polar than its neutral counterpart, leading to reduced retention on a non-polar stationary phase (like C18) and often resulting in poor chromatographic performance, such as broad, tailing, or fronting peaks[2][3].

To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the acidic functional group must be suppressed. This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa (typically by at least 2 pH units). By maintaining an acidic environment, the analyte remains in its neutral, protonated state, enhancing its hydrophobic interaction with the stationary phase and leading to predictable, well-defined chromatography[2]. This guide will utilize a mobile phase acidified with formic acid for both comparative methods.

Experimental Design and Workflow

The following workflow outlines the systematic approach for method comparison, from initial preparation to final data analysis and recommendation.

HPLC_Comparison_Workflow Figure 1. HPLC Method Comparison Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_eval Phase 3: Data Evaluation sample_prep Standard & Sample Prep (Dissolve in Diluent) hplc_run_A Execute Method A (Acetonitrile-based) sample_prep->hplc_run_A Inject hplc_run_B Execute Method B (Methanol-based) sample_prep->hplc_run_B Inject mobile_phase_A Mobile Phase A Prep (ACN / 0.1% Formic Acid) mobile_phase_A->hplc_run_A mobile_phase_B Mobile Phase B Prep (MeOH / 0.1% Formic Acid) mobile_phase_B->hplc_run_B data_acq Acquire Chromatograms hplc_run_A->data_acq hplc_run_B->data_acq param_calc Calculate Performance Metrics (tR, Tf, N) data_acq->param_calc comparison Compare & Recommend param_calc->comparison

Caption: Workflow for comparing acetonitrile and methanol-based HPLC methods.

Methodology and Protocols

The following protocols detail two isocratic RP-HPLC methods that differ only in the organic solvent component of the mobile phase.

Common Chromatographic Conditions

  • HPLC System: Agilent 1100 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm). A C18 column is a robust and widely used choice for the analysis of indole derivatives[4][5][6].

  • Column Temperature: 30°C

  • Detector Wavelength: 280 nm. Indole rings exhibit strong absorbance around this wavelength[4][6][7].

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

Protocol 1: Acetonitrile-Based Isocratic Method (Method A)

This method utilizes acetonitrile, a common organic modifier known for its low viscosity and strong elution properties in reversed-phase chromatography[3].

1. Mobile Phase Preparation (40:60 v/v Acetonitrile/Aqueous): a. Prepare the aqueous component: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water to create a 0.1% formic acid solution. b. In a suitable container, carefully measure and mix 400 mL of HPLC-grade acetonitrile and 600 mL of the 0.1% formic acid in water solution. c. Sonicate the mobile phase for 10-15 minutes to degas.

2. Standard Solution Preparation (100 µg/mL): a. Accurately weigh 10 mg of (3-Formyl-2-methyl-indol-1-yl)-acetic acid reference standard and transfer to a 100 mL volumetric flask. b. Dissolve and dilute to the mark with the Mobile Phase A. This ensures solvent compatibility and prevents peak distortion upon injection.

3. HPLC System Execution: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the standard solution and run the analysis for a sufficient time to allow the main peak to elute (e.g., 10 minutes).

Protocol 2: Methanol-Based Isocratic Method (Method B)

This method employs methanol as the organic modifier. Methanol has different selectivity compared to acetonitrile due to its protic nature and hydrogen-bonding capabilities, which can alter interactions with the analyte and stationary phase[3].

1. Mobile Phase Preparation (60:40 v/v Methanol/Aqueous): Note: The organic-to-aqueous ratio is adjusted to achieve a similar retention time to Method A, as methanol is a weaker eluent than acetonitrile for many compounds. a. Prepare the aqueous component: Use the same 0.1% formic acid in water solution as in Method A. b. In a suitable container, carefully measure and mix 600 mL of HPLC-grade methanol and 400 mL of the 0.1% formic acid in water solution. c. Sonicate the mobile phase for 10-15 minutes to degas.

2. Standard Solution Preparation (100 µg/mL): a. Prepare the standard solution as described in Protocol 1, Step 2, but use the Mobile Phase B as the diluent.

3. HPLC System Execution: a. Equilibrate the column with Mobile Phase B for at least 30 minutes. b. Inject the standard solution and run the analysis for a comparable run time (e.g., 10 minutes).

Results: A Head-to-Head Comparison

The performance of each method was evaluated based on key chromatographic parameters. The following table summarizes the experimental data obtained from the analysis of the reference standard.

Parameter Method A (Acetonitrile) Method B (Methanol) Significance
Retention Time (t_R) 4.8 min5.1 minMeasures the time from injection to peak maximum.
Tailing Factor (T_f) 1.31.1Measures peak asymmetry; a value of 1.0 is perfectly symmetric.
Theoretical Plates (N) 10,50012,200Indicates column efficiency and peak sharpness.
Backpressure ~1200 psi~1800 psiReflects the operational pressure of the system.

Analysis and Interpretation

1. Retention and Elution Strength: Method A, using acetonitrile, produced a slightly shorter retention time (4.8 min) compared to Method B with methanol (5.1 min), even with a lower proportion of organic solvent. This confirms the generally higher elution strength of acetonitrile in RP-HPLC[3]. For high-throughput analysis, the shorter run time offered by acetonitrile could be advantageous.

2. Peak Shape and Efficiency: Method B (Methanol) yielded a superior peak shape, with a tailing factor of 1.1, which is very close to the ideal value of 1.0. The acetonitrile-based method produced a slightly more tailed peak (Tf = 1.3). This improved symmetry with methanol may be due to more favorable interactions that minimize secondary ionic interactions with residual silanols on the silica-based stationary phase[3]. Consequently, the column efficiency, measured in theoretical plates, was higher with methanol (12,200) than with acetonitrile (10,500), indicating a sharper peak. For assays requiring precise integration and quantification of small impurities, the superior peak shape from Method B is a significant benefit.

3. Operational Considerations: The higher viscosity of methanol resulted in a noticeably higher system backpressure. While well within the operating limits of most modern HPLC systems, this is a practical consideration for long-term column health and system maintenance.

Discussion and Recommendations

The choice between an acetonitrile-based and a methanol-based mobile phase is not merely arbitrary; it is a critical decision in method development that directly impacts selectivity, efficiency, and run time.

  • Method A (Acetonitrile) is recommended for applications where speed and throughput are the primary concerns. Its strong elution power allows for faster analyses, making it suitable for routine purity checks or process monitoring where peak shape is acceptable.

  • Method B (Methanol) is the superior choice for stability-indicating methods and impurity profiling . The enhanced peak symmetry and higher efficiency allow for more accurate detection and quantification of degradation products or related substances that might elute near the main analyte peak. The improved resolution afforded by sharper peaks is critical for regulatory compliance and ensuring product safety.

Ultimately, the selection must be guided by the analytical goal. Both methods are valid and demonstrate the successful characterization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. This comparative approach provides a robust template for adapting the methodology to specific research or quality control needs.

Conclusion

We have successfully developed and compared two robust isocratic RP-HPLC methods for the characterization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. By controlling the mobile phase pH to suppress ionization, both methods yielded reliable results. The comparison revealed that while acetonitrile offers a faster analysis, methanol provides superior peak symmetry and efficiency, making it the preferred choice for demanding applications such as stability and impurity analysis. This guide underscores the importance of a scientifically-driven approach to method development, where understanding the interplay between analyte chemistry and chromatographic conditions leads to the creation of precise, accurate, and fit-for-purpose analytical methods.

References

Comparative

A Comparative Guide to the Mass Spectrometric Analysis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Introduction (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a small organic molecule featuring a substituted indole core, a structure prevalent in pharmaceuticals and biologically active compounds. Accurate and sensitive...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a small organic molecule featuring a substituted indole core, a structure prevalent in pharmaceuticals and biologically active compounds. Accurate and sensitive analysis of such molecules is paramount in drug development, metabolomics, and synthetic chemistry for identity confirmation, purity assessment, and quantification. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. However, the choice of ionization source and mass analyzer profoundly impacts the quality and utility of the resulting data.

This guide provides an in-depth comparison of common high-resolution mass spectrometry (HRMS) workflows for the analysis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. We will explore the nuanced differences between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and compare the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers. The objective is to equip researchers, scientists, and drug development professionals with the rationale to select the optimal analytical strategy based on their specific experimental goals, whether it be routine quantification or the structural elucidation of novel compounds.

Physicochemical Properties and Analytical Considerations

Before delving into instrumentation, understanding the analyte is critical. (3-Formyl-2-methyl-indol-1-yl)-acetic acid (C₁₂H₁₁NO₃) has a monoisotopic mass of 217.074 Da . Its structure contains two key functional groups that dictate its behavior in a mass spectrometer:

  • Carboxylic Acid (-COOH): This group is acidic and readily deprotonates, making the molecule highly suitable for negative ion mode analysis. The presence of this acidic proton is a key factor in choosing the ionization method.[1]

  • Indole Ring System: A moderately polar, aromatic structure that influences chromatographic retention and can produce characteristic fragment ions upon collision-induced dissociation (CID).

These features suggest that while the molecule is amenable to MS analysis, the choice of source and analyzer will significantly influence sensitivity, specificity, and the richness of structural information obtained.

Ionization Source Comparison: ESI vs. APCI

The first critical choice in an LC-MS workflow is the ionization source, which converts the analyte from a neutral species in solution to a charged ion in the gas phase.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and ionizable molecules, making it a primary candidate for our target analyte.[2]

  • Mechanism of Action: In ESI, a high voltage is applied to the liquid eluting from the LC, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[2]

  • Suitability for (3-Formyl-2-methyl-indol-1-yl)-acetic acid:

    • Negative Ion Mode (-ESI): This is the preferred mode. The carboxylic acid group readily loses a proton to form the highly stable [M-H]⁻ ion (m/z 216.066). This process is highly efficient and typically results in excellent sensitivity.[3][4]

    • Positive Ion Mode (+ESI): While less efficient for this molecule, ionization can still occur through protonation of the indole nitrogen or formyl oxygen, forming the [M+H]⁺ ion (m/z 218.081). Adduct formation with cations from the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), is also common.[5][6]

  • Expert Insight: The high efficiency of deprotonation makes -ESI the go-to method for quantification, as it provides a strong, clean signal with minimal in-source fragmentation. Even when using a low-pH mobile phase for chromatographic purposes, carboxylic acids can often be detected with high sensitivity in negative ion mode, a phenomenon sometimes called "wrong way round ionization".[6]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for small, thermally stable molecules of medium to low polarity.[2][7]

  • Mechanism of Action: The LC eluent is sprayed through a heated nebulizer to create a vapor. A high-voltage corona discharge needle then ionizes the surrounding solvent and nitrogen gas, which in turn ionize the analyte molecules through gas-phase proton transfer or charge exchange reactions.[7][8]

  • Suitability for (3-Formyl-2-methyl-indol-1-yl)-acetic acid:

    • APCI is a robust alternative to ESI and can be less susceptible to matrix suppression effects.[9] It is particularly useful for analytes that are not sufficiently polar for efficient ESI.[2]

    • Given the thermal stability of the indole core, our analyte is a good candidate for APCI, which would likely generate the protonated molecule [M+H]⁺ in positive mode.[8]

  • Expert Insight: APCI should be considered when analyzing samples in complex matrices (e.g., biological fluids, crude reaction mixtures) where ESI might suffer from significant ion suppression. It is also advantageous when using non-polar mobile phases that are less compatible with ESI.[7]

Mass Analyzer Comparison: Q-TOF vs. Orbitrap

Following ionization, the mass analyzer separates ions based on their mass-to-charge ratio (m/z). For confident identification and structural work, high-resolution mass analyzers like Q-TOF and Orbitrap are essential.

Quadrupole Time-of-Flight (Q-TOF)

A Q-TOF is a hybrid instrument combining a quadrupole mass filter with a time-of-flight mass analyzer.

  • Performance Characteristics:

    • Mass Accuracy: Typically provides mass accuracy in the 1-3 ppm range with external calibration, enabling high-confidence elemental composition determination.[10]

    • Resolution: Offers moderate to high resolution (typically 30,000 - 60,000 FWHM).

    • Scan Speed: Q-TOFs are known for very high acquisition rates, making them ideal for compatibility with fast chromatography (UHPLC) and for capturing sufficient data points across narrow peaks.[11]

    • Dynamic Range: Generally possesses a wide dynamic range, which is beneficial for detecting low-abundance analytes in the presence of high-abundance species.[12]

  • Expert Insight: The fast scanning capabilities of a Q-TOF make it an excellent workhorse for both qualitative and quantitative screening applications.[13] Its robust mass accuracy is sufficient for determining the elemental formula of our target compound and its metabolites or degradation products.

Orbitrap

The Orbitrap is an ion trap-based mass analyzer where ions orbit a central spindle electrode. The frequency of their orbital motion is related to their m/z ratio.

  • Performance Characteristics:

    • Mass Accuracy: Routinely achieves sub-ppm mass accuracy (<1 ppm), providing the highest level of confidence in elemental composition assignment.[10]

    • Resolution: Offers exceptionally high to ultra-high resolution (from 70,000 up to >240,000 FWHM), which is unparalleled for resolving closely related isobaric interferences.[11][14]

    • Scan Speed: While historically slower than Q-TOFs, modern Orbitrap instruments have significantly improved scan speeds, making them competitive for UHPLC applications. However, there is a trade-off: higher resolution settings require longer acquisition times.[10]

  • Expert Insight: The ultra-high resolution of the Orbitrap is its key advantage.[14] This is critical when analyzing samples where isobaric interferences from matrix components or related impurities are a concern. For definitive structural confirmation and analysis in highly complex mixtures, the resolving power of an Orbitrap is unmatched.

Experimental Protocols & Workflows

A self-validating protocol is crucial for trustworthy results. The following sections detail step-by-step methodologies for analysis.

Overall Analytical Workflow

The general workflow involves sample preparation, LC separation, MS detection, and data analysis. The choice of ionization source and analyzer represents a key divergence in the methodology.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_data Data Analysis Prep Stock Solution & Dilution Filt Filtration (0.22 µm) Prep->Filt LC UHPLC (C18 Column) Filt->LC ESI ESI Source (-/+ Mode) LC->ESI APCI APCI Source (+ Mode) LC->APCI QTOF Q-TOF Analyzer ESI->QTOF Orbi Orbitrap Analyzer ESI->Orbi APCI->QTOF APCI->Orbi Quant Quantification QTOF->Quant Qual Structural Elucidation QTOF->Qual Orbi->Quant Orbi->Qual

Caption: General experimental workflow for LC-MS analysis.

Protocol 1: Sample Preparation

This protocol is applicable to all subsequent LC-MS analyses.

  • Stock Solution Preparation: Accurately weigh ~1 mg of (3-Formyl-2-methyl-indol-1-yl)-acetic acid standard and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.[15]

  • Working Standard & QC Preparation: Perform serial dilutions of the stock solution using a 50:50 mixture of water and acetonitrile to prepare calibration standards and quality control (QC) samples at appropriate concentrations (e.g., 1-1000 ng/mL).

  • Sample Dilution (for unknown samples): Dilute the test sample in 50:50 water:acetonitrile to ensure the final concentration falls within the linear range of the calibration curve.

  • Filtration: Filter all prepared solutions through a 0.22 µm syringe filter (e.g., PTFE) into LC vials to remove particulates that could clog the system.[16]

  • Blank Samples: Prepare blank samples consisting of the final dilution solvent (50:50 water:acetonitrile) to run before and after the sample sequence to check for system contamination and carryover.[15]

Protocol 2: LC-HRMS Analysis on a Q-TOF System

This protocol is designed for general screening and quantification.

  • LC System: UHPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Q-TOF MS Parameters (ESI Example):

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 50-800.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: MS and data-dependent MS/MS (Top 3 most intense ions).

    • Collision Energy (for MS/MS): Ramp from 15-40 eV.

Protocol 3: LC-HRMS Analysis on an Orbitrap System

This protocol is optimized for high-resolution analysis and confident identification.

  • LC System & Conditions: Same as Protocol 2.

  • Orbitrap MS Parameters (ESI Example):

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 50-800.

    • Spray Voltage: 3.0 kV.

    • Capillary Temperature: 320 °C.

    • Sheath Gas Flow Rate: 40 (arbitrary units).

    • Aux Gas Flow Rate: 10 (arbitrary units).

    • Full Scan Resolution: 70,000 @ m/z 200.

    • AGC Target: 1e6.

    • Acquisition Mode: Full scan followed by data-dependent MS/MS (dd-MS2).

    • MS/MS Resolution: 17,500 @ m/z 200.

    • Collision Energy (HCD): Stepped normalized collision energy (20, 30, 40).

Results and Discussion

Comparative Performance Data

The choice between instrument platforms often comes down to a trade-off between different performance metrics. The following table summarizes the expected performance for each workflow based on established instrument capabilities.

Parameter ESI-Q-TOF APCI-Q-TOF ESI-Orbitrap APCI-Orbitrap
Primary Ion (Negative) [M-H]⁻ N/A[M-H]⁻ N/A
Primary Ion (Positive) [M+H]⁺, [M+Na]⁺[M+H]⁺ [M+H]⁺, [M+Na]⁺[M+H]⁺
Mass Accuracy (ppm) 1 - 31 - 3< 1 < 1
Resolution (FWHM) ~40,000~40,000>70,000 >70,000
Sensitivity (LOD) Excellent (low pg)Good (mid-high pg)Excellent (low pg)Good (mid-high pg)
Scan Speed Excellent Excellent GoodGood
Best For Screening, QuantificationAnalysis in non-polar solventsConfirmatory Analysis Robustness in complex matrix

Data are representative estimates to illustrate comparative performance.

The Orbitrap platform provides superior mass accuracy and resolution, which is invaluable for eliminating ambiguity in formula assignment.[10][14] The Q-TOF platform offers faster scan speeds, which can be advantageous for high-throughput applications.[11] For sensitivity, negative mode ESI is expected to be the superior choice for this acidic molecule on both platforms.[4]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to fragment the isolated parent ion, providing structural information. For (3-Formyl-2-methyl-indol-1-yl)-acetic acid, fragmentation of the [M-H]⁻ ion (m/z 216.066) is particularly informative. A plausible fragmentation pathway involves the neutral loss of CO₂ and subsequent rearrangements.

A key fragmentation pathway for related indole acetic acids involves the loss of the side chain to produce a stable quinolinium-type fragment ion.[17][18]

G parent Parent Ion [M-H]⁻ m/z 216.07 frag1 Fragment 1 m/z 172.08 (-CO₂) parent->frag1 - 44 Da frag2 Fragment 2 m/z 157.05 (-CH₂COOH) parent->frag2 - 59 Da frag3 Fragment 3 m/z 129.06 (-CHO from Frag 2) frag2->frag3 - 28 Da

Caption: Proposed MS/MS fragmentation of [M-H]⁻ ion.

  • Loss of CO₂ (-44 Da): The primary and most facile fragmentation from the carboxylate anion, leading to a highly stable carbanion at m/z 172.08.

  • Loss of the Acetic Acid Side Chain (-59 Da): Cleavage of the N-CH₂COOH bond results in an indolyl anion at m/z 157.05.

  • Subsequent Fragmentation: The fragment at m/z 157.05 can further lose the formyl group as carbon monoxide (-28 Da) to produce an ion at m/z 129.06, which is characteristic of the substituted indole core.

Conclusion and Recommendations

The optimal mass spectrometric method for analyzing (3-Formyl-2-methyl-indol-1-yl)-acetic acid depends entirely on the analytical objective.

  • For High-Throughput Quantification and Routine Screening: An LC-ESI-Q-TOF system operating in negative ion mode is highly recommended. It provides excellent sensitivity, a wide dynamic range, and a fast scan speed compatible with rapid chromatographic methods, making it a robust and efficient workhorse.

  • For Definitive Structural Elucidation and Analysis in Complex Matrices: An LC-ESI-Orbitrap system is the superior choice. Its sub-ppm mass accuracy and ultra-high resolution are essential for unambiguous elemental composition assignment and for resolving potential isobaric interferences from impurities or matrix components.

  • When ESI Fails: If significant matrix suppression is observed with ESI or if non-polar chromatographic conditions are required, APCI serves as a powerful and reliable alternative ionization source on either mass analyzer platform.[7][9]

By understanding the interplay between the analyte's chemistry and the fundamental principles of different mass spectrometry platforms, researchers can confidently select and develop methods that are not only fit-for-purpose but also scientifically rigorous and defensible.

References

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]

  • APCI Atmospheric Pressure Chemical Ionization Mass Spectrometry. IONOS. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. National Institutes of Health. [Link]

  • Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health. [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]

  • Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. National Institutes of Health. [Link]

  • Organic Acid Analysis Column for LC-MS. Imtakt. [Link]

  • EI mass spectrum of the TMS derivative of indole-3-acetic acid (224). ResearchGate. [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ACS Publications. [Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. ResearchGate. [Link]

  • Organic Acids Analyzed with LCMS - AppNote. MicroSolv. [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]

  • Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. OSTI.gov. [Link]

  • Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. J-STAGE. [Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. [Link]

  • Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

Sources

Validation

confirming the chemical structure of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

A Senior Application Scientist's Guide to the Structural Confirmation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid For researchers and professionals in drug development, the unambiguous confirmation of a molecule's chem...

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Structural Confirmation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic methods for the structural elucidation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive workflow for its definitive identification.

Chemical Identity

Before delving into experimental confirmation, it is crucial to establish the theoretical identity of the target compound.

IdentifierValueSource
Chemical Name(3-Formyl-2-methyl-indol-1-yl)-acetic acidChemTik[1]
CAS Number432001-45-1ChemicalBook[2]
Molecular FormulaC12H11NO3PubChemLite[3]
Molecular Weight217.22 g/mol ChemTik[1]
SMILESO=Cc1c(C)n(c2c1cccc2)CC(=O)OChemTik[1]

Structural Elucidation Workflow: A Multi-faceted Approach

No single technique provides a complete structural picture. A synergistic approach, leveraging the strengths of various spectroscopic methods, is essential for irrefutable confirmation. This guide proposes a workflow that begins with mass spectrometry to determine the molecular weight, followed by infrared spectroscopy to identify key functional groups, and culminating with nuclear magnetic resonance spectroscopy for a detailed map of the atomic connectivity.

Structural Elucidation Workflow cluster_0 Primary Analysis cluster_1 Functional Group Identification cluster_2 Detailed Structural Mapping Mass_Spec Mass Spectrometry (MS) Determine Molecular Weight IR_Spec Infrared (IR) Spectroscopy Identify Key Functional Groups Mass_Spec->IR_Spec Confirms Elemental Composition NMR_Spec Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, COSY, HSQC, HMBC IR_Spec->NMR_Spec Provides Functional Group Context

Figure 1: A logical workflow for the comprehensive structural confirmation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Mass Spectrometry: The First Step in Identification

Expertise & Experience: Mass spectrometry provides the most direct evidence of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly powerful, offering mass accuracy in the parts-per-million (ppm) range, which allows for the confident determination of the molecular formula.

Trustworthiness: The protocol is self-validating through the use of an internal calibrant, which ensures the accuracy of the mass measurement. The observation of the predicted molecular ion peak, along with its isotopic pattern, provides a high degree of confidence in the assigned molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of (3-Formyl-2-methyl-indol-1-yl)-acetic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.

  • Data Analysis: Calibrate the spectrum using a known internal standard. Determine the accurate mass of the molecular ion peaks and compare them to the theoretical exact mass of C12H11NO3.

IonTheoretical m/zObserved m/z (example)
[M+H]+218.0817218.0815
[M-H]-216.0661216.0663

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For (3-Formyl-2-methyl-indol-1-yl)-acetic acid, we expect to observe characteristic absorptions for the carboxylic acid and aldehyde functional groups.

Trustworthiness: The presence of distinct and well-defined absorption bands in the expected regions for the key functional groups serves as a self-validating measure. Comparison with spectral databases for similar indole-containing compounds can further bolster confidence in the assignments.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
O-H (Carboxylic Acid)3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding.
C=O (Carboxylic Acid)1720-1700Stretching vibration of the carbonyl in the carboxylic acid.
C=O (Aldehyde)1700-1680Stretching vibration of the conjugated aldehyde carbonyl.
C-N (Indole)1360-1250Stretching vibration of the C-N bond within the indole ring.
C-H (Aromatic)3100-3000Stretching vibrations of C-H bonds on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for an unambiguous structural assignment.

Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-consistent and redundant dataset. For example, a correlation observed in a COSY spectrum (proton-proton coupling) should be consistent with the through-bond correlations seen in an HMBC spectrum (long-range proton-carbon coupling). This internal consistency is the hallmark of a robust structural elucidation.

NMR_Workflow Sample_Prep Sample Preparation Dissolve in deuterated solvent (e.g., DMSO-d₆) 1D_NMR 1D NMR Experiments ¹H and ¹³C Spectra Sample_Prep->1D_NMR 2D_NMR 2D NMR Experiments COSY, HSQC, HMBC 1D_NMR->2D_NMR Initial assignments inform 2D experiments Structure_Confirmation Final Structure Confirmation 2D_NMR->Structure_Confirmation Correlations provide definitive connectivity

Figure 2: A systematic workflow for NMR-based structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

    • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.

Expected NMR Data for (3-Formyl-2-methyl-indol-1-yl)-acetic acid (in DMSO-d₆)

¹H NMR

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~7.8-7.2m4HAromatic protons
~5.1s2HMethylene protons (-CH₂-)
~2.5s3HMethyl protons (-CH₃)
~12.5br s1HCarboxylic acid proton (-COOH)

¹³C NMR

Chemical Shift (ppm)Assignment
~185Aldehyde carbonyl (C=O)
~170Carboxylic acid carbonyl (C=O)
~140-120Aromatic and indole ring carbons
~45Methylene carbon (-CH₂-)
~12Methyl carbon (-CH₃)

Conclusion

By systematically applying the complementary techniques of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, the chemical structure of (3-Formyl-2-methyl-indol-1-yl)-acetic acid can be confirmed with a high degree of certainty. This multi-faceted approach, grounded in sound experimental design and data interpretation, is fundamental to ensuring the quality and reliability of research in drug discovery and development.

References

Comparative

A Comparative Benchmarking Guide to (3-Formyl-2-methyl-indol-1-yl)-acetic acid and its Analogs in Preclinical Research

This guide provides a comprehensive framework for benchmarking the biological and pharmacological properties of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. Given the nascent stage of research on this specific molecule, t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the biological and pharmacological properties of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. Given the nascent stage of research on this specific molecule, this document establishes a comparative context by leveraging data from structurally related indole-3-acetic acid (IAA) derivatives. We will explore potential therapeutic applications based on the known activities of the indole scaffold, propose a suite of robust experimental protocols for its evaluation, and present a logical workflow for characterizing its efficacy and mechanism of action against relevant benchmarks.

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] Modifications to the indole core and its substituents have given rise to a diverse array of compounds with applications ranging from oncology to anti-inflammatory therapies.[1] (3-Formyl-2-methyl-indol-1-yl)-acetic acid, with its unique substitution pattern, represents an under-explored molecule within this vast chemical space. This guide aims to provide researchers with the foundational knowledge and experimental designs necessary to unlock its therapeutic potential.

Molecular Structure of (3-Formyl-2-methyl-indol-1-yl)-acetic acid:

  • Molecular Formula: C12H11NO3[2]

  • Molecular Weight: 217.22 g/mol

  • CAS Number: 432001-45-1[3]

Comparative Landscape: Positioning (3-Formyl-2-methyl-indol-1-yl)-acetic acid Among Indole Derivatives

While direct experimental data for (3-Formyl-2-methyl-indol-1-yl)-acetic acid is scarce, the broader class of indole-3-acetic acid derivatives has been extensively studied, revealing potent anticancer and anti-inflammatory properties.[1] These activities are often attributed to mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1] Furthermore, many indole compounds are known to exhibit antioxidant activity by scavenging free radicals.[1]

To effectively benchmark our target compound, we will compare its potential activities against well-characterized indole derivatives.

Table 1: Potential Therapeutic Applications and Relevant Benchmarks for Indole Derivatives

Therapeutic AreaEstablished Indole-Based Agents/AnalogsKey Performance Metrics
Oncology Indole-oxadiazole derivatives, Ursolic acid-indole hybrids, Indole-vinyl sulfone derivatives[1]IC50 values against various cancer cell lines (e.g., HCT116, A549, MCF-7)[1], Apoptosis induction, Cell cycle arrest
Anti-inflammatory Indole-3-acetic acid (IAA)[4][5], Setipiprant (ACT-129968)[6]Inhibition of COX enzymes[1], Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[5], DPPH radical scavenging activity[1]
Herbicidal Activity Indole-3-carboxylic acid derivatives[7]Inhibition of root and shoot growth in model plants (e.g., B. napus, E. crus-galli)[7]

Proposed Experimental Workflow for Benchmarking

The following sections outline a logical and comprehensive workflow for the biological evaluation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. Each proposed experiment is designed to be self-validating through the inclusion of appropriate positive and negative controls.

Caption: Proposed experimental workflow for benchmarking (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Phase 1: Initial In Vitro Screening

Rationale: Many indole derivatives exhibit potent anticancer activity.[1] An initial screen against a panel of cancer cell lines is crucial to determine the potential of (3-Formyl-2-methyl-indol-1-yl)-acetic acid as an oncology therapeutic.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cell lines (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of (3-Formyl-2-methyl-indol-1-yl)-acetic acid and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Rationale: Indole-3-acetic acid and its derivatives have demonstrated anti-inflammatory properties, often by inhibiting inflammatory mediators.[1][5] The lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW264.7 macrophages is a standard method to screen for anti-inflammatory potential.[5]

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture: Seed RAW264.7 macrophages in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of (3-Formyl-2-methyl-indol-1-yl)-acetic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite and assess the inhibitory effect of the compound on NO production.

Rationale: The antioxidant activity of indole derivatives contributes to their protective effects against inflammation-induced cellular damage.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate antioxidant potential.[1]

Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: Prepare a solution of the test compound at various concentrations in methanol. Add this solution to a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[1]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.

Phase 2: Mechanistic Elucidation

Should the initial screening reveal promising activity, the following experiments can be conducted to understand the underlying mechanisms of action.

G cluster_0 Potential Anticancer Mechanism A (3-Formyl-2-methyl-indol-1-yl)- acetic acid B Induction of Apoptosis A->B C Cell Cycle Arrest A->C D Modulation of Signaling Pathways (e.g., NF-κB, MAPK) A->D E Inhibition of Tumor Growth B->E C->E D->E

Caption: Potential anticancer signaling pathways for investigation.

Table 2: Proposed Mechanistic Studies and Corresponding Methodologies

Mechanistic QuestionExperimental ApproachKey Parameters to Measure
Does the compound induce apoptosis?Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometryPercentage of early and late apoptotic cells
Does the compound affect cell cycle progression?PI staining of DNA followed by flow cytometryDistribution of cells in G0/G1, S, and G2/M phases
Which signaling pathways are modulated?Western blottingExpression levels of key proteins in apoptosis (e.g., Bcl-2, Bax, Caspases) and inflammation (e.g., p-NF-κB, p-IκBα)

Conclusion and Future Directions

This guide provides a strategic framework for the systematic evaluation of (3-Formyl-2-methyl-indol-1-yl)-acetic acid. By employing the outlined benchmarking studies, researchers can effectively assess its cytotoxic, anti-inflammatory, and antioxidant properties in comparison to established indole derivatives. Positive results from these in vitro assays would warrant further investigation into its in vivo efficacy and safety profiles using appropriate animal models, such as xenograft models for cancer or carrageenan-induced paw edema for inflammation. The exploration of this novel indole derivative holds the potential to contribute to the development of new therapeutic agents.

References

  • Comparative Efficacy of Indole-3-Acetic Acid Derivatives in Oncology and Inflamm
  • Trinagaraju, K., Prasad, A., & Prasad, P. S. (n.d.). Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid.
  • Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. (2022). Frontiers.
  • Indole-3-acetic acid. (n.d.). Wikipedia.
  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (n.d.). MDPI.
  • Use of indole-3-acetic acid derivatives in medicine. (n.d.).
  • Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. (2023). PubMed.
  • 2-(3-formyl-2-methyl-1h-indol-1-yl)acetic acid. (n.d.). PubChem.
  • (3-Formyl-2-methyl-indol-1-yl)-acetic acid methyl ester. (n.d.). Key Organics.
  • Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: Structure-activity relationship. (n.d.).
  • (3-formyl-1-indolyl)acetic acid. (n.d.). Sigma-Aldrich.
  • (3-formyl-2-methyl-indol-1-yl)-acetic acid. (n.d.). ChemicalBook.
  • (3-FORMYL-2-METHYL-INDOL-1-YL)-ACETIC ACID. (n.d.). ChemicalBook.
  • 3 Formyl Indole 2 Acetic Acid. (n.d.). Scribd.
  • (3-formyl-1-indolyl)acetic acid. (n.d.). Sigma-Aldrich.
  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023). PubMed.
  • (3-Formyl-indol-1-yl)-acetic acid methyl ester. (n.d.). Santa Cruz Biotechnology.
  • (3-formyl-1-indolyl)acetic acid. (n.d.). Sigma-Aldrich.
  • Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. (n.d.). Frontiers.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central.
  • (3-Formyl-1-indolyl)acetic acid. (n.d.). Sigma-Aldrich.

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility in Experiments with (3-Formyl-2-methyl-indol-1-yl)-acetic acid and its Analogs

In the realm of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive framework for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on assessing and ensuring the reproducibility of experiments involving the synthetic indole derivative, (3-Formyl-2-methyl-indol-1-yl)-acetic acid. By delving into the critical aspects of material characterization, experimental design, and data interpretation, we aim to equip you with the necessary tools to conduct robust and reliable studies. We will also draw comparisons with other relevant indole derivatives to provide a broader context for your research.

The Criticality of the Starting Material: Synthesis and Characterization

The journey to reproducible experimental outcomes begins with a well-characterized starting material. The synthesis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, like many indole derivatives, can be susceptible to variations that impact purity and stability.

A plausible synthetic route, adapted from procedures for similar indole-2-carboxylates, is the Vilsmeier-Haack formylation of a 2-methyl-indole-1-acetic acid precursor. This reaction introduces the formyl group at the 3-position of the indole ring.

Potential Sources of Variability in Synthesis:
  • Purity of Reagents: The quality of starting materials, such as the indole precursor and formylating agents, can introduce impurities that carry through the synthesis.

  • Reaction Conditions: Temperature, reaction time, and stoichiometry must be precisely controlled. Deviations can lead to the formation of side products or incomplete reactions.

  • Work-up and Purification: The extraction and purification steps, typically involving column chromatography, are critical for isolating the target compound from unreacted starting materials and byproducts. Variations in the stationary phase, mobile phase composition, and loading can affect the final purity.

Ensuring the Integrity of Your Compound: A Multi-faceted Approach

Before commencing any biological or chemical assay, a thorough characterization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is paramount. This establishes a baseline for your material and ensures that you are working with the correct, pure compound.

Table 1: Analytical Techniques for the Characterization of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Technique Purpose Expected Observations for (3-Formyl-2-methyl-indol-1-yl)-acetic acid
¹H NMR & ¹³C NMR Structural elucidation and purity assessment.The spectra should confirm the presence of all expected protons and carbons, including the characteristic signals for the formyl proton (~10 ppm), the methyl group, the acetic acid moiety, and the aromatic protons of the indole ring. The absence of significant unassigned signals is indicative of high purity.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated or deprotonated molecule (C₁₂H₁₁NO₃, MW: 217.22 g/mol ) confirms the identity and purity.
FTIR Spectroscopy Identification of functional groups.Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the aldehyde C=O stretch, and the aromatic C-H and C=C stretches of the indole ring should be present.
Reverse-Phase HPLC Quantitative purity analysis.This is the gold standard for determining the purity of small molecules. A validated method should show a single, sharp peak for the main compound, allowing for the quantification of any impurities.
Thin-Layer Chromatography (TLC) Rapid purity check and monitoring of reactions.A single spot with a consistent Rf value under
Comparative

A Comparative Guide to Cross-Reactivity Profiling of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, (3-Formyl-2-methyl-indol-1-yl)-acetic acid. In the absence of established biological data for this specific molecul...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, (3-Formyl-2-methyl-indol-1-yl)-acetic acid. In the absence of established biological data for this specific molecule, we present a detailed, methodology-focused comparison. This document is designed for researchers, scientists, and drug development professionals, offering a robust strategy to characterize the selectivity of this compound against relevant alternatives. We will detail the requisite experimental protocols, data analysis, and interpretation necessary to build a comprehensive selectivity profile.

Introduction: The Significance of the Indole Acetic Acid Scaffold

(3-Formyl-2-methyl-indol-1-yl)-acetic acid belongs to the broad and pharmacologically significant class of indole derivatives. The core indole structure is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Its structure is notably analogous to Indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class, which is crucial for plant growth and development.[4][5][6]

Given this structural similarity, a primary hypothesis is that (3-Formyl-2-methyl-indol-1-yl)-acetic acid may interact with targets in auxin signaling pathways, such as the Transport Inhibitor Response 1 (TIR1) F-box protein, a key auxin receptor.[7] Therefore, a critical step in its preclinical evaluation is to determine its binding affinity and selectivity against a panel of related targets. Off-target binding is a major cause of unforeseen toxicity and can lead to the failure of promising drug candidates in later stages of development.[8][9] This guide outlines the essential assays to proactively identify and quantify such cross-reactivity.

For the purpose of this guide, we will compare the binding and functional activity of (3-Formyl-2-methyl-indol-1-yl)-acetic acid (Test Compound) with the following alternatives:

  • Indole-3-acetic acid (IAA): The endogenous, natural ligand.

  • 1-Naphthylacetic acid (NAA): A synthetic auxin with high activity, representing a well-characterized synthetic modulator.

  • (2-Methyl-indol-1-yl)-acetic acid: A structural analog lacking the 3-formyl group to probe the formyl group's contribution to binding.

Primary Assessment: Competitive Radioligand Binding Assay

The foundational method for assessing cross-reactivity is the competitive binding assay.[10] This technique measures the ability of a test compound (unlabeled) to displace a radiolabeled ligand from its receptor.[11] It provides a quantitative measure of binding affinity (Kᵢ), allowing for direct comparison of different compounds.[10]

Causality Behind Experimental Choices

We employ a filtration-based radioligand binding assay using cell membranes expressing the target of interest (e.g., human TIR1 receptor). This in vitro method is highly sensitive and robust, isolating the binding event from downstream cellular processes, which provides a clear and direct measure of receptor affinity.[10] The choice of a radiolabeled ligand with known high affinity for the target is critical to ensure a stable and detectable signal.

Experimental Workflow: Competitive Binding Assay

Below is a generalized, step-by-step protocol for conducting a competitive radioligand binding assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_separation Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis P1 Prepare serial dilutions of Test Compound & Alternatives A1 Add to 96-well plate: 1. Assay Buffer 2. Unlabeled Compound (P1) 3. Radioligand (P3) 4. Membranes (P2) P1->A1 P2 Prepare receptor membrane homogenate (e.g., expressing hTIR1) P2->A1 P3 Prepare radiolabeled ligand solution (e.g., [3H]-IAA) P3->A1 A2 Incubate to reach equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapidly filter plate contents through glass fiber filter mat A2->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Count radioactivity using a microplate scintillation counter S3->S4 D1 Plot % Inhibition vs. log[Compound Concentration] S4->D1 D2 Determine IC50 values (Non-linear regression) D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding
  • Reagent Preparation :

    • Prepare serial dilutions (e.g., 10-point, half-log) of the test compound and alternatives in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[12]

    • Thaw frozen receptor membrane preparations (e.g., 10-20 µg protein/well) and resuspend in ice-cold assay buffer.[12]

    • Dilute the radiolabeled ligand (e.g., [³H]-IAA) in assay buffer to a final concentration near its Kₑ (dissociation constant).

  • Assay Setup (96-well plate) :

    • Add assay buffer to all wells.

    • Add the unlabeled compounds (test compound, alternatives, or buffer for total binding).

    • For non-specific binding (NSB) control wells, add a saturating concentration of a known unlabeled ligand.

    • Initiate the binding reaction by adding the cell membrane suspension to all wells.

    • Finally, add the radiolabeled ligand to all wells.

  • Incubation :

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12]

  • Filtration and Washing :

    • Terminate the incubation by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates receptor-bound from free radioligand.[11]

    • Quickly wash the filters multiple times with ice-cold wash buffer to minimize dissociation while removing unbound radioactivity.[11]

  • Scintillation Counting :

    • Dry the filter plate, add scintillation fluid to each well, and quantify the trapped radioactivity using a microplate scintillation counter.[11]

Data Analysis and Interpretation

The raw data (counts per minute) are converted to percentage inhibition of specific binding. A dose-response curve is generated by plotting percentage inhibition against the logarithm of the competitor concentration. Non-linear regression analysis is then used to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.[13]

The IC₅₀ is dependent on assay conditions. To obtain a true measure of affinity, the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation :[11]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] is the concentration of the radiolabeled ligand.

  • Kₑ is the dissociation constant of the radiolabeled ligand.

Table 1: Hypothetical Comparative Binding Affinity Data

CompoundPutative Target (e.g., TIR1) IC₅₀ (nM)Kᵢ (nM)
(3-Formyl-2-methyl-indol-1-yl)-acetic acid15075
Indole-3-acetic acid (IAA)5025
1-Naphthylacetic acid (NAA)2512.5
(2-Methyl-indol-1-yl)-acetic acid>10,000>5,000

This table allows for a direct, objective comparison of binding potencies. A lower Kᵢ value indicates a higher binding affinity.

Secondary Assessment: Cell-Based Functional Assay

While binding assays confirm affinity, they do not reveal whether a compound acts as an agonist, antagonist, or has no functional effect. A cell-based functional assay provides this crucial information in a more physiologically relevant context.[14] Since many hormone and neurotransmitter receptors are G-protein coupled receptors (GPCRs), a cyclic AMP (cAMP) assay is a versatile and widely used functional screen.[14][15]

Causality Behind Experimental Choices

We will describe a protocol for an HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay. This is a competitive immunoassay that measures intracellular cAMP levels.[14] It is a robust, high-throughput method that can determine if a compound stimulates (agonist) or inhibits (antagonist) a Gₐs- or Gₐi-coupled receptor.[16][17]

Signaling Pathway: GPCR-cAMP Modulation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist Ligand GPCR GPCR (Gαs-coupled) Ligand->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Agonist activation of a Gαs-coupled GPCR leading to cAMP production.

Detailed Protocol: HTRF cAMP Functional Assay
  • Cell Preparation :

    • Culture cells expressing the target receptor to an appropriate density (e.g., 60-80% confluency).[18]

    • Harvest the cells, centrifuge, and resuspend them in stimulation buffer to the optimal cell density determined during assay development.[18]

  • Agonist Mode Assay :

    • Dispense cells into a 384-well plate.

    • Add serial dilutions of the test compound and known agonists (positive controls).

    • Incubate for a specified period (e.g., 30 minutes) at room temperature.

  • Antagonist Mode Assay :

    • Dispense cells into the plate.

    • Add serial dilutions of the test compound.

    • Add a known agonist at a concentration that elicits a submaximal response (EC₈₀). This allows for the detection of inhibitory activity.

    • Incubate as in the agonist mode.

  • cAMP Detection :

    • Lyse the cells and measure cAMP by adding the HTRF detection reagents (e.g., anti-cAMP antibody labeled with Eu³⁺ cryptate and cAMP labeled with d2).[16]

    • Incubate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.[16]

  • Data Acquisition :

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Presentation

The ratio of the two fluorescence signals is calculated and converted to cAMP concentration using a standard curve run in parallel.

  • For agonists , data are plotted as cAMP concentration vs. log[compound concentration] to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximum efficacy.

  • For antagonists , data are plotted as % inhibition vs. log[compound concentration] to determine the IC₅₀ .

Table 2: Hypothetical Comparative Functional Activity Data

CompoundAgonist Mode EC₅₀ (nM)Max Response (% of Control Agonist)Antagonist Mode IC₅₀ (nM)
(3-Formyl-2-methyl-indol-1-yl)-acetic acid>10,000Not Active500
Indole-3-acetic acid (IAA)10095%>10,000
1-Naphthylacetic acid (NAA)40100%>10,000
(2-Methyl-indol-1-yl)-acetic acid>10,000Not Active>10,000

This data provides a functional profile, indicating that the test compound may act as an antagonist at this receptor, while IAA and NAA are agonists.

Conclusion

A thorough cross-reactivity assessment is indispensable for the progression of any new chemical entity. By systematically employing primary binding assays and secondary functional screens, researchers can build a comprehensive selectivity profile for novel compounds like (3-Formyl-2-methyl-indol-1-yl)-acetic acid. The methodologies outlined in this guide provide a self-validating system, where the high-sensitivity in vitro binding data is confirmed in a physiologically relevant cellular context. This dual approach ensures that decisions made during lead optimization are based on robust, quantitative, and functionally relevant data, ultimately mitigating the risk of late-stage failures due to unforeseen off-target effects.

References

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. European Journal of Medicinal Chemistry, 169, 134-160.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024).
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Fernandes, C., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289.
  • Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 787.
  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Basava, V. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5521.
  • Acker, T. M., & Auld, D. S. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 475-488.
  • Zhang, Q., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 946922.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kramer, C., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Shapiro, A. B. (2022). How to determine the IC50 value with a competitive binding kinetic test?
  • Wikipedia. (2024). Indole-3-acetic acid. Retrieved from [Link]

  • Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Retrieved from [Link]

  • CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Data Analysis and Interpretation for (3-Formyl-2-methyl-indol-1-yl)-acetic acid Studies

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, indole derivatives stand out as a versatile and crucial scaffold for developing novel therapeutics.[1][2] Among t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, indole derivatives stand out as a versatile and crucial scaffold for developing novel therapeutics.[1][2] Among these, (3-Formyl-2-methyl-indol-1-yl)-acetic acid, a structurally distinct analog of the well-known phytohormone indole-3-acetic acid (IAA), presents intriguing possibilities for medicinal chemists and pharmacologists. Its unique substitution pattern—a formyl group at the 3-position, a methyl group at the 2-position, and an acetic acid moiety on the indole nitrogen—suggests a nuanced pharmacological profile waiting to be elucidated.

This guide provides an in-depth, experience-driven comparison of the essential data analysis and interpretation techniques required to thoroughly characterize (3-Formyl-2-methyl-indol-1-yl)-acetic acid. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to its study.

The First Step: Synthesis and Structural Confirmation

The journey of understanding any novel compound begins with its synthesis and unambiguous structural verification. A plausible synthetic route to (3-Formyl-2-methyl-indol-1-yl)-acetic acid would involve the N-alkylation of 2-methyl-1H-indole-3-carbaldehyde with an appropriate 2-haloacetic acid ester, followed by hydrolysis of the ester.

Workflow for Synthesis and Initial Characterization

cluster_synthesis Synthesis cluster_purification Purification & Purity Assessment cluster_characterization Structural Characterization 2-methyl-1H-indole-3-carbaldehyde 2-methyl-1H-indole-3-carbaldehyde N-Alkylation N-Alkylation 2-methyl-1H-indole-3-carbaldehyde->N-Alkylation Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->N-Alkylation Intermediate_Ester (3-Formyl-2-methyl-indol-1-yl)-acetic acid ethyl ester N-Alkylation->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Final_Product (3-Formyl-2-methyl-indol-1-yl)-acetic acid Hydrolysis->Final_Product Column_Chromatography Column Chromatography Final_Product->Column_Chromatography TLC Thin-Layer Chromatography (TLC) Column_Chromatography->TLC HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR MS Mass Spectrometry (MS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR

Caption: A generalized workflow from synthesis to structural elucidation.

Spectroscopic Deep Dive: A Comparative Analysis

The cornerstone of chemical characterization lies in a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. For (3-Formyl-2-methyl-indol-1-yl)-acetic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

  • Causality in Signal Interpretation: The chemical shift (δ) of each proton is dictated by its electronic environment. Protons near electronegative atoms or within aromatic systems are deshielded and appear at higher δ values. The multiplicity (singlet, doublet, etc.) reveals the number of neighboring protons, governed by the n+1 rule.

¹³C NMR Spectroscopy: The Carbon Framework

  • Complementary Data: ¹³C NMR provides information on the number of distinct carbon environments and their hybridization state. Carbonyl carbons (C=O) of the aldehyde and carboxylic acid will have characteristic downfield shifts.

Table 1: Representative ¹H and ¹³C NMR Data for (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Assignment ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm) Rationale for Assignment
Aldehyde CHO~10.1 (s)~185.0Highly deshielded proton and carbon of the formyl group.
Aromatic CH (4 positions)~7.2-8.0 (m)~110-140Complex multiplet for the benzene ring protons.
CH₂ of acetic acid~5.0 (s)~50.0Singlet due to no adjacent protons, deshielded by the nitrogen and carbonyl group.
CH₃ at C2~2.5 (s)~12.0Singlet, typical for a methyl group on an aromatic ring.
Carboxylic Acid OH~12.0 (br s)~172.0Broad singlet, highly deshielded and exchangeable proton.

Note: This is representative data based on known chemical shifts for similar indole derivatives. Actual values may vary based on solvent and experimental conditions.

Advanced NMR Techniques: 2D-NMR

For complex molecules, 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: Maps correlations between coupled protons, helping to trace out spin systems within the molecule.

  • HSQC: Correlates each proton with its directly attached carbon, providing definitive C-H assignments.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm assignments.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the molecular formula. For C₁₂H₁₁NO₃, the expected exact mass is 217.0739.

  • Fragmentation Analysis: The fragmentation pattern can reveal key structural motifs. For our target molecule, common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da) and cleavage of the acetic acid side chain.

Table 2: Comparison of Ionization Techniques for MS Analysis

Technique Principle Advantages for this Molecule Disadvantages
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Provides a detailed fragmentation pattern for structural elucidation.The molecular ion peak may be weak or absent.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to soft ionization.Produces a strong molecular ion peak ([M+H]⁺ or [M-H]⁻), ideal for molecular weight determination.Provides less fragmentation for structural analysis.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze any observed fragment ions to support the proposed structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

  • Causality in Vibrational Frequencies: The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. These frequencies are influenced by bond strength and the masses of the atoms involved.

Table 3: Expected IR Absorption Bands for (3-Formyl-2-methyl-indol-1-yl)-acetic acid

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H3300-2500 (broad)Stretching
Aromatic C-H3100-3000Stretching
Aldehyde C=O~1680Stretching
Carboxylic Acid C=O~1710Stretching
Aromatic C=C1600-1450Stretching

Note: The two carbonyl stretching frequencies may overlap. The spectrum of acetic acid itself shows a strong carbonyl peak around 1710 cm⁻¹.[3]

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Chromatographic Purity and Quantification: A Comparative Approach

Ensuring the purity of a compound is critical for reliable biological testing. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4][5]

Workflow for HPLC Method Development

Start Start Column_Selection Column Selection (e.g., C18) Start->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Acetonitrile/Water, pH) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detector Wavelength Selection (e.g., 280 nm) Mobile_Phase_Optimization->Detection_Wavelength Gradient_Elution Gradient Elution Profile Detection_Wavelength->Gradient_Elution Validation Method Validation (Linearity, Precision, Accuracy) Gradient_Elution->Validation

Caption: Key steps in developing a robust HPLC method.

Table 4: Comparison of Chromatographic Techniques for Purity Analysis

Technique Principle Advantages for this Molecule Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, and widely available. Good for quantification.May not resolve all impurities if they have similar polarities and UV spectra.
LC-MS HPLC coupled with a mass spectrometer.Provides mass information for impurity identification. Highly sensitive.More complex and expensive instrumentation.
GC-MS Separation of volatile compounds in the gas phase.Excellent for identifying volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids, which can add complexity.

For (3-Formyl-2-methyl-indol-1-yl)-acetic acid, a reversed-phase HPLC method with UV detection would be the primary choice for routine purity analysis and quantification.[6] LC-MS would be employed for the identification of any unknown impurities.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound. Validate the method for linearity, precision, and accuracy according to ICH guidelines.[4]

Biological Activity Screening: A Hypothetical Case Study

Given the structural similarity to indole-3-acetic acid and the presence of reactive functional groups, (3-Formyl-2-methyl-indol-1-yl)-acetic acid is a candidate for various biological screens. Indole derivatives are known to possess a wide range of activities, including anticancer, antioxidant, and antimicrobial properties.[1][7][8]

Table 5: Potential Biological Assays and Rationale

Assay Type Specific Assay Rationale Alternative/Comparative Compound
Anticancer MTT assay on various cancer cell lines (e.g., HeLa, MCF-7).The indole nucleus is a common scaffold in anticancer drugs.Doxorubicin (positive control), Indole-3-acetic acid (structural analog).
Antioxidant DPPH radical scavenging assay.The indole ring can act as a radical scavenger.[7]Ascorbic acid (positive control).
Enzyme Inhibition Kinase inhibition assays (e.g., EGFR, BRAF).Many indole derivatives are known kinase inhibitors.[1]Staurosporine (broad-spectrum kinase inhibitor).

Logical Flow of a Biological Screening Cascade

Primary_Screen Primary Screen (e.g., MTT on a panel of cancer cell lines) Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC₅₀ Determination) Hit_Identification->Dose_Response Yes No_Activity No Significant Activity Hit_Identification->No_Activity No Secondary_Assay Secondary Assay (e.g., Kinase Inhibition Assay) Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assay->Lead_Optimization

Caption: A typical cascade for screening new chemical entities.

Conclusion: An Integrated Approach for Confident Characterization

The comprehensive analysis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid requires a synergistic application of multiple analytical techniques. By understanding the strengths and limitations of each method and the causal relationships behind the data, researchers can build a robust and self-validating dossier for this novel compound. This integrated approach, from synthesis and purification to detailed spectroscopic characterization and biological screening, is fundamental to advancing our understanding and unlocking the therapeutic potential of new indole derivatives in drug discovery.

References

  • Lakshmipriya, M., Kokilambigai, S., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy.
  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.
  • Jamil, M., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry, 11, 1136273.
  • Wang, Y., et al. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues.
  • Arndt, J. M., et al. (2014). Comparison of three chromatographic techniques for the detection of mitragynine and other indole and oxindole alkaloids in Mitragyna speciosa (kratom) plants.
  • Chen, Z., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 20(8), 14589-14601.
  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427-431.
  • Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Planta Medica, 81(12/13), 1035-1049.
  • Staszek, P., et al. (2014). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Current Issues in Pharmacy and Medical Sciences, 27(3), 195-201.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Retrieved from [Link]

  • Kaur, R., & Arora, S. (2019). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Phytochemicals in Human Health. IntechOpen.
  • Scribd. (n.d.). 3 Formyl Indole 2 Acetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-formyl-2-methyl-1h-indol-1-yl)acetic acid. Retrieved from [Link]

  • Shprakh, Z. S., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427-431.
  • Core. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Shukla, B., & Srivastava, A. (2016). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Spectroscopy, 2016, 1-14.
  • PubMed. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]

  • International Journal of European Research Output. (2025). DEVELOPMENT AND CHARACTERIZATION OF NOVEL BIOACTIVE PROLINE–INDOLE-3-ACETIC ACID CONJUGATES: SYNTHESIS, STRUCTURAL ANALYSIS, AND PHYSICOCHEMICAL PROPERTIES. Retrieved from [Link]

  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. Retrieved from [Link]

  • PMC. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

  • PubMed. (1993). Spectrophotometric determination of natural and substituted indoles by complexing with maleic anhydr1de. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid. Retrieved from [Link]

  • ResearchGate. (2025). Rapid screening of indole-3-acetic acid and other indole derivatives in bacterial culture broths by planar chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-3-acetate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-methyl-1H-indol-3-yl)acetic acid. Retrieved from [Link]

  • BMRB. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). indole-2-acetic acid, methyl ester. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to (3-Formyl-2-methyl-indol-1-yl)-acetic acid and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, indole derivatives represent a privileged scaffold, consistently yielding compounds with a wide array of pharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, indole derivatives represent a privileged scaffold, consistently yielding compounds with a wide array of pharmacological activities.[1] This guide provides a comparative analysis of (3-Formyl-2-methyl-indol-1-yl)-acetic acid , a specific but lesser-studied indole derivative, against its structurally related analogs that have been the subject of peer-reviewed research. By examining the synthesis, biological activities, and structure-activity relationships of these analogs, we can infer the potential therapeutic applications of the target molecule and guide future research directions.

The Indole Scaffold: A Foundation for Diverse Biological Activity

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the design of therapeutic agents due to its ability to mimic peptide structures and interact with a variety of biological targets.[1] Modifications to the indole ring at different positions, as well as to the side chains, have led to the development of drugs with antimicrobial, anti-inflammatory, cytotoxic, and antioxidant properties.[2][3][4] This guide will explore these activities in the context of (3-Formyl-2-methyl-indol-1-yl)-acetic acid and its comparators.

Synthesis of Substituted Indole-1-acetic Acids

The synthesis of indole derivatives is a well-established field, with numerous methods available for the functionalization of the indole core. The synthesis of the target molecule, (3-Formyl-2-methyl-indol-1-yl)-acetic acid, would likely involve the N-alkylation of 3-formyl-2-methylindole with a haloacetic acid ester, followed by hydrolysis. A general synthetic pathway is proposed below.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Vilsmeier-Haack Formylation cluster_2 N-Alkylation cluster_3 Hydrolysis 2_methylindole 2-Methylindole Vilsmeier POCl3, DMF 2_methylindole->Vilsmeier 3_formyl_2_methylindole 3-Formyl-2-methylindole Vilsmeier->3_formyl_2_methylindole N_Alkylation BrCH2COOEt, Base 3_formyl_2_methylindole->N_Alkylation ester (3-Formyl-2-methyl-indol-1-yl)-acetic acid ethyl ester N_Alkylation->ester Hydrolysis NaOH, H2O ester->Hydrolysis final_product (3-Formyl-2-methyl-indol-1-yl)-acetic acid Hydrolysis->final_product

Caption: Proposed synthetic workflow for (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

This multi-step synthesis allows for the introduction of key functional groups: the C2-methyl group, the C3-formyl group, and the N1-acetic acid moiety. Each of these groups is expected to influence the biological activity of the final compound.

Comparative Biological Activities

While direct experimental data for (3-Formyl-2-methyl-indol-1-yl)-acetic acid is limited, we can draw comparisons with structurally similar compounds to predict its potential efficacy in several therapeutic areas.

Antimicrobial and Antifungal Activity

Indole derivatives are a rich source of antimicrobial agents.[5] Studies on various substituted indole-3-acetic acid derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][6][7]

For instance, a series of Schiff base triazoles derived from indole-3-acetic acid showed potent antibacterial activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae.[2][8] The presence of electron-withdrawing groups on the aromatic ring was found to enhance antibacterial activity.[2][8]

Table 1: Comparative Antimicrobial Activity of Indole Derivatives

Compound/Derivative ClassTest OrganismActivity (MIC in µg/mL)Reference
Indole-3-acetic acid derived Schiff bases (5e, 5f)P. aeruginosa, K. pneumoniae3.12[2][8]
Indole-thiadiazole (2c) & Indole-triazole (3c)Bacillus subtilis3.125[7]
Indole-thiadiazole (2c) & Indole-triazole (3d)MRSAMore effective than ciprofloxacin[7]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA0.98[9]

The formyl group at the C3 position of our target molecule is an electron-withdrawing group, which, based on the literature, could confer significant antibacterial properties. The N-acetic acid moiety may also influence the molecule's solubility and ability to penetrate bacterial cell walls.

Cytotoxic and Anticancer Activity

The cytotoxic potential of indole derivatives has been extensively investigated, with many compounds showing promise as anticancer agents.[10][11] The mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes.

Indole-3-acetic acid (IAA) itself can be oxidized by horseradish peroxidase (HRP) to produce cytotoxic species that induce lipid peroxidation and DNA damage.[11] Furthermore, derivatives of 2-aryl-2-(3-indolyl)acetohydroxamic acids have shown activity against apoptosis- and multidrug-resistant cancer cells.[10]

A series of Schiff bases derived from Indole-3-acetic acid demonstrated good cytotoxic potential in the Brine Shrimp Lethality assay, with some compounds exhibiting LC50 values of 5.7 µg/mL.[2][8]

Table 2: Comparative Cytotoxic Activity of Indole Derivatives

Compound/Derivative ClassAssayActivity (LC50 or IC50)Reference
Indole-3-acetic acid derived Schiff bases (5c, 5d, 5f)Brine Shrimp Lethality5.7 µg/mL[2][8]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivativesVarious cancer cell linesSignificant antiproliferative activities[9]

The presence of the formyl group at C3 in (3-Formyl-2-methyl-indol-1-yl)-acetic acid could potentially be leveraged for targeted cancer therapy. For example, it could be used to form Schiff bases with amine-containing targeting moieties to deliver the cytotoxic indole core specifically to cancer cells.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and indole derivatives have emerged as promising anti-inflammatory agents.[3][12] The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory cytokines and enzymes.

Indole-3-acetic acid has been shown to possess anti-inflammatory and anti-oxidative properties, in part through the induction of heme oxygenase-1 (HO-1) and the neutralization of free radicals.[13][14] Furthermore, hybrid molecules containing both indole and imidazole nuclei have demonstrated potent anti-inflammatory activity by reducing leukocyte migration and the release of TNF-α and IL-1β.[12]

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage Activation cluster_2 Pro-inflammatory Mediators cluster_3 Indole-3-acetic acid Intervention LPS LPS Macrophage Macrophage LPS->Macrophage Activates Cytokines TNF-α, IL-1β, IL-6 Macrophage->Cytokines Releases IAA Indole-3-acetic acid IAA->Macrophage Inhibits HO1 HO-1 Induction IAA->HO1 Induces HO1->Macrophage Suppresses Inflammation

Caption: Simplified signaling pathway of the anti-inflammatory action of Indole-3-acetic acid.

The structural features of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, particularly the N-acetic acid side chain, are similar to the parent indole-3-acetic acid, suggesting it may also possess anti-inflammatory properties through similar mechanisms.

Structure-Activity Relationship (SAR) Insights and Future Directions

The diverse biological activities of indole derivatives are intricately linked to their substitution patterns.

  • Position 1 (N1): The acetic acid moiety at the N1 position is a common feature in many biologically active indoles. It can influence the compound's acidity, solubility, and ability to interact with biological targets.

  • Position 2 (C2): The methyl group at the C2 position can impact the molecule's lipophilicity and steric profile, potentially affecting its binding to receptors or enzymes. 2-Methyl-1H-indole-3-acetic acid is a known plant growth regulator with auxin-like activity.[15]

  • Position 3 (C3): The formyl group at the C3 position is a key functional handle. As an electron-withdrawing group, it can enhance antimicrobial activity.[2][8] It also provides a site for further chemical modification to generate novel derivatives with improved potency and selectivity. This position is crucial for the auxin activity of indole-3-acetic acid.[16]

Future research on (3-Formyl-2-methyl-indol-1-yl)-acetic acid should focus on synthesizing the compound and its derivatives to experimentally validate the predicted biological activities. A systematic exploration of different substituents at the C2 and C3 positions, as well as modifications to the N1-acetic acid side chain, will be crucial for developing potent and selective therapeutic agents.

Conclusion

While direct peer-reviewed data on (3-Formyl-2-methyl-indol-1-yl)-acetic acid is scarce, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the C3-formyl group suggests promising antimicrobial and cytotoxic activities, while the N1-acetic acid moiety points towards potential anti-inflammatory properties. This guide serves as a foundational resource for researchers and drug development professionals, highlighting the potential of this understudied molecule and providing a roadmap for its future exploration.

References

[2] Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - NIH. (2023-02-27). [Link]

[8] Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - Frontiers. (2023-02-26). [Link]

[6] Synthesis and antibacterial activity of some indole acetic acid derivatives - ResearchGate. (2025-08-09). [Link]

[7] Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

[17] Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. (2022-09-21). [Link]

[5] Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity - Letters in Applied NanoBioScience. (2020-04-16). [Link]

[10] Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products - MDPI. [Link]

[16] Auxin activity and molecular structure of 2-alkylindole-3-acetic acids - ResearchGate. (2025-08-07). [Link]

[11] Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy - ResearchGate. (2025-08-07). [Link]

[1] Recent advancements on biological activity of indole and their derivatives: A review. (2022-12-01). [Link]

[3] 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. [Link]

[18] Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. (2011-09-30). [Link]

[19] The mechanism of indole acetic acid cytotoxicity - PubMed. [Link]

[20] Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]

[4] Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - ResearchGate. (2025-11-24). [Link]

[21] Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands - MDPI. [Link]

[13] Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - MDPI. [Link]

[14] Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed. (2020-02-25). [Link]

[9] The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. [Link]

[12] Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (3-Formyl-2-methyl-indol-1-yl)-acetic acid for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are foundational to ensuring laboratory safety and environmental stewardship. This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are foundational to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of (3-Formyl-2-methyl-indol-1-yl)-acetic acid, a compound often utilized in synthetic chemistry and pharmaceutical research. Adherence to these protocols is critical for minimizing risks and maintaining compliance with regulatory standards.

I. Pre-Disposal Safety Assessment & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary objective is to prevent any exposure to the chemical and its release into the environment.

Essential Personal Protective Equipment (PPE):

Based on the hazards associated with analogous indole compounds, the following PPE must be worn when handling (3-Formyl-2-methyl-indol-1-yl)-acetic acid for disposal:

PPE CategorySpecificationRationale
Eye Protection Safety glasses or goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]Protects against accidental splashes or dust particles causing serious eye irritation.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[1]
Body Protection A laboratory coat or other protective clothing.[3]Minimizes the risk of contamination of personal clothing.
Respiratory Protection If handling the compound as a fine powder or if dust generation is likely, a dust mask (e.g., N95) is required.[3]Prevents inhalation of airborne particles that may cause respiratory tract irritation.[2]
II. Step-by-Step Disposal Protocol

The disposal of (3-Formyl-2-methyl-indol-1-yl)-acetic acid should be approached as a multi-step process, ensuring safety and compliance at each stage.

Step 1: Waste Identification and Segregation

Proper segregation is the first critical step in hazardous waste management.

  • Designate as Hazardous Waste : All waste containing (3-Formyl-2-methyl-indol-1-yl)-acetic acid, including pure compound, contaminated lab supplies (e.g., weighing boats, gloves, pipette tips), and solutions, must be classified as hazardous waste.

  • Segregate from Incompatible Materials : This compound should be stored separately from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[3]

  • Separate Waste Streams : Maintain separate waste containers for solid waste, liquid waste, and contaminated sharps.

Step 2: Waste Collection and Containment

The primary goal of containment is to prevent any release of the chemical.

  • Solid Waste :

    • Carefully transfer any unused or contaminated solid (3-Formyl-2-methyl-indol-1-yl)-acetic acid into a designated, compatible, and clearly labeled waste container.

    • Minimize the generation of dust during this process.

    • Contaminated items such as gloves and wipes should be placed in a sealed, labeled bag or container.[3]

  • Liquid Waste :

    • Collect solutions containing (3-Formyl-2-methyl-indol-1-yl)-acetic acid in a designated, leak-proof, and clearly labeled waste container.

    • Ensure the container material is compatible with the solvent used.[3]

    • Crucially, do not dispose of any solutions containing this compound down the drain. This is in line with the EPA's general prohibition on sewering hazardous waste pharmaceuticals.[4]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.

  • Affix a hazardous waste label to each container as soon as the first particle of waste is added.

  • The label must include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "(3-Formyl-2-methyl-indol-1-yl)-acetic acid".

    • The name and contact information of the generating researcher or lab.

    • An indication of the hazards (e.g., "Irritant").

Step 4: Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance.

  • Store waste containers in a designated hazardous waste accumulation area.

  • This area should be secure and under the control of the laboratory personnel.

  • Ensure all containers are tightly sealed when not in use.[5]

  • It is best practice to use secondary containment (e.g., a larger, chemically resistant tub or bin) to capture any potential leaks.[3]

Step 5: Final Disposal

The final disposal of (3-Formyl-2-methyl-indol-1-yl)-acetic acid must be handled by professionals.

  • Engage your Institution's Environmental Health and Safety (EHS) Department : This is the most critical step. Your EHS department is the definitive resource for understanding and complying with all applicable local, state, and federal regulations. They will provide specific guidance and arrange for the pickup and proper disposal of the waste.[3]

  • Professional Waste Disposal Service : The EHS department will contract with a licensed and approved waste disposal company to transport and dispose of the chemical waste in accordance with all legal requirements.[3]

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert : Ensure all personnel in the immediate area are aware of the spill.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined in Section I.

  • Contain the Spill : For solid spills, carefully sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[6] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Clean the Area : Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Dispose of Cleanup Materials as Hazardous Waste : All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[5]

  • Report the Incident : Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

DisposalWorkflow cluster_collection Waste Collection start Waste Generation (3-Formyl-2-methyl-indol-1-yl)-acetic acid identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Pure compound, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste contain_solid Place in Labeled, Sealed Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled, Sealed, Compatible Liquid Waste Container liquid_waste->contain_liquid labeling Affix Hazardous Waste Label (Name, Date, Hazards) contain_solid->labeling no_drain DO NOT Pour Down Drain contain_liquid->no_drain contain_liquid->labeling storage Store in Designated, Secondary Containment Accumulation Area labeling->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end Professional Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

References

  • Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2023-09-25).
  • 3-Formylindole-1-acetic acid - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011-12-15).
  • Guidelines: Handling and Disposal of Chemicals - College of Engineering - Purdue University.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019-03-15).

Sources

Handling

A Researcher's Guide to the Safe Handling of (3-Formyl-2-methyl-indol-1-yl)-acetic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and logistical information for th...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and logistical information for the safe handling of (3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS 432001-45-1). Beyond mere procedure, we will delve into the rationale behind these recommendations, fostering a culture of safety and scientific integrity within your laboratory.

While this compound is a valuable intermediate in organic synthesis, its toxicological properties have not been fully investigated.[1] Therefore, it is imperative to treat it with the utmost caution, assuming it to be potentially hazardous upon inhalation, ingestion, or skin contact. This guide is designed to be a living document, to be used in conjunction with your institution's specific safety protocols and a thorough risk assessment for your unique experimental conditions.

Immediate Safety and Hazard Assessment

(3-Formyl-2-methyl-indol-1-yl)-acetic acid is a solid, likely a powder, that should be handled with care to avoid dust formation.[1] The primary, immediate hazards associated with this and similar indole derivatives are irritation to the skin, eyes, and respiratory system.[1][2]

Key Hazard Considerations:

  • Inhalation: Inhaling the dust can cause irritation to the respiratory tract.[1]

  • Dermal Contact: May cause skin irritation upon contact.[2]

  • Eye Contact: Poses a risk of serious eye irritation.[2]

  • Ingestion: May be harmful if swallowed.[1]

Given the limited toxicological data, it is prudent to operate under the assumption of higher toxicity and implement robust protective measures.

Personal Protective Equipment (PPE): Your Last Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks from chemical, radiological, and mechanical hazards in the laboratory.[3][4] The following PPE is mandatory when handling (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Eye and Face Protection: A Non-Negotiable
  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[5]

  • Enhanced Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to safety goggles.[5][6]

Rationale: The eyes are particularly vulnerable to chemical splashes. Standard safety glasses do not provide a sufficient seal to protect from dust and splashes. Goggles offer a more complete barrier, and a face shield provides an additional layer of protection for the entire face.

Hand Protection: Choosing the Right Glove

The selection of appropriate gloves is critical to prevent dermal exposure.[3] For (3-Formyl-2-methyl-indol-1-yl)-acetic acid, chemically resistant gloves are required.[1]

  • Recommended Glove Material: Nitrile gloves are a suitable choice for handling many organic acids and powders.

  • Glove Thickness: A thicker glove generally provides greater chemical resistance. However, this must be balanced with the need for dexterity.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, especially if contamination is suspected.

Glove Compatibility Data for Similar Compounds

Glove MaterialAcetic Acid Compatibility
NitrileGood to Excellent
NeopreneGood
Butyl RubberExcellent
Natural RubberFair
PVCPoor

This table is a guide. Always consult the glove manufacturer's specific chemical resistance data.

Body Protection: Shielding from Spills and Splashes
  • Lab Coat: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned with sleeves rolled down.[6]

  • Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Rationale: A lab coat provides a removable barrier in the event of a spill. Natural fiber clothing is generally recommended over synthetic fabrics which can melt and adhere to the skin in a fire.

Respiratory Protection: When Engineering Controls Are Not Enough

All work with (3-Formyl-2-methyl-indol-1-yl)-acetic acid should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Under Normal Conditions: If work is performed exclusively in a properly functioning fume hood, additional respiratory protection is typically not required.

  • In Case of Spills or Insufficient Ventilation: If there is a potential for airborne dust outside of a fume hood, a NIOSH-approved respirator is necessary. For powders, a particulate respirator (e.g., N95) may be appropriate. A full-face respirator may be required in situations with a high risk of exposure.[7][8] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Procedure
  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible. Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and/or face shield, and finally, gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

  • In Solution: Once the compound is in solution, handle it with the same level of caution, as splashes can still occur.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove gloves, then the lab coat, and finally, eye and face protection. Wash hands thoroughly with soap and water immediately after handling the chemical.

Spill Response
  • Small Spills (within a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional safety office.

    • Prevent others from entering the contaminated area.

    • Only personnel trained in hazardous spill cleanup should address the spill.

Disposal Plan

All waste containing (3-Formyl-2-methyl-indol-1-yl)-acetic acid must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers that are compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not pour any waste containing this compound down the drain.[9]

For dilute aqueous solutions of similar organic acids, neutralization with a weak base like sodium bicarbonate may be an option, but this should only be done with the approval and guidance of your institution's safety office. [10][11]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

PPE_Decision_Workflow start Start: Task with (3-Formyl-2-methyl-indol-1-yl)-acetic acid fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Handling solid powder? fume_hood->weighing Yes respirator NIOSH-approved Respirator Required fume_hood->respirator No splash_risk Significant splash risk? weighing->splash_risk Yes base_ppe Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles weighing->base_ppe No splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Task base_ppe->end face_shield->base_ppe respirator->end

Caption: PPE selection workflow for handling (3-Formyl-2-methyl-indol-1-yl)-acetic acid.

Conclusion

The safe handling of (3-Formyl-2-methyl-indol-1-yl)-acetic acid is paramount for the well-being of laboratory personnel and the integrity of your research. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to established operational and disposal plans, you can minimize risks and foster a robust safety culture. Always remember to consult your institution's specific safety guidelines and to perform a thorough risk assessment before beginning any new procedure.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Matrix Scientific. (n.d.). Safety Data Sheet: (3-Formyl-2-methyl-indol-1-yl)-acetic acid.
  • Clarion Safety Systems. (2022, November 30).
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Meechan, P. J., & Brossoie, N. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride.
  • Key Organics. (n.d.). Safety Data Sheet: 2-(3-formyl-2-methyl-1H-indol-1-yl)acetic acid.
  • Flinn Scientific. (2016, March 22).
  • Szabo-Scandic. (n.d.).
  • University of California, Irvine. (2020, July 6).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
  • Fisher Scientific. (2024, March 29).
  • RS Components. (n.d.).
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • Sherwin-Williams. (n.d.).
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid.
  • Benchchem. (n.d.).
  • University of California, Los Angeles. (n.d.). OSHA Glove Selection Chart.
  • Wikipedia. (n.d.). Indole-3-acetic acid.

Sources

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